3,4-Diethylpyrrole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3,4-diethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRJQYUMXCUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447934 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16200-52-5 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16200-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Diethylpyrrole: A Technical Guide for Researchers
CAS Number: 16200-52-5
This technical guide provides an in-depth overview of 3,4-Diethylpyrrole, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of larger molecular architectures such as porphyrins.
Core Properties of this compound
This compound is a substituted pyrrole (B145914) that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16200-52-5 | [1][3] |
| Molecular Formula | C₈H₁₃N | [1][4] |
| Molecular Weight | 123.20 g/mol | [3][4] |
| Melting Point | 13 °C | [5][6] |
| Boiling Point | 183.7 ± 9.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 66.4 ± 10.0 °C | [5] |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon), as it is air sensitive. | [1] |
| Purity | Typically available at 98% purity. | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Barton-Zard pyrrole synthesis. This involves the reaction of an isocyanoacetate with a nitroalkene derivative.[7] A detailed experimental protocol adapted from established procedures is provided below.[4][5]
Experimental Protocol: Synthesis of this compound
This procedure involves the initial formation of an ethyl this compound-2-carboxylate intermediate, followed by decarboxylation.[5]
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Ethylene (B1197577) glycol
-
Magnesium sulfate (B86663) (MgSO₄)
-
10% Hydrochloric acid (HCl)
Procedure:
-
Formation of Ethyl this compound-2-carboxylate:
-
In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous THF, and anhydrous IPA.[5]
-
Add DBU to the mixture while maintaining the temperature between 20°C and 30°C using an ice bath.[5]
-
After the addition is complete, pour the contents into a separatory funnel. Extract the aqueous layer with diethyl ether.[5]
-
Combine the ether layers and wash with 10% aqueous HCl, then dry over MgSO₄.[5]
-
Remove the ether under reduced pressure to yield crude ethyl this compound-2-carboxylate.[5]
-
-
Decarboxylation to this compound:
-
To the crude ethyl this compound-2-carboxylate, add sodium hydroxide and ethylene glycol.[5]
-
Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[5]
-
After cooling, dilute the mixture with water and extract with hexane.[5]
-
Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.[5]
-
Purify the residue by vacuum distillation to obtain this compound.[5]
-
Reactivity and Experimental Protocols for Electrophilic Substitution
The pyrrole ring in this compound is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[8] These reactions occur preferentially at the unsubstituted α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate.[8]
Vilsmeier-Haack Formylation
This reaction introduces a formyl group at an α-position and is crucial for synthesizing precursors for porphyrins.[8]
Experimental Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0-5 °C.[4]
-
Dissolve this compound in an anhydrous solvent and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours.[4]
-
Pour the reaction mixture into a sodium acetate (B1210297) solution to hydrolyze the iminium salt.[4]
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.[4]
-
Purify by column chromatography on silica (B1680970) gel.[4]
Application in Porphyrin Synthesis
This compound is a fundamental precursor for the synthesis of β-alkyl substituted porphyrins, such as 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP).[7] The synthesis generally involves the acid-catalyzed condensation of the pyrrole units, followed by oxidation.
Experimental Protocol: Synthesis of Octaethylporphyrin (OEP)
-
In a round-bottomed flask wrapped in aluminum foil, charge this compound, benzene, an aqueous solution of formaldehyde, and p-toluenesulfonic acid.[5]
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.[5]
-
The reaction involves an acid-promoted cyclization to form the porphyrinogen, which is subsequently oxidized (often by air) to the porphyrin.[7]
-
The product can be purified by recrystallization.[5]
Biological Significance of Pyrrole Derivatives
While this compound itself is primarily a synthetic intermediate, the broader class of pyrrole-containing compounds exhibits a wide range of biological activities. Derivatives of various pyrrole systems have been investigated for their potential as:
-
Antiproliferative agents: Certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have shown promising activity against cancer cell lines.[9]
-
Antibacterial and antifungal agents: Novel synthesized pyrrole derivatives have been evaluated for their efficacy against various bacteria and fungi.[10]
-
CNS agents: Pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[11][12]
-
Antidiabetic agents: Some pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels.[11]
The investigation into the biological activities of new pyrrole derivatives remains an active area of research in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3,4-Diethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylpyrrole is a substituted pyrrole (B145914) derivative that serves as a crucial building block in the synthesis of more complex macrocyclic compounds such as porphyrins and their analogues.[1] Its specific substitution pattern makes it a valuable precursor in the development of novel pharmaceuticals and materials. This document provides a concise overview of its core molecular properties and the standard methodologies used for their determination.
Molecular Formula and Weight
The fundamental physicochemical properties of this compound are summarized below. These values are foundational for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
Data Summary Table
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N | [1][2][3][4][] |
| Molecular Weight | 123.20 g/mol | [2][4][] |
| Exact Mass | 123.1048 g/mol | [4][6] |
| CAS Number | 16200-52-5 | [1][2] |
Logical Relationship of Molecular Properties
The relationship between the chemical compound, its elemental composition (molecular formula), and its resulting molecular weight is a cornerstone of chemical science. The following diagram illustrates this direct logical flow for this compound.
Experimental Protocols for Determination
The molecular formula and weight of a compound like this compound are confirmed through standard analytical techniques. The following are representative experimental methodologies.
4.1 Mass Spectrometry for Molecular Weight and Formula Verification
-
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: The sample is introduced into a high-resolution mass spectrometer (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ion is measured with high precision (typically to four or five decimal places).
-
Data Analysis: The measured exact mass is compared to the theoretical exact mass calculated for the proposed formula (C₈H₁₃N). The resulting mass error, typically in parts-per-million (ppm), is used to confirm or refute the elemental composition. The monoisotopic mass for C₈H₁₃N is 123.1048 Da, which would be the expected primary signal in HRMS.[4][6]
-
4.2 Elemental Analysis
-
Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the sample.
-
Methodology:
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula (C₈H₁₃N):
-
Carbon (C): (8 * 12.011) / 123.20 = 77.99%
-
Hydrogen (H): (13 * 1.008) / 123.20 = 10.63%
-
Nitrogen (N): (1 * 14.007) / 123.20 = 11.37%
-
-
The workflow for these confirmatory analyses is depicted in the following diagram.
References
Spectroscopic and Synthetic Profile of 3,4-Diethylpyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3,4-diethylpyrrole (C₈H₁₃N), a key heterocyclic building block in the development of porphyrins, dyes, and various pharmacologically active compounds. This document collates essential spectroscopic data into a structured format for ease of reference and provides detailed experimental protocols for its synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.65 | s | 1H | NH |
| 6.42 | d | 2H | H-2, H-5 |
| 2.47 | q | 4H | -CH₂CH₃ |
| 1.16 | t | 6H | -CH₂CH₃ |
Data sourced from Organic Syntheses Procedure[1]
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 122.1 | C-3, C-4 |
| 113.8 | C-2, C-5 |
| 19.1 | -CH₂CH₃ |
| 15.1 | -CH₂CH₃ |
Data sourced from Can. J. Chem., 63, 2683 (1985)[2]
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 123 | 46 | [M]⁺ |
| 108 | 100 | [M - CH₃]⁺ |
| 93 | 37 | [M - C₂H₅]⁺ |
| Data sourced from Organic Syntheses Procedure[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic =C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1600-1585 | Medium | C=C Ring Stretch |
| ~1500-1400 | Medium | C=C Ring Stretch |
Experimental Protocols
Synthesis of this compound
A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses.[1] The multi-step synthesis starts from propionaldehyde (B47417) and 1-nitropropane (B105015) and proceeds through the formation of intermediate compounds, 4-nitro-3-hexanol (B1614740) and 4-acetoxy-3-nitrohexane. The final step involves the reaction of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate and subsequent decarboxylation to yield this compound.[1]
Step 1: Synthesis of 4-Nitro-3-hexanol To a solution of propionaldehyde and isopropyl alcohol, finely ground potassium fluoride (B91410) is added. 1-Nitropropane is then added dropwise while maintaining the temperature below 40°C. The reaction is stirred for 18 hours, after which the catalyst is filtered off, and the filtrate is concentrated. The residue is worked up with water and ether, and the product is purified by vacuum distillation.[1]
Step 2: Synthesis of 4-Acetoxy-3-nitrohexane To the 3-nitro-4-hexanol from the previous step, a catalytic amount of concentrated sulfuric acid is added, and the mixture is cooled in an ice bath. Acetic anhydride (B1165640) is added in portions, keeping the temperature below 60°C. After stirring for one hour, the volatile components are removed under reduced pressure, and the product is purified by vacuum distillation.[1]
Step 3: Synthesis of Ethyl this compound-2-carboxylate and this compound A solution of 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous tetrahydrofuran, and anhydrous isopropyl alcohol is prepared. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added while maintaining the temperature between 20°C and 30°C. The resulting mixture is stirred for four hours at room temperature. The solvent is removed, and the crude ethyl this compound-2-carboxylate is obtained after an aqueous workup. This crude product is then decarboxylated by refluxing with sodium hydroxide (B78521) in ethylene (B1197577) glycol for one hour. After cooling, dilution with water, and extraction with hexane, the final product, this compound, is purified by vacuum distillation.[1]
Spectroscopic Analysis Protocols
The following are general procedures for obtaining the spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard proton experiment is sufficient. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[3]
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it is volatilized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.[3]
Infrared (IR) Spectroscopy (FT-IR)
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.[4]
Visualizations
The following diagrams illustrate the synthesis workflow for this compound.
Caption: A flowchart illustrating the multi-step synthesis of this compound.
Caption: A workflow diagram for the spectroscopic characterization of synthesized this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Diethylpyrrole
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diethylpyrrole. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes logical diagrams to illustrate the analytical workflow.
Introduction to the NMR Spectroscopy of Pyrroles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For substituted pyrroles like this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants observed in the spectra allow for the unambiguous assignment of the molecular structure.
The pyrrole (B145914) ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring protons and carbons.[1] In this compound, the symmetry of the molecule simplifies the spectra, with the two ethyl groups and the two α-protons being chemically equivalent.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the N-H proton, the two equivalent α-protons on the pyrrole ring, and the methylene (B1212753) and methyl protons of the two equivalent ethyl substituents.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | 7.65 | Singlet (broad) | 1H | - |
| α-H (H-2, H-5) | 6.42 | Doublet | 2H | Not explicitly provided |
| -CH₂- (ethyl) | 2.47 | Quartet | 4H | Not explicitly provided |
| -CH₃ (ethyl) | 1.16 | Triplet | 6H | Not explicitly provided |
| Solvent: CDCl₃, Reference: TMS. Data sourced from Organic Syntheses procedure.[2] |
The broad singlet for the N-H proton is characteristic and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.[1] The α-protons appear as a doublet, and the ethyl groups give rise to a characteristic quartet and triplet pattern due to spin-spin coupling.
¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is characterized by four signals, reflecting the molecular symmetry. There are two signals for the pyrrole ring carbons (α and β carbons) and two signals for the ethyl group carbons.
| Assignment | Chemical Shift (δ, ppm) |
| C-3, C-4 (β-carbons) | 123.1 |
| C-2, C-5 (α-carbons) | 115.2 |
| -CH₂- (ethyl) | 18.9 |
| -CH₃ (ethyl) | 15.0 |
| Solvent: CDCl₃. Data sourced from Can. J. Chem., 63, 2683 (1985) via SpectraBase.[3] |
Experimental Protocols for NMR Analysis
The following protocols outline the standardized procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (B32938) (CDCl₃). The choice of solvent can influence chemical shifts, particularly that of the N-H proton.[1]
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[4][5] For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to improve the signal-to-noise ratio.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy:
-
Experiment: Standard proton experiment.
-
Spectral Width: 12-16 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (D1): 1-2 seconds.[1]
-
Number of Scans (NS): 8-16.[1]
¹³C NMR Spectroscopy:
-
Experiment: Proton broadband decoupled ¹³C experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (D1): 2 seconds (to allow for the typically longer relaxation of carbon nuclei).[1]
-
Number of Scans (NS): 128 or more, depending on the sample concentration.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Logical relationship between NMR signals and molecular structure.
References
Synthesis of 3,4-Diethylpyrrole from Acyclic Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diethylpyrrole is a pivotal heterocyclic building block in the synthesis of a wide array of significant molecules, including porphyrins, phthalocyanines, and various pharmacologically active compounds. Its specific substitution pattern makes it a valuable precursor for creating complex macrocycles with tailored electronic and steric properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from acyclic precursors, with a focus on the Paal-Knorr and Barton-Zard methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.
Introduction
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among these, 3,4-disubstituted pyrroles lacking substituents at the α-positions (2 and 5) are particularly sought after for the construction of porphyrinoids and other macrocyclic structures. This compound serves as a fundamental unit in the assembly of synthetic heme analogs and other functional dyes. The selection of an appropriate synthetic strategy from acyclic precursors is critical and is often dictated by factors such as precursor availability, desired scale, and overall efficiency. This document details two prominent synthetic pathways: the classical Paal-Knorr synthesis and the more modern and often higher-yielding Barton-Zard synthesis and its variants.
Paal-Knorr Synthesis of this compound
The Paal-Knorr synthesis is a robust and widely utilized method for constructing pyrrole (B145914) rings via the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[1][2] For the synthesis of this compound, the key acyclic precursor is 3,4-diethylhexane-2,5-dione. The overall synthesis is a two-stage process: preparation of the 1,4-diketone followed by its cyclization.[3]
Stage 1: Synthesis of 3,4-Diethylhexane-2,5-dione
A common approach to synthesizing 3,4-diethylhexane-2,5-dione involves the diethylation of a simpler diketone, such as 2,5-hexanedione (B30556).
Caption: Synthesis of the 1,4-diketone precursor.
Experimental Protocol: Synthesis of 3,4-Diethylhexane-2,5-dione [3]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Addition of Diketone: Cool the sodium ethoxide solution in an ice bath. Add 2,5-hexanedione dropwise to the stirred solution.
-
Alkylation: Following the complete addition of the diketone, add ethyl iodide dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride and brine, and then dry over anhydrous magnesium sulfate. Evaporate the solvent and purify the crude product by vacuum distillation to yield 3,4-diethylhexane-2,5-dione.
Stage 2: Paal-Knorr Cyclization
The synthesized 3,4-diethylhexane-2,5-dione is then cyclized with an ammonia source to form the target pyrrole.
References
The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Barton-Zard synthesis, a powerful named reaction in organic chemistry, offers a convergent and efficient pathway to substituted pyrroles. This technical guide provides an in-depth exploration of its application in the synthesis of 3,4-disubstituted pyrroles, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to facilitate its application in research and development.
Core Principles of the Barton-Zard Synthesis
The Barton-Zard reaction is a base-catalyzed condensation reaction between a nitroalkene and an α-isocyanoacetate to form a pyrrole-2-carboxylate.[1][2][3] The reaction proceeds through a series of key steps, including a Michael addition, cyclization, and elimination of the nitro group, ultimately leading to the aromatic pyrrole (B145914) ring. This method is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions, which can be challenging to achieve through other synthetic routes.[4]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Barton-Zard synthesis involves five key steps.[3][5] The process is initiated by the deprotonation of the α-isocyanoacetate, followed by a cascade of reactions culminating in the formation of the pyrrole.
Caption: Mechanistic pathway of the Barton-Zard synthesis.
A typical experimental workflow for the Barton-Zard synthesis is outlined below. The process involves the careful mixing of reactants and reagents, followed by reaction monitoring, workup, and purification of the final product.
Caption: General experimental workflow for the Barton-Zard synthesis.
Quantitative Data on the Synthesis of 3,4-Disubstituted Pyrroles
The versatility of the Barton-Zard synthesis allows for the preparation of a wide range of 3,4-disubstituted pyrroles. The following tables summarize the reaction conditions and yields for the synthesis of representative 3,4-dialkyl- and 3,4-diarylpyrroles.
Table 1: Synthesis of 3,4-Dialkylpyrrole-2-carboxylates
| R (in Nitroalkene) | R' (in Isocyanoacetate) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl | Ethyl | DBU | MTBE | 20 | 2 | >95 | [6] |
| Methyl | Ethyl | DBU | THF | RT | - | 75 | [7] |
| Propyl | Ethyl | DBU | THF | RT | - | 80 | [7] |
Table 2: Synthesis of 3,4-Diarylpyrrole-2-carboxylates
| Ar (in Nitrostilbene) | Ar' (in Nitrostilbene) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 85 | [4] |
| 4-Methoxyphenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 88 | [4] |
| 4-Chlorophenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 82 | [4] |
| 2-Methoxyphenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 71-83 | [4] |
Table 3: Synthesis of Fused Pyrrole Systems via Barton-Zard Reaction
| 3-Nitro-2H-chromene Substituent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 2-CF₃ | K₂CO₃ | EtOH | Reflux | 0.5 | 94 | [8] |
| 2-Ph | K₂CO₃ | EtOH | Reflux | 0.5 | 85 | [8] |
| 2,2-(CF₃)₂ | K₂CO₃ | EtOH | Reflux | 0.5 | 63 | [8] |
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of a 3,4-dialkyl- and a 3,4-diarylpyrrole derivative, providing a practical guide for laboratory implementation.
Protocol 1: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate[6]
Materials:
-
4-Acetoxy-3-nitrohexane (1.0 eq)
-
Ethyl isocyanoacetate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.9 eq)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Sodium chloride
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE at room temperature under a nitrogen atmosphere, slowly add DBU over at least 1 hour, maintaining the temperature at 20°C.
-
Stir the reaction mixture at 20°C for 2 hours.
-
Add MTBE, water, sodium chloride, and concentrated sulfuric acid, and allow the mixture to stand at 35-40°C.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield ethyl this compound-2-carboxylate.
Protocol 2: General Procedure for the Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylates[4]
Materials:
-
Substituted (E)-nitrostilbene (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol
Procedure:
-
To a solution of the substituted (E)-nitrostilbene and ethyl isocyanoacetate in ethanol, add potassium carbonate.
-
Reflux the reaction mixture for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ethyl 3,4-diarylpyrrole-2-carboxylate.
Applications in Drug Discovery and Materials Science
The 3,4-disubstituted pyrrole scaffold is a key component in a variety of biologically active molecules and functional materials. The Barton-Zard synthesis provides a reliable method for accessing these important compounds.[1][7] For instance, this methodology has been employed in the synthesis of precursors for porphyrins and other polypyrrolic macrocycles, which have applications in photodynamic therapy and as molecular sensors.[7] Furthermore, the ability to introduce diverse substituents at the 3 and 4 positions allows for the fine-tuning of the electronic and steric properties of the pyrrole ring, which is crucial in the design of novel drug candidates. The synthesis of pyrroles with fused aromatic systems also opens avenues for the development of new conductive polymers and organic electronic materials.[7]
Conclusion
The Barton-Zard synthesis is a robust and versatile tool for the preparation of 3,4-disubstituted pyrroles. Its operational simplicity, tolerance of various functional groups, and generally high yields make it an attractive method for both academic research and industrial applications. This guide provides the essential technical details, including mechanistic insights, quantitative data, and detailed experimental protocols, to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. researchgate.net [researchgate.net]
- 3. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Barton-Zard吡咯合成法(Barton-Zard Pyrrole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. mdpi.com [mdpi.com]
The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of substituted pyrroles—a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles.[1][2] Its enduring utility is a testament to its operational simplicity and the generally high yields achieved.[3][4]
This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole (B145914) derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically catalyzed by acid, although neutral or weakly acidic conditions can also be effective.[5] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]
While initially the reaction often required harsh conditions such as prolonged heating in strong acid, numerous modern methodologies have been developed to allow for milder and more efficient synthesis.[4] These include the use of various catalysts, alternative solvents, and microwave-assisted techniques.[6][7][8]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Biological Activity of 3,4-Diethylpyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole (B145914) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among the vast array of pyrrole derivatives, those substituted with ethyl groups at the 3 and 4 positions represent a unique chemical space with significant, albeit underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 3,4-diethylpyrrole derivatives, focusing on their synthesis, mechanisms of action, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.
Introduction to this compound and its Significance
This compound is a key synthetic building block, particularly in the creation of larger porphyrin structures. Its inherent chemical properties, including the electron-rich nature of the pyrrole ring, make it a versatile starting material for the synthesis of a wide range of derivatives. While much of the historical focus has been on its role in porphyrin chemistry, emerging research is beginning to shed light on the intrinsic biological activities of simpler this compound derivatives. These activities span several therapeutic areas, including oncology, infectious diseases, and neurology.
Synthesis of this compound Derivatives
The synthesis of biologically active this compound derivatives often begins with the construction of the core pyrrole ring itself. A common and efficient method involves the Barton-Zard synthesis. This approach provides a straightforward route to 3,4-dialkylated pyrroles, which can then be further functionalized to introduce various pharmacophores.
A general synthetic workflow for creating diverse this compound derivatives is outlined below.
Antiproliferative and Anticancer Activity
A significant area of investigation for pyrrole derivatives is their potential as anticancer agents. While specific data on this compound derivatives is emerging, studies on related substituted pyrroles provide valuable insights into their antiproliferative mechanisms. These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.
Quantitative Data on Antiproliferative Activity of Related Pyrrole Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | PC3 | Prostate | 0.19 | [1] |
| Pyrrolo[2,3-d]pyrimidine | MCF-7 | Breast | 1.66 | [1] |
| Pyrrolo[2,3-d]pyrimidine | A549 | Lung | 4.55 | [1] |
| Spiro-pyrrolopyridazine | MCF-7 | Breast | 2.31 | [1] |
| Spiro-pyrrolopyridazine | H69AR | Lung | 3.16 | [1] |
| 3,4-Diarylpyrrole Analog | Various | Various | Nanomolar range | [2] |
Note: The table presents data for structurally related pyrrole derivatives to indicate the potential of the pyrrole scaffold. Specific IC50 values for this compound derivatives are a key area for future research.
The cytotoxic activity of these compounds is often linked to the induction of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[1] Some pyrrole derivatives have also been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the extracellular signal-regulated kinase (ERK) pathway.[1]
Antimicrobial Activity
Pyrrole-containing compounds have a long history as antimicrobial agents, with several natural products and synthetic derivatives demonstrating potent activity against a range of pathogens.[3] The investigation into the antimicrobial properties of this compound derivatives is a promising avenue for the development of new antibiotics to combat drug-resistant bacteria.
Quantitative Data on Antimicrobial Activity of Related Pyrrole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrole Benzamides | Staphylococcus aureus | 3.12 - 12.5 | [3] |
| Streptopyrroles | Staphylococcus aureus | 0.7 - 2.9 µM | [3] |
| 3-(Pyrrol-4-yl)acrylamides | Staphylococcus aureus MR | > Ciprofloxacin | [[“]] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is for related pyrrole structures.
Enzyme Inhibition
The pyrrole scaffold is a versatile framework for the design of enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes.[5][6] The development of selective kinase inhibitors is a major focus in modern drug discovery, especially in oncology. Pyrrolo[2,3-d]pyrimidines, which are structurally related to the core pyrrole structure, have shown potent inhibition of key kinases such as VEGFR-2.[7]
Quantitative Data on Enzyme Inhibition by Related Pyrrole Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | <10 nM | [5] |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 nM and 13.6 nM | [7] |
| 2-Cyanopyrrole derivatives | Tyrosinase | 0.97 µM | [8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The mechanism of kinase inhibition often involves the pyrrole derivative binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Future Directions and Conclusion
The exploration of this compound derivatives as biologically active agents is a field with considerable untapped potential. While the broader class of pyrrole-containing compounds has demonstrated significant therapeutic promise, a more focused investigation into the structure-activity relationships of this compound derivatives is warranted. Future research should aim to:
-
Synthesize and screen a diverse library of this compound derivatives to identify lead compounds with potent and selective biological activities.
-
Elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Optimize the pharmacokinetic and pharmacodynamic properties of promising lead compounds for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 7. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
3,4-Diethylpyrrole: A Versatile Building Block in the Synthesis of Bioactive Macrocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylpyrrole is a substituted pyrrole (B145914) that serves as a crucial intermediate in the field of organic synthesis. Its structure, featuring ethyl groups at the 3 and 4 positions, makes it an ideal precursor for the construction of various complex heterocyclic systems. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant applications as a building block for porphyrins and prodigiosins, classes of compounds with notable biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a synthetic fine chemical that is sensitive to air and should be stored under an inert atmosphere at low temperatures.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | [1] |
| CAS Number | 16200-52-5 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage Conditions | Store at -20°C under Argon, Air Sensitive | [1] |
Synthesis of this compound
The synthesis of this compound is most prominently achieved through the Barton-Zard pyrrole synthesis, which provides a flexible route to β-substituted pyrroles. An alternative approach is the Paal-Knorr synthesis, a classic method for pyrrole formation.
Barton-Zard Synthesis
The Barton-Zard synthesis involves the reaction of a nitroalkene with an α-isocyanide in the presence of a base.[4] A detailed, multi-step procedure for the synthesis of this compound starting from propionaldehyde (B47417) and 1-nitropropane (B105015) is well-documented in Organic Syntheses.[4] This process involves the formation of ethyl this compound-2-carboxylate as an intermediate, which is then saponified and decarboxylated to yield the target this compound.[4]
Step A: 4-Nitro-3-hexanol
-
To a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add propionaldehyde (174 g, 3 mol) and isopropyl alcohol (450 mL).
-
Stir the solution and add finely ground potassium fluoride (B91410) (25 g, 0.15 mol).
-
Add 1-nitropropane (267.3 g, 3 mol) dropwise, maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, remove the ice bath and stir for an additional 18 hours.
-
Filter to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Pour the residue into water (500 mL) and extract with ether (3 x 300 mL).
-
Dry the combined ethereal layers over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue.
-
Collect the fraction boiling at 88–90°C/2 mm to yield 3-nitro-4-hexanol (330 g, 65% yield).
Step B: 4-Acetoxy-3-nitrohexane
-
To the flask containing 3-nitro-4-hexanol (330 g, 2.24 mol), add a magnetic stirrer and concentrated sulfuric acid (1 mL).
-
Cool the flask in an ice bath and add acetic anhydride (240 g, 2.35 mol) in portions, keeping the temperature below 60°C.
-
Stir for 1 hour after the addition is complete.
-
Remove lower boiling components by vacuum distillation.
-
Collect the fraction boiling at 105–107°C/10 mm to afford 4-acetoxy-3-nitrohexane (379 g, 90% yield).
Step C: Ethyl this compound-2-carboxylate and this compound
-
In a 1-L three-necked round-bottomed flask, charge 4-acetoxy-3-nitrohexane (103 g, 0.54 mol), ethyl isocyanoacetate (50.7 g, 0.45 mol), anhydrous tetrahydrofuran (B95107) (320 mL), and anhydrous isopropyl alcohol (130 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 152 g, 1 mol), maintaining the temperature between 20°C and 30°C with an ice bath.
-
After stirring, work up the reaction by washing with aqueous acid and drying. Remove the solvent to yield crude ethyl this compound-2-carboxylate.
-
To the crude product, add sodium hydroxide (B78521) (30 g, 0.75 mol) and ethylene glycol (300 mL).
-
Reflux the mixture for 1 hour under nitrogen, then cool.
-
Dilute with water (500 mL) and hexane (B92381) (600 mL) and perform extraction with hexane (3 x 300 mL).
-
Dry the combined hexane layers over MgSO₄ and concentrate under reduced pressure.
-
Distill the residue, collecting the fraction boiling at 100°C/25 mm to yield this compound (21.14–22.00 g, 38.1–40% yield).
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) to form a pyrrole.[5][6][7] For the synthesis of this compound, the required precursor would be 3,4-diethyl-2,5-hexanedione. While a specific, high-yield protocol for this particular transformation is not extensively documented, general procedures for the Paal-Knorr synthesis of similar alkylated pyrroles can be adapted.[2][8]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethyl-2,5-hexanedione in a suitable solvent such as ethanol.
-
Add an excess of an ammonia source, such as ammonium (B1175870) carbonate or a concentrated aqueous solution of ammonia.
-
Optionally, add a catalytic amount of a weak acid like glacial acetic acid to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent like dichloromethane (B109758) or diethyl ether.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude this compound, which can be further purified by vacuum distillation or column chromatography.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the ethyl groups and the unsubstituted α-positions make this compound a valuable precursor for the synthesis of larger, conjugated macrocycles with significant biological activities.
Porphyrins: The Case of Octaethylporphyrin (OEP)
This compound is a key starting material for the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), a highly symmetric and synthetically versatile porphyrin.[4] OEP and its metal complexes are widely used as models for naturally occurring heme pigments and have applications in catalysis and materials science.[4] The synthesis involves the acid-catalyzed condensation of four equivalents of this compound with formaldehyde (B43269), followed by oxidation.[4]
-
Wrap a 500-mL round-bottomed flask with aluminum foil and equip it with a reflux condenser with a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.
-
Charge the flask with this compound (1 g, 8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).
-
Stir and heat the mixture at reflux under nitrogen, removing water with the Dean-Stark trap.
-
After 8 hours, cool the solution and replace the condenser with a fritted glass aerator.
-
Bubble oxygen through the brown mixture while stirring for 12–24 hours.
-
Work-up and purification by recrystallization yield analytically pure OEP.
Quantitative Data for Octaethylporphyrin (OEP) [4]
| Property | Value |
| Yield | 75% |
| ¹H NMR (300 MHz, CDCl₃) δ | -3.72 (s, 2H, NH), 1.95 (t, 24H, CH₂CH ₃), 4.12 (q, 16H, CH ₂CH₃), 10.12 (s, 4H, meso-H) |
| HRMS (M⁺) | 534.37351 (calculated for C₃₆H₄₆N₄: 534.37225) |
| UV-vis (CHCl₃-MeOH 95:5) λₘₐₓ (log ε) | 398 (5.20), 498 (4.10), 533 (4.00), 565 (3.79), 618 (3.68) nm |
Prodigiosins and their Analogues
Prodigiosins are a family of tripyrrole red pigments produced by various bacteria that exhibit a range of biological activities, including anticancer, immunosuppressive, and antimalarial properties.[9] The synthesis of prodigiosin (B1679158) analogues allows for the exploration of structure-activity relationships and the development of potential therapeutic agents. The core structure of prodigiosins consists of three pyrrole rings, and synthetic strategies often involve the coupling of a bipyrrole aldehyde with a monopyrrole unit. While this compound itself is not a direct component of the natural prodigiosin, its derivatives can be incorporated to create novel analogues with potentially enhanced or modified biological activities.
The anticancer activity of prodiginines is a subject of intense research. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Several mechanisms of action have been proposed, including the modulation of intracellular pH, DNA cleavage, and interference with key cellular signaling pathways.
References
- 1. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability and Storage of 3,4-Diethylpyrrole
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical stability and optimal storage conditions for 3,4-diethylpyrrole (CAS: 16200-52-5), a critical heterocyclic building block in the synthesis of porphyrins, dyes, and various pharmacologically active compounds. Adherence to these guidelines is essential to ensure the compound's purity, integrity, and performance in research and development applications.
Chemical and Physical Properties
This compound is a substituted pyrrole (B145914) that is highly valued for its role as a precursor in complex organic syntheses.[1] Its physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16200-52-5 | [1][2][3] |
| Molecular Formula | C₈H₁₃N | [1][3] |
| Molecular Weight | 123.20 g/mol | [1][3] |
| Melting Point | 13 °C | [2][4] |
| Boiling Point | 184 °C | [2] |
| Density | 0.923 g/cm³ | [2] |
| Flash Point | 66 °C | [2] |
| Appearance | Pale Yellow to Light Yellow Oil | [2] |
Chemical Stability and Degradation
The stability of this compound is intrinsically linked to the electron-rich nature of the pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the electron density of the ring carbons. This makes the molecule highly susceptible to oxidation and polymerization, particularly when exposed to air, light, and acidic conditions.
Key Instability Factors:
-
Air Sensitivity: this compound is explicitly noted as being air-sensitive.[1][2] Oxygen can initiate oxidative processes, leading to the formation of colored, polymeric byproducts. This degradation is a common characteristic of simple pyrrole derivatives.
-
Light Sensitivity: The compound is also light-sensitive.[2] Exposure to light, especially UV wavelengths, can provide the energy to initiate radical reactions, accelerating degradation and polymerization.
-
Acid Sensitivity: While not explicitly quantified in the provided literature for this specific molecule, pyrroles, in general, are prone to polymerization in the presence of strong acids.
A generalized degradation pathway involves the oxidation of the pyrrole ring, potentially forming radical intermediates that can subsequently dimerize or polymerize.
Recommended Storage and Handling
To mitigate degradation and preserve the chemical integrity of this compound, strict storage and handling protocols are mandatory. The consensus from chemical suppliers and safety data indicates a multi-faceted approach is required.
Storage Conditions
The following table summarizes the recommended conditions for short- and long-term storage.
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | -20 °C (Long-term) 0 - 4 °C (Short-term) | Reduces reaction kinetics of degradation pathways. | [1][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing air (oxygen). | [1][2] |
| Light | Protection from Light (Amber Vial) | Prevents light-induced radical degradation. | [2][5] |
| Container | Tightly sealed, chemically compatible container. | Prevents contamination and exposure to air/moisture. | [6][7] |
Handling Workflow
Proper handling, especially when dispensing the material, is critical to prevent introducing atmospheric contaminants. An inert atmosphere should be maintained at all times.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. This compound CAS#: 16200-52-5 [amp.chemicalbook.com]
- 3. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:16200-52-5 | Chemsrc [chemsrc.com]
- 5. medkoo.com [medkoo.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
The 3,4-Diethylpyrrole Ring: A Technical Guide to Its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethylpyrrole is a fundamental heterocyclic building block, integral to the synthesis of a wide array of significant organic molecules, including porphyrins, dyes, and various pharmacologically active compounds.[1][2] Its structure, featuring an electron-rich aromatic pyrrole (B145914) core substituted with two ethyl groups at the 3 and 4 positions, dictates a unique and valuable reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the this compound ring, focusing on its propensity for electrophilic substitution and other key transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support practical laboratory applications and advance further research and drug development efforts.
Core Principles: Reactivity and Regioselectivity
The reactivity of this compound is governed by the π-excessive nature of the pyrrole ring. This five-membered ring contains six π-electrons delocalized over five atoms, a configuration made possible by the participation of the nitrogen atom's lone pair in the aromatic system.[1] This delocalization significantly increases the electron density at the ring's carbon atoms, rendering them highly nucleophilic and substantially more reactive towards electrophiles than benzene.[1][3]
For 3,4-disubstituted pyrroles like this compound, electrophilic attack occurs almost exclusively at the unsubstituted α-positions (C2 and C5).[1][4] This pronounced regioselectivity is a direct consequence of the superior stability of the resulting carbocation intermediate (the sigma complex). When an electrophile attacks an α-position, the positive charge is delocalized over three atoms, including the nitrogen, leading to three stabilizing resonance structures.[1] In contrast, an attack at a β-position would only allow for charge delocalization across two carbon atoms, resulting in a less stable intermediate.[1] The electron-donating nature of the two ethyl groups further enhances the nucleophilicity of the α-carbons, making these reactions often feasible under mild conditions.[1]
Caption: α-Attack leads to a more stabilized intermediate.
Key Chemical Transformations
Electrophilic Aromatic Substitution
Due to its high electron density, the this compound ring readily undergoes a variety of electrophilic substitution reactions under relatively mild conditions.[1]
a) Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at an α-position, a crucial step in the synthesis of many porphyrin systems.[1][4] The electrophile, known as the Vilsmeier reagent, is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The resulting this compound-2-carbaldehyde is a key intermediate for more complex molecules, including photosensitizers for photodynamic therapy.[4]
Caption: Workflow for the Vilsmeier-Haack synthesis.
b) Halogenation: The introduction of halogen atoms (Br, Cl, I) is readily achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in a solvent like THF or CCl₄. Monohalogenation occurs at one of the α-positions. By using more than two equivalents of the halogenating agent, 2,5-dihalogenated products can be synthesized.[1]
c) Nitration: Nitration can be accomplished using acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), at low temperatures. This introduces a nitro (-NO₂) group onto an α-position of the pyrrole ring.[1]
d) Acylation: Acyl groups can be introduced using an acid anhydride (e.g., acetic anhydride) in a solvent such as pyridine. This reaction typically requires mild heating or extended reaction times at room temperature.[1]
Cycloaddition Reactions
While the aromaticity of pyrroles can make them less reactive as dienes compared to furans, they can participate in cycloaddition reactions, particularly [4+3] cycloadditions.[6] These reactions are often challenging due to the dearomatizing nature of the transformation and the propensity of pyrroles to undergo polymerization or other side reactions under acidic or oxidative conditions.[6] However, successful cycloadditions provide a powerful route to constructing complex aza-bridged bicyclic systems.[6]
Oxidation
The electron-rich this compound ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. For instance, oxidation can lead to the formation of bipyrroles. Phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of bromotrimethylsilane (B50905) is an effective reagent for the direct synthesis of bipyrroles.[2]
Metal-Catalyzed Cross-Coupling
While direct C-H activation for cross-coupling on the pyrrole ring is an area of ongoing research, more established methods involve the use of pre-functionalized pyrroles, such as the 2-bromo or 2,5-dibromo derivatives obtained from halogenation. These halogenated intermediates can then participate in standard cross-coupling reactions like Suzuki, Stille, or Heck couplings to form C-C bonds, further expanding the molecular complexity of the derivatives.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the electrophilic substitution of this compound. Yields are representative and can vary based on specific reaction scale and purification methods.
| Reaction | Reagents | Solvent(s) | Temperature | Product | Typical Yield | Reference(s) |
| Formylation | POCl₃, DMF | DMF | 0 °C to 60 °C | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Good | [1][4] |
| Bromination | NBS (1.1 eq) | THF / CCl₄ | 0 °C to RT | 2-Bromo-3,4-diethyl-1H-pyrrole | High | [1] |
| Dibromination | NBS (>2.0 eq) | THF / CCl₄ | 0 °C to RT | 2,5-Dibromo-3,4-diethyl-1H-pyrrole | High | [1] |
| Nitration | HNO₃, Ac₂O | Acetic Anhydride | -5 °C | 2-Nitro-3,4-diethyl-1H-pyrrole | Moderate | [1] |
| Acylation | Ac₂O | Pyridine | 0 °C to RT | 2-Acetyl-3,4-diethyl-1H-pyrrole | Good | [1] |
Experimental Protocols
The following are representative procedures for key electrophilic substitution reactions on this compound. Standard laboratory safety precautions must be followed.
Protocol 1: Vilsmeier-Haack Formylation
Adapted from established procedures.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.[4]
-
Stir the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.[4]
-
Reaction: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.[1]
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.[1]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 1-2 hours. Monitor reaction progress by TLC.[1]
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing ice and a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to hydrolyze the intermediate.[1][4]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or distillation.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
Representative procedure for monobromination.[1]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0 °C using an ice bath.
-
Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield 2-bromo-3,4-diethyl-1H-pyrrole. For the synthesis of the 2,5-dibromo derivative, more than 2.0 equivalents of NBS can be used.[1]
Applications in Drug Development and Materials Science
The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its primary importance lies in its role as a precursor to porphyrins and related macrocycles like octaethylporphyrin (OEP).[7] These macrocycles are central to:
-
Photodynamic Therapy (PDT): Porphyrin-based photosensitizers, synthesized from intermediates like this compound-2-carbaldehyde, are used in cancer treatment.[4]
-
Biomimetic Chemistry: As mimics of natural hemes, they are used to study oxygen transport and catalysis.
-
Materials Science: Porphyrins derived from this compound are used in the development of molecular wires, sensors, and metal-organic frameworks (MOFs).[2]
Beyond porphyrins, substituted this compound derivatives serve as key intermediates in the synthesis of novel anti-inflammatory and analgesic agents.[8] The ability to selectively functionalize the α-positions allows for the systematic modification of molecular structure to optimize pharmacological activity.
Caption: Logical relationships in the application of this compound.
Conclusion
The this compound ring is a highly reactive and versatile heterocyclic system. Its chemistry is dominated by electrophilic aromatic substitution at the α-positions, a predictable and high-yielding transformation that provides access to a multitude of functionalized intermediates. A thorough understanding of its reactivity, regioselectivity, and the experimental protocols for its modification is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The continued exploration of this fundamental core will undoubtedly lead to the development of novel therapeutics, catalysts, and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
Commercial Suppliers and Technical Guide for 3,4-Diethylpyrrole in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial sources for 3,4-diethylpyrrole (CAS No. 16200-52-5), a key synthetic building block in the development of porphyrins, pharmaceuticals, and other fine organic chemicals. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and application, and a visual representation of a key synthetic pathway.
Commercial Availability of this compound
This compound is available from a number of commercial suppliers catering to the research and development community. The purity and available quantities can vary, and it is recommended to request lot-specific data from the supplier. It is important to note that this chemical is intended for research use only.[1]
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | ≥98%[1] | Inquire | A synthetic starting material.[1][2] |
| Frontier Specialty Chemicals | Inquire (Guaranteed Purity)[3] | 1g, 5g, Bulk inquiries welcome[3] | Air sensitive; store at -20°C under Argon.[3] Available through Fisher Scientific. |
| Apollo Scientific | 95%[4] | 100mg, 250mg, 1g, 5g[4] | Lead time of 1-2 weeks. |
| Hypersynth Life Sciences | 98%[5] | In stock (Inquire for quantities) | Supplied as a liquid.[5] |
| Fisher Scientific | Varies by supplier | 1g, 5g[3] | Distributes products from Frontier Specialty Chemicals and eMolecules. |
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in the construction of tetrapyrrolic macrocycles like porphyrins. The following protocols are adapted from established literature.
Synthesis of this compound
A robust method for the synthesis of this compound involves the Barton-Zard reaction, followed by decarboxylation.[6][7]
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethylene (B1197577) Glycol
-
Magnesium Sulfate (MgSO₄)
-
10% Hydrochloric Acid (HCl)
Procedure:
-
Formation of Ethyl this compound-2-carboxylate:
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge 4-acetoxy-3-nitrohexane (0.54 mol), ethyl isocyanoacetate (0.45 mol), anhydrous THF (320 mL), and anhydrous IPA (130 mL).[6]
-
With the aid of an ice bath, add DBU (1 mol) while maintaining the temperature between 20°C and 30°C.[6]
-
After the addition is complete, pour the contents into a separatory funnel. The aqueous layer is drawn off and extracted with two additional portions of ether (300 mL).[6]
-
Combine the ether layers and wash with 10% aqueous HCl (2 x 300 mL) and then dry over MgSO₄.[6]
-
Remove the ether under reduced pressure to yield crude ethyl this compound-2-carboxylate. This crude product is used directly in the next step.[6]
-
-
Decarboxylation to this compound:
-
To the crude ethyl this compound-2-carboxylate, add sodium hydroxide (0.75 mol) and ethylene glycol (300 mL).[6]
-
Heat the mixture at reflux under a nitrogen atmosphere for 1 hour.[6]
-
After cooling, transfer the mixture to a 2-L separatory funnel and dilute with water (500 mL) and hexane (600 mL).[6]
-
Separate the layers and extract the aqueous layer with hexane (3 x 300 mL).[6]
-
Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.[6]
-
Distill the residue under reduced pressure, collecting the fraction at 100°C/25 mm to yield pure this compound.[6]
-
Application in Porphyrin Synthesis: Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)
This compound is a direct precursor to octaethylporphyrin (OEP), a widely studied synthetic porphyrin.[8]
Materials:
-
This compound
-
37% Aqueous Formaldehyde (B43269)
-
p-Toluenesulfonic acid
-
Nitrogen gas
Procedure:
-
Porphyrinogen (B1241876) Formation:
-
In a 500-mL, round-bottomed flask wrapped in aluminum foil and equipped with a reflux condenser, Dean-Stark trap, mechanical stirrer, and nitrogen inlet, charge this compound (8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (8.9 mmol), and p-toluenesulfonic acid (1.7 mmol).[6]
-
Stir the mixture and heat at reflux under a nitrogen atmosphere. Remove the water formed during the reaction using the Dean-Stark trap.[6][8]
-
-
Oxidation to Porphyrin:
-
Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.[8]
-
Expose the solution containing the porphyrinogen to air and stir for several hours to facilitate oxidation to the stable, aromatic octaethylporphyrin.[8]
-
The product can then be purified by standard chromatographic techniques.
-
Synthetic Pathway Visualization
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis of Octaethylporphyrin from this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 4. 16200-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of 3,4-Diethylpyrrole in the Synthesis of Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole (B145914), a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products, many of which exhibit significant biological activity.[1] The strategic functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures with tailored pharmacological properties. Among the myriad of substituted pyrroles, 3,4-diethylpyrrole stands out as a crucial building block, particularly in the synthesis of porphyrin-based natural products and their analogues.[2][3] Its symmetrical substitution pattern and the electron-rich nature of the pyrrole core make it a versatile precursor for the construction of macrocyclic structures.[4] This technical guide provides an in-depth exploration of the role of this compound in natural product synthesis, with a focus on porphyrins. It details synthetic methodologies, presents quantitative data, and outlines experimental protocols to serve as a comprehensive resource for professionals in the field.
Core Applications of this compound: A Gateway to Porphyrins
The most prominent application of this compound in natural product synthesis is as a precursor to octaethylporphyrin (OEP), a synthetic porphyrin that serves as a vital model for naturally occurring heme pigments.[3] The symmetrical nature of OEP simplifies spectroscopic analysis, making it an invaluable tool in the study of heme proteins and for the development of porphyrin-based therapeutics.[3]
The synthesis of OEP from this compound typically involves the acid-catalyzed condensation of four pyrrole units with formaldehyde (B43269), followed by oxidation to yield the aromatic porphyrin macrocycle.[3][5] This transformation underscores the utility of this compound as a robust and reliable building block for complex macrocyclic systems.
Synthesis of the this compound Precursor
The journey to porphyrin synthesis begins with the efficient preparation of the this compound starting material. A widely adopted and effective method is the Barton-Zard pyrrole synthesis.[3][5] This reaction involves the condensation of an isocyanoacetate with a nitroalkene derivative.[5]
A logical workflow for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound via Barton-Zard Reaction.
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Acetoxy-3-nitrohexane | 0.54 mol | [5] |
| Ethyl isocyanoacetate | 0.45 mol | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1 mol | [5] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) / Isopropyl Alcohol (IPA) | [5] |
| Temperature | 20-30°C | [5] |
| Decarboxylation | ||
| Reagent | Sodium Hydroxide (B78521) (NaOH) | [5] |
| Solvent | Ethylene Glycol | [5] |
| Condition | Reflux for 1 hour | [5] |
| Purification | ||
| Method | Vacuum Distillation | [5] |
| Boiling Point | 100°C at 25 mmHg | [5] |
| Yield | 38.1–40% | [5] |
Experimental Protocol for the Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
4-Acetoxy-3-nitrohexane (103 g, 0.54 mol)
-
Ethyl isocyanoacetate (50.7 g, 0.45 mol)
-
Anhydrous tetrahydrofuran (320 mL)
-
Anhydrous isopropyl alcohol (130 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (152 g, 1 mol)
-
Sodium hydroxide (30 g, 0.75 mol)
-
Ethylene glycol (300 mL)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
10% Hydrochloric acid
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous tetrahydrofuran, and anhydrous isopropyl alcohol.
-
With the aid of an ice bath, add DBU while maintaining the temperature between 20°C and 30°C.
-
After the addition is complete, stir the mixture for several hours at room temperature.
-
Work up the reaction by washing with aqueous 10% hydrochloric acid and then dry over MgSO₄.
-
Remove the ether under reduced pressure to yield crude ethyl this compound-2-carboxylate.
-
To the crude product, add sodium hydroxide and ethylene glycol.
-
Reflux the mixture under a nitrogen atmosphere for 1 hour.
-
After cooling, transfer the mixture to a 2-L separatory funnel and dilute with water (500 mL) and hexane (600 mL).
-
Separate the layers and extract the aqueous layer with hexane (3 x 300 mL).
-
Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Distill the residue under reduced pressure, collecting the fraction boiling at 100°C/25 mm to yield this compound.
From Pyrrole to Porphyrin: The Synthesis of Octaethylporphyrin (OEP)
With this compound in hand, the synthesis of octaethylporphyrin can be achieved through a straightforward acid-catalyzed condensation with formaldehyde.
A logical workflow for the synthesis of OEP from this compound is as follows:
Caption: Synthesis of Octaethylporphyrin from this compound.
Quantitative Data for the Synthesis of Octaethylporphyrin
| Parameter | Value (1g scale) | Value (10g scale) | Reference |
| Starting Materials | |||
| This compound | 1 g (8.1 mmol) | 10 g | [5] |
| 37% Aqueous Formaldehyde | 0.73 mL (8.9 mmol) | [5] | |
| p-Toluenesulfonic acid | 0.03 g (1.7 mmol) | [5] | |
| Reaction Conditions | |||
| Solvent | Benzene (300 mL) | 3 L | [5] |
| Condition | Reflux with Dean-Stark trap | Reflux with Dean-Stark trap | [5] |
| Purification | |||
| Method | Recrystallization | Recrystallization | [5] |
| Yield | 75% | 55% | [5] |
An alternative, modified synthesis of 2-ethoxycarbonyl-3,4-diethyl-pyrrole and its subsequent conversion to OEP has been reported with an improved yield of 80% using BF₃·OEt₂ as a catalyst.[1]
Experimental Protocol for the Synthesis of Octaethylporphyrin
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
This compound (1 g, 8.1 mmol)
-
Benzene (300 mL)
-
37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol)
-
p-Toluenesulfonic acid (0.03 g, 1.7 mmol)
-
Alumina (B75360) for chromatography
-
Solvents for recrystallization
Procedure:
-
In a 500-mL, round-bottomed flask wrapped with aluminum foil and equipped with a reflux condenser with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet, charge the flask with this compound, benzene, aqueous formaldehyde, and p-toluenesulfonic acid.
-
Stir the mixture and heat at reflux under a nitrogen atmosphere using an oil bath. Remove water using the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool while bubbling air through the solution to effect oxidation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography on alumina followed by recrystallization to yield analytically pure octaethylporphyrin.
Beyond Porphyrins: The Untapped Potential of this compound
While the synthesis of porphyrins is the most well-documented application of this compound in the context of natural products, its potential as a building block extends to other classes of bioactive molecules. The pyrrole nucleus is a key component of numerous marine natural products and alkaloids, many of which possess unique substitution patterns.[6] Although direct examples of this compound being used in the total synthesis of non-porphyrin natural products are not abundant in the current literature, its functional handles and reactivity profile suggest its applicability.
For instance, the Vilsmeier-Haack formylation of this compound can readily provide 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a versatile intermediate for further elaboration.[7] This carbaldehyde can participate in various carbon-carbon bond-forming reactions, opening avenues to more complex pyrrole-containing structures.
Conclusion
This compound has firmly established its role as a cornerstone in the synthesis of octaethylporphyrin, a critical tool in bioinorganic and medicinal chemistry. The synthetic routes to both this compound and OEP are well-established, offering reliable and scalable methods for their production. While its application in the synthesis of other classes of natural products is less explored, the inherent reactivity of the this compound core presents a fertile ground for future synthetic endeavors. As the quest for novel therapeutic agents continues, the strategic use of versatile building blocks like this compound will undoubtedly play a pivotal role in the advancement of drug discovery and development.
References
- 1. Modified Synthesis of 2-Ethoxycarbonyl-3,4-Diethyl-Pyrrole and the Corresponding Octaethylporphyrin | Scientific.Net [scientific.net]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Octaethylporphyrin - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 3,4-diethylpyrrole, a critical reaction for the synthesis of this compound-2-carbaldehyde. This aldehyde is a valuable intermediate in the development of various pharmaceutically relevant compounds, including porphyrin-based photosensitizers used in photodynamic therapy.[1]
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] For pyrrole (B145914) derivatives, formylation preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[1][4] In the case of this compound, the reaction regioselectively yields the 2-carbaldehyde derivative.[1]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and molar ratios for the Vilsmeier-Haack formylation of this compound. Careful control of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.[5]
| Parameter | Value | Notes |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | Using an excess of the Vilsmeier reagent can lead to diformylation or polymerization.[5] |
| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is exothermic and should be controlled.[1][5] |
| Pyrrole Addition Temperature | 0–5 °C | Maintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[5] |
| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction can be stirred at room temperature or gently heated to drive it to completion.[1][5] |
| Reaction Time | 2–4 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[5] |
| Hydrolysis Temperature | Reflux | Gentle heating may be necessary to ensure complete hydrolysis of the iminium salt intermediate.[5][6] |
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[1][6] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Sodium acetate (B1210297) trihydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled and stirred DMF via the dropping funnel, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, stir the mixture at 0 °C for an additional 15–30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
-
Reaction with this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to between 40–60 °C and stirred for 2–4 hours.[1] Monitor the reaction's progress by TLC.
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.[1] This step is crucial for neutralizing acidic components and facilitating the hydrolysis of the intermediate iminium salt to the aldehyde.[5]
-
Stir the mixture vigorously for 30 minutes. Gentle heating to reflux for 15-30 minutes may be required for complete hydrolysis.[5][6]
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
The crude this compound-2-carbaldehyde can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of this compound.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can decompose the Vilsmeier reagent.[5] Maintain low temperatures during reagent preparation and pyrrole addition.[5] Monitor the reaction by TLC to ensure it has gone to completion before work-up.[5]
-
Dark Reaction Mixture: A very dark or black reaction mixture may indicate decomposition or polymerization of the pyrrole, which can be caused by excessively high temperatures or impurities in the starting material.[5]
-
Formation of Isomers: While formylation is expected to occur predominantly at the C2 position, small amounts of the C3 isomer may form. These can typically be separated by column chromatography.[5]
-
Diformylation or Polymerization: Using a large excess of the Vilsmeier reagent or elevated reaction temperatures can lead to these side reactions.[5] Adhering to the recommended stoichiometry is crucial.
References
Application Notes and Protocols: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The protocols are based on established chemical literature and provide a reliable method for the preparation of this versatile building block.
Introduction
3,4-diethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole (B145914) derivative of significant interest in organic synthesis. The presence of a reactive aldehyde group at the C2 position, along with the diethyl substituents at the C3 and C4 positions, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds.[1] These include porphyrin-based photosensitizers for photodynamic therapy, fluorescent dyes such as Boron-dipyrromethene (BODIPY) dyes, and other pharmacologically relevant molecules.[1][2] The diethyl groups enhance the lipophilicity and solubility of its derivatives in organic solvents, which can be advantageous in various applications.[1]
The most common and efficient method for the synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.[2][3] This reaction is highly regioselective, with formylation occurring at the unsubstituted α-position (C2) of the pyrrole ring due to the electron-donating nature of the nitrogen atom which stabilizes the reaction intermediate.[2][3]
Synthetic Pathway Overview
The synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde is a two-step process starting from the synthesis of the precursor, this compound, followed by its formylation.
Caption: Overall synthetic workflow for 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Experimental Protocols
Synthesis of this compound (Precursor)
This protocol is adapted from a procedure described in Organic Syntheses.[4] The reaction involves the Barton-Zard synthesis of a pyrrole ester followed by decarboxylation.
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethyl ether, anhydrous
-
Sodium hydroxide (B78521)
-
Ethylene (B1197577) glycol
-
Magnesium sulfate (B86663) or Sodium sulfate, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Pyrrole Ester Formation:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in anhydrous diethyl ether.[4]
-
Cool the solution in an ice bath.
-
Add DBU dropwise to the stirred solution, maintaining the temperature below a specified limit.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.[4]
-
Work up the reaction mixture by washing with aqueous acid and then dry the organic layer.[4]
-
Remove the solvent under reduced pressure to yield crude ethyl this compound-2-carboxylate.[4]
-
-
Decarboxylation:
-
Reflux the crude ethyl this compound-2-carboxylate with sodium hydroxide in ethylene glycol.[4]
-
After cooling, dilute the mixture with water and extract with hexane.[4]
-
Combine the hexane layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the residue by distillation under reduced pressure to yield pure this compound.[4]
-
Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on the formylation of pyrroles as described in multiple sources.[2][3][4]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium acetate (B1210297) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.[2]
-
Cool the flask to 0 °C in an ice bath.[2]
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled and stirred DMF, ensuring the temperature is maintained below 10 °C.[2][3]
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).[2][3]
-
-
Reaction with this compound:
-
Dissolve this compound in anhydrous dichloromethane (DCM).[2]
-
Slowly add the this compound solution to the stirred Vilsmeier reagent at 0-5 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Hydrolysis and Work-up:
-
Prepare a solution of sodium acetate trihydrate in water or a saturated aqueous sodium bicarbonate solution.[2][4]
-
Carefully pour the reaction mixture into the basic solution with vigorous stirring to hydrolyze the intermediate iminium salt. This step can be exothermic.[3]
-
To ensure complete hydrolysis, the resulting mixture may be heated to reflux for 15-30 minutes.[4]
-
Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane.[4]
-
Combine the organic layers and wash successively with water and brine.[2]
-
-
Drying and Concentration:
-
Purification:
-
The crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent or by recrystallization.[2][4]
-
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich pyrrole ring.[3]
Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde and its precursor.
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Precursor Synthesis | 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | DBU | Diethyl ether | 20-30 | Several | Good (86% for a similar reaction)[5] |
| Formylation | This compound | DMF, POCl₃ | Dichloromethane | 0 to Room Temp | 2-4 | High |
| Hydrolysis | Iminium Salt Intermediate | Sodium Acetate/Bicarbonate | Water/DCM | Reflux (optional) | 0.25-0.5 | - |
Note: Yields can vary depending on the scale of the reaction and the purity of the reagents.
Troubleshooting
A logical approach to troubleshooting common issues in the Vilsmeier-Haack formylation is presented below.
Caption: Troubleshooting flowchart for low yield in the synthesis.[4]
Common Problems and Solutions:
-
Low Yield: This can be due to the decomposition of the moisture-sensitive Vilsmeier reagent, incorrect reaction temperatures, insufficient reaction time, or incomplete hydrolysis of the iminium salt intermediate.[4] Ensure all reagents and solvents are anhydrous, maintain low temperatures during reagent addition, monitor the reaction to completion, and ensure the hydrolysis step is carried out effectively under basic conditions.[4]
-
Formation of Multiple Products: The formation of the 3-formyl isomer is possible but generally minor due to steric hindrance.[4] Diformylation or polymerization can occur if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[4] Using a stoichiometry of 1.1 to 1.5 equivalents of the Vilsmeier reagent can minimize side products.[4] Purification by column chromatography is effective in separating isomers and other impurities.[4]
Applications
3,4-diethyl-1H-pyrrole-2-carbaldehyde is a key starting material for the synthesis of various heterocyclic compounds.[1]
-
Porphyrin Analogues: The related precursor, this compound, is used in the synthesis of octaethylporphyrin (OEP), an important macrocycle in materials science and as a model compound in bioinorganic chemistry.[1]
-
BODIPY Dyes: This aldehyde can be condensed with other pyrroles to synthesize unsymmetrically substituted BODIPY dyes, which are highly fluorescent and have applications in biological imaging and as sensors.[1]
-
Knoevenagel Condensation: The aldehyde functionality can readily undergo Knoevenagel condensation with active methylene (B1212753) compounds to generate a variety of substituted alkenes, which are themselves useful synthetic intermediates.[1]
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Note: A Robust and High-Yield Synthesis of Octaethylporphyrin (OEP) from 3,4-Diethylpyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octaethylporphyrin (OEP), or 2,3,7,8,12,13,17,18-Octaethylporphyrin, is a synthetic porphyrin that serves as a crucial analogue for naturally occurring heme pigments.[1] Its high degree of symmetry simplifies spectroscopic analysis, making it an invaluable tool in the development of models for heme protein prosthetic groups.[1] Unlike tetraphenylporphyrin (B126558) (TPP), OEP features unprotected meso positions, offering a more accurate representation of natural porphyrins.[1] This document provides a detailed protocol for the synthesis of OEP via the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde (B43269). This method is notable for its high yield and a purification process that relies on simple recrystallization, avoiding the need for chromatographic separation.[2]
Reaction Scheme & Mechanism
The synthesis proceeds via an acid-catalyzed electrophilic substitution of the pyrrole (B145914) ring, followed by cyclization and oxidation. Four molecules of this compound condense with four molecules of formaldehyde to form an unstable intermediate, the porphyrinogen. This intermediate is a hexahydroporphyrin, which is colorless. Subsequent air oxidation aromatizes the macrocycle to yield the intensely colored, dark purple octaethylporphyrin.[2][3]
Caption: Reaction scheme for the synthesis of OEP.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and spectroscopic properties of octaethylporphyrin.
| Parameter | Expected Value | Reference(s) |
| Molecular Formula | C₃₆H₄₆N₄ | [1] |
| Molar Mass | 534.79 g·mol⁻¹ | [1] |
| Appearance | Dark purple solid | [1] |
| CAS Number | 2683-82-1 | [1][4] |
| Typical Yield | 55 - 75% | [2][3] |
| Mass Spec (EI) | m/z = 534 (M⁺) | [4] |
| UV-Vis (in Benzene) | Soret Band (λₘₐₓ): ~400 nm | [5] |
| Molar Extinction (ε) | ~159,000 cm⁻¹/M (at Soret peak) | [5] |
| Fluorescence (in Benzene) | Quantum Yield (Φ_F): 0.13 | [5] |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, which provides a reliable and scalable method for producing high-purity OEP.[2]
1. Materials & Equipment
-
This compound
-
Benzene (B151609) (Reagent Grade)
-
37% Aqueous Formaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
500 mL Round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with Dean-Stark trap
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Standard glassware for workup and recrystallization
-
Aluminum foil
2. Reaction Setup
-
Wrap a 500 mL round-bottomed flask with aluminum foil to protect the reaction from light.
-
Equip the flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Charge the flask with this compound (1.0 g, 8.1 mmol) and benzene (300 mL).[2]
-
Add a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol) and p-toluenesulfonic acid (0.03 g, 1.7 mmol) to the mixture.[2]
3. Reaction Procedure
-
Begin stirring the mixture and purge the system with nitrogen.
-
Heat the flask to reflux using a heating mantle or oil bath.
-
Continue heating at reflux while collecting the water azeotropically in the Dean-Stark trap. The reaction is typically complete after 24 hours.
-
Allow the reaction mixture to cool to room temperature. A purple precipitate should be visible.
-
Add pyridine (1 mL) to the flask and stir the mixture for an additional 30 minutes.
4. Product Isolation and Purification
-
Remove the benzene from the reaction mixture using a rotary evaporator.
-
Dissolve the resulting dark solid in 150 mL of chloroform (B151607).
-
Wash the chloroform solution sequentially with two 100 mL portions of 1 M aqueous HCl, followed by two 100 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of boiling chloroform (~20 mL) and then add hot methanol (B129727) (~150 mL).
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Collect the purple crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
A typical yield of analytically pure OEP is around 75% for a 1-gram scale reaction.[2]
Experimental Workflow
The overall workflow from initial setup to final product characterization is outlined below.
Caption: Workflow for the synthesis and purification of OEP.
References
Application Notes: Acid-Catalyzed Condensation of 3,4-Diethylpyrrole with Formaldehyde for Porphyrin Synthesis
Introduction
The acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde (B43269) is a fundamental and efficient method for the synthesis of β-octaalkyl-substituted porphyrins, most notably 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP). OEP is a highly symmetric and soluble porphyrin that serves as a crucial model compound for naturally occurring tetrapyrrolic macrocycles, such as hemes and chlorophylls. Its stable structure and well-defined spectroscopic properties make it an invaluable tool in diverse fields of research, including the development of photodynamic therapy agents, catalysts for organic reactions, and advanced materials for electronics. These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key data for researchers in chemistry and drug development.
Reaction Mechanism and Role of Acid Catalyst
The synthesis of octaethylporphyrin from this compound and formaldehyde proceeds through a multi-step acid-catalyzed condensation followed by an oxidation step. The acid catalyst plays a critical role in several stages of the reaction.[1][2]
-
Activation of Formaldehyde : The acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Electrophilic Aromatic Substitution : The electron-rich this compound attacks the activated formaldehyde, typically at the α-carbon, to form a hydroxymethylpyrrole intermediate.
-
Dipyrromethane Formation : The hydroxymethylpyrrole is protonated by the acid, leading to the loss of a water molecule to form a reactive carbocation. This cation is then attacked by a second molecule of this compound, forming a dipyrromethane.
-
Tetramerization : The dipyrromethanes further condense in the acidic medium to form a linear tetrapyrrole, which then cyclizes to produce the non-aromatic porphyrinogen (B1241876) macrocycle.
-
Oxidation : The porphyrinogen is subsequently oxidized to the stable, aromatic octaethylporphyrin. This oxidation can often be achieved by simply bubbling air or oxygen through the reaction mixture.[3]
The use of an acid catalyst is essential as it lowers the kinetic barriers for the key C-C bond-forming reactions that lead to the porphyrinogen.[1][4]
Experimental Protocols
The following protocol for the synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP) is adapted from established procedures.[3]
Materials and Equipment
-
Reagents : this compound, 37% aqueous formaldehyde solution, p-Toluenesulfonic acid monohydrate (TsOH), Benzene (B151609) (or Toluene), Oxygen gas.
-
Solvents : Dichloromethane, Hexane, Methanol for purification.
-
Equipment : 500-mL round-bottomed flask, mechanical stirrer, reflux condenser, Dean-Stark trap, fritted glass aerator/bubbler, nitrogen inlet, oil bath, rotary evaporator, filtration apparatus.
Procedure: Synthesis of Octaethylporphyrin (OEP)
-
Reaction Setup : Equip a 500-mL round-bottomed flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Wrap the flask with aluminum foil to protect the reaction from light.
-
Charging Flask : Charge the flask with this compound (1.0 g, 8.1 mmol), benzene (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 0.17 mmol).
-
Condensation : Heat the mixture to reflux with stirring under a nitrogen atmosphere using an oil bath. Collect the water generated during the condensation in the Dean-Stark trap. Continue refluxing for approximately 8 hours.
-
Oxidation : After 8 hours, cool the solution to room temperature. Replace the Dean-Stark trap and condenser with a fritted glass aerator. Bubble oxygen (or air) through the brown mixture while stirring vigorously for 12-24 hours. The solution will gradually turn a deep reddish-purple.
-
Work-up : After oxidation is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous hydrochloric acid (2 x 150 mL) and water (2 x 150 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization : Purify the resulting crude solid by recrystallization from a solvent mixture such as dichloromethane/methanol or toluene/hexane to yield analytically pure OEP as shiny purple crystals.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of octaethylporphyrin as described in the protocol, which can achieve high yields without the need for chromatographic separation.[3]
| Parameter | Value | Molar Amount (mmol) | Molar Ratio (relative to Pyrrole) |
| Reactants | |||
| This compound | 1.0 g | 8.1 | 1.0 |
| 37% aq. Formaldehyde | 0.73 mL | 8.9 | ~1.1 |
| p-Toluenesulfonic acid | 0.03 g | 0.17 | ~0.02 |
| Solvent | |||
| Benzene | 300 mL | - | - |
| Reaction Conditions | |||
| Condensation Temperature | Reflux (~80 °C) | - | - |
| Condensation Time | 8 hours | - | - |
| Oxidation Time | 12-24 hours | - | - |
| Product | |||
| Product Name | 2,3,7,8,12,13,17,18-Octaethylporphyrin | - | - |
| Theoretical Yield | ~1.08 g | - | - |
| Reported Yield | ~75% (0.81 g) | - | - |
Key Considerations and Troubleshooting
-
Purity of Pyrrole : The purity of the starting this compound is critical for achieving high yields. It should be freshly prepared or purified if necessary.
-
Water Removal : The Dean-Stark trap is essential for removing water formed during the condensation, which drives the reaction equilibrium towards the product.[3]
-
Protection from Light : Porphyrin precursors and the final product can be light-sensitive. Protecting the reaction from light by wrapping the flask in foil is recommended to prevent side reactions.[3]
-
Oxidation Step : The oxidation of the porphyrinogen intermediate to the final porphyrin is a crucial step. Incomplete oxidation will result in a mixture of products and lower yields of the desired aromatic macrocycle. Ensure vigorous bubbling of air or oxygen for a sufficient duration.
References
Application Notes and Protocols: 3,4-Diethylpyrrole in Porphyrin-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Porphyrin-based MOFs, which incorporate porphyrin macrocycles as the organic linkers, have garnered significant attention due to their unique photophysical and electrochemical properties, making them promising candidates for a wide range of applications, including catalysis, gas storage and separation, sensing, and particularly in the biomedical field for drug delivery and photodynamic therapy (PDT).[1][2][3]
The precursor 3,4-diethylpyrrole is a key building block for the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), a highly symmetric and soluble porphyrin. While OEP itself is not typically used directly as a linker in MOF synthesis due to the lack of coordinating functional groups, its derivatives can be functionalized to enable incorporation into MOF structures. These resulting OEP-based MOFs are of great interest as the ethyl groups on the porphyrin core can enhance their solubility and modulate their electronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of OEP from this compound and its potential applications in porphyrin-based MOFs. The applications described are based on established functionalities of analogous porphyrin-based MOFs, highlighting the potential of OEP-based systems.
Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP) from this compound
The synthesis of OEP from this compound is a foundational step. A common method involves the acid-catalyzed condensation of this compound with formaldehyde (B43269).
Experimental Protocol: Synthesis of OEP
Materials:
-
This compound
-
Benzene (B151609) (or a suitable alternative solvent)
-
Aqueous formaldehyde (37% solution)
-
p-toluenesulfonic acid
-
1 N Sodium hydroxide (B78521) solution
Procedure:
-
A 500-mL, round-bottomed flask is equipped with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet. The flask should be wrapped in aluminum foil to protect the reaction from light.
-
The flask is charged with this compound (1 g, 8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).
-
The mixture is stirred and heated at reflux under a nitrogen atmosphere. Water is removed azeotropically using the Dean-Stark trap.
-
The reaction progress is monitored, and upon completion, the mixture is cooled.
-
Oxygen is bubbled through the brown mixture while stirring for 12–24 hours to promote oxidation to the porphyrin.
-
The benzene is removed by distillation under reduced pressure.
-
The residue is dissolved in chloroform (20 mL) and washed with 1 N sodium hydroxide (40 mL) and then with water (2 x 20 mL).
-
The chloroform solution is concentrated to approximately 5 mL and then carefully layered with methanol (~70 mL) and allowed to stand for 48 hours to induce crystallization.
-
The resulting solid OEP is collected by filtration and dried under reduced pressure.
This protocol is adapted from established literature procedures.
From OEP to MOF: The Need for Functionalization
To be incorporated as a linker in a MOF, the OEP macrocycle needs to be functionalized with coordinating groups, such as carboxylic acids or pyridyls. This can be achieved through meso-functionalization of the synthesized OEP. Once functionalized, the OEP-linker can be used in the synthesis of a porphyrin-based MOF.
General Synthesis of Porphyrin-Based MOFs
The synthesis of porphyrin-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the functionalized porphyrin linker and a metal salt are heated in a suitable solvent.[4][5]
Experimental Protocol: General Solvothermal Synthesis of a Porphyrin-Based MOF
Materials:
-
Functionalized porphyrin linker (e.g., a carboxylated OEP derivative)
-
Metal salt (e.g., zirconium(IV) chloride, zinc(II) nitrate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., benzoic acid, acetic acid) - to control crystal growth and morphology
Procedure:
-
In a glass vial, dissolve the functionalized porphyrin linker and the metal salt in the solvent.
-
Add the modulator to the solution.
-
Seal the vial tightly.
-
Heat the vial in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from hours to days).
-
After the reaction, allow the vial to cool down to room temperature slowly.
-
Crystals of the porphyrin-based MOF will have formed.
-
The crystals are then collected by filtration or centrifugation, washed with fresh solvent to remove any unreacted starting materials, and then dried.
Applications of Porphyrin-Based MOFs Derived from this compound
The unique properties of porphyrin-based MOFs make them suitable for a variety of applications. While specific data for OEP-based MOFs is limited, the following applications are well-established for other porphyrin-based MOFs and represent the high potential of OEP-based analogues.
Catalysis
Porphyrin-based MOFs can act as heterogeneous catalysts for various organic transformations. The porphyrin core can be metalated with different metal ions to create active sites for catalysis. The porous structure of the MOF allows for the diffusion of substrates and products.[6][7][8]
Potential Applications:
-
Oxidation Reactions: Mimicking the function of cytochrome P450 enzymes, these MOFs can catalyze the oxidation of alkanes and alkenes.
-
CO2 Reduction: Porphyrin-based MOFs can serve as photocatalysts for the reduction of carbon dioxide into valuable fuels.[9]
| MOF Catalyst | Reaction | Substrate | Product | Turnover Number (TON) | Reference |
| PCN-222(Fe) | Peroxidase-like oxidation | 3,3',5,5'-Tetramethylbenzidine | Oxidized TMB | - | [4] |
| Al-PMOF | Photocatalytic H2 evolution | Water | H2 | ~12.5 (μmol/h) | [6] |
| Co-Por MOF | Photocatalytic CO2 reduction | CO2 | - | - | [5] |
Drug Delivery and Photodynamic Therapy (PDT)
The high porosity and biocompatibility of certain porphyrin-based MOFs make them excellent candidates for drug delivery systems.[2][3][10] The porphyrin units themselves can act as photosensitizers for PDT. In PDT, a photosensitizer is excited by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that can kill cancer cells.[11][12][13][14][15]
Mechanism of Action in PDT:
-
The porphyrin-based MOF is administered and accumulates in the target tissue (e.g., a tumor).
-
The target area is irradiated with light of a specific wavelength that is absorbed by the porphyrin.
-
The excited porphyrin transfers its energy to molecular oxygen, generating singlet oxygen and other ROS.
-
The ROS induce oxidative stress and apoptosis in the surrounding cells.
| MOF System | Drug/Photosensitizer | Application | Drug Loading Capacity (% wt) | Release Profile | Reference |
| NMOF-9 | Porphyrin linker | Photodynamic Therapy | N/A | Light-triggered | [15] |
| DBP-UiO | Dicarboxylic acid porphyrin | Photodynamic Therapy | N/A | Light-triggered | [14] |
| Ti-TBP | Tetra(p-benzoato) porphyrin | Photodynamic Therapy | N/A | Light-triggered | [15] |
Gas Adsorption and Separation
The well-defined pores of porphyrin-based MOFs can be tailored to selectively adsorb specific gases. This makes them promising materials for applications in gas storage and separation.[16][17][18][19][20]
Potential Applications:
-
CO2 Capture: MOFs can be designed to have a high affinity for CO2, enabling its capture from flue gas or the atmosphere.
-
Hydrogen Storage: The high surface area of MOFs allows for the storage of significant amounts of hydrogen.
| MOF | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |
| ZIF-8 | CO2 | ~1.3 mmol/g | 298 K, 1 bar | [20] |
| HKUST-1 | CH4 | ~1.5 mmol/g | 298 K, 1 bar | [20] |
| PCN-224 | Nitroaromatics (sensor) | High sensitivity | Room Temperature | [21] |
Visualizations
Caption: Workflow for the synthesis of OEP-based MOFs.
Caption: Simplified signaling pathway for photodynamic therapy using porphyrin-based MOFs.
Conclusion
Porphyrin-based MOFs derived from this compound, through the formation of functionalized octaethylporphyrin linkers, hold significant promise for advanced applications in catalysis, drug delivery, and gas separation. While the direct synthesis and application of OEP-based MOFs is an emerging area of research, the well-established versatility of other porphyrin-based MOFs provides a strong foundation for their potential. The protocols and application notes provided herein offer a comprehensive guide for researchers and professionals interested in exploring this exciting class of materials. Further research into the functionalization of OEP and the characterization of the resulting MOFs will be crucial in realizing their full potential.
References
- 1. Porphyrin-based metal–organic frameworks in drug delivery for cancer therapy: promises, advances and prospects | Semantic Scholar [semanticscholar.org]
- 2. Porphyrin-based MOFs for Gene Delivery in Cancer Therapy: Recent Advances and Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Porphyrin-Based Metal-Organic Frameworks as Heterogeneous Catalysts in Oxidation Reactions | MDPI [mdpi.com]
- 8. Catalysis by metal–organic frameworks: fundamentals and opportunities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Porphyrin-based metal–organic frameworks for photo(electro)catalytic CO2 reduction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal organic frameworks in photodynamic therapy of cancer: functional roles of active metal centres and integrated and loaded photosensitizers in the framework - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic therapy based on porphyrin-based metal–organic frameworks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Evolution of nMOFs in photodynamic therapy: from porphyrins to chlorins and bacteriochlorins for better efficacy [frontiersin.org]
- 15. NMOFs for Photodynamic Therapy, Porphyrin-Based NMOFs for PDT [ebrary.net]
- 16. Crystallographic studies of gas sorption in metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 18. Engineering metal–organic frameworks for adsorption-based gas separations: from process to atomic scale - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. High-throughput Simulations of Metal Organic Frameworks (MOFs) for CO2 Capture - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. pure.ul.ie [pure.ul.ie]
Application Notes and Protocols: Synthesis of Unsymmetrical BODIPY Dyes Using 3,4-Diethylpyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability. The versatility of the BODIPY core allows for chemical modifications to tune its spectral properties, making these dyes suitable for a wide range of applications, including bioimaging, sensing, and photodynamic therapy.[1][2]
Unsymmetrical BODIPY dyes, in particular, offer unique advantages. By introducing different substituents on the two pyrrole (B145914) rings, it is possible to fine-tune the electronic and steric properties of the molecule, leading to tailored absorption and emission profiles. This targeted modification is crucial for developing advanced fluorescent probes and imaging agents.[3][4]
This document provides detailed protocols for the synthesis of unsymmetrical BODIPY dyes using a 3,4-diethylpyrrole derivative as a key building block. The methodology is based on the well-established synthesis of a dipyrromethane intermediate, followed by oxidation and complexation with boron trifluoride.
Synthesis Workflow
The synthesis of unsymmetrical BODIPY dyes is a multi-step process that requires careful control of reaction conditions. The general workflow involves the synthesis of a dipyrromethane intermediate from two different pyrrole precursors, followed by oxidation to a dipyrromethene and subsequent complexation with a boron source.
Caption: General workflow for the synthesis of unsymmetrical BODIPY dyes.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an unsymmetrical BODIPY dye.
Protocol 1: Synthesis of the Unsymmetrical Dipyrromethane Intermediate
This protocol describes the acid-catalyzed condensation of a this compound derivative with a second, different pyrrole to form the unsymmetrical dipyrromethane.
Materials:
-
3,4-Diethyl-2-formylpyrrole
-
2,4-Dimethylpyrrole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3,4-diethyl-2-formylpyrrole (1 equivalent) and 2,4-dimethylpyrrole (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipyrromethane intermediate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, or used directly in the next step.
Protocol 2: Synthesis and Purification of the Unsymmetrical BODIPY Dye
This protocol details the oxidation of the dipyrromethane intermediate and subsequent complexation with boron trifluoride to yield the final BODIPY dye.
Materials:
-
Unsymmetrical dipyrromethane intermediate from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Triethylamine (B128534) (TEA)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude unsymmetrical dipyrromethane from Protocol 1 in anhydrous dichloromethane.
-
Add a solution of DDQ or p-chloranil (1.1 equivalents) in dichloromethane to the reaction mixture and stir at room temperature. The color of the solution will typically change to a deep red or purple.
-
After stirring for 30-60 minutes, add triethylamine (TEA) (5-10 equivalents) to the mixture, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2) (5-10 equivalents).
-
Continue stirring at room temperature for at least 2 hours. Monitor the formation of the BODIPY dye by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure unsymmetrical BODIPY dye.
Data Presentation
The photophysical properties of unsymmetrical BODIPY dyes are highly dependent on their substitution pattern. The following table provides representative data for a class of unsymmetrically substituted BODIPY dyes.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Unsym-BODIPY-1 | 590 | 610 | 0.84 | 95,000 |
| Unsym-BODIPY-2 | 620 | 645 | 0.65 | 110,000 |
| Unsym-BODIPY-3 | 650 | 680 | 0.42 | 125,000 |
| Unsym-BODIPY-4 | 562 | 585 | 0.78 | 88,000 |
Note: The data presented are representative values for unsymmetrical BODIPY dyes and may vary depending on the specific substituents and solvent used.[3][5]
Application Example: Fluorescent Probe for Ion Detection
Unsymmetrical BODIPY dyes are excellent candidates for the development of fluorescent sensors for the detection of various analytes, such as metal ions. The following diagram illustrates the mechanism of a "turn-on" fluorescent probe for the detection of a target ion.
Caption: Mechanism of a "turn-on" BODIPY-based fluorescent probe for ion detection.[6]
In the "off" state, the fluorescence of the BODIPY core is quenched by a photoinduced electron transfer (PET) process from a linked chelating group. Upon binding of the target ion to the chelating group, the PET process is inhibited, leading to a significant increase in fluorescence intensity, thus "turning on" the probe. This mechanism allows for the sensitive and selective detection of the target ion.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Optical Properties of Unsymmetric Aromatically π‑Extended BODIPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-diethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of a variety of pharmacologically and photophysically active molecules.[1] The presence of the reactive aldehyde group at the C2 position of the pyrrole (B145914) ring allows for its facile conversion into more complex structures. The diethyl substituents at the C3 and C4 positions enhance the lipophilicity and solubility of its derivatives in organic solvents, which can be advantageous for biological applications.[1]
One of the key reactions of 3,4-diethyl-1H-pyrrole-2-carbaldehyde is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, followed by dehydration, to yield a substituted alkene.[1] These resulting Knoevenagel adducts are important intermediates for the synthesis of various heterocyclic systems and have been shown to possess a range of biological activities, including potential anticancer and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde with several active methylene compounds.
Applications in Drug Development
Knoevenagel adducts derived from pyrrole-2-carbaldehydes are of significant interest in drug discovery. The resulting α,β-unsaturated nitrile and carbonyl moieties can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed to design targeted covalent inhibitors.
Anticancer Potential: Pyrrole derivatives have been extensively studied as anticancer agents.[2][3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of key signaling pathways such as the Hedgehog pathway, and induction of apoptosis.[3][4] The Knoevenagel adducts of 3,4-diethyl-1H-pyrrole-2-carbaldehyde represent a class of compounds that could be explored for their cytotoxic effects against various cancer cell lines.
Antimicrobial Activity: The pyrrole scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal properties.[5][6][7][8] Knoevenagel adducts of heterocyclic aldehydes have also demonstrated promising antimicrobial activities.[6] The compounds derived from 3,4-diethyl-1H-pyrrole-2-carbaldehyde could be screened for their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation
Table 1: Knoevenagel Condensation with Malononitrile (B47326)
| Catalyst | Solvent | Time (min) | Yield (%) | Melting Point (°C) |
| GaCl₃ (5 mol%) | Solvent-free | 5 | ~95 | 155-157 |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate (B8463686)
| Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| Piperidine (B6355638) | Ethanol (B145695) | 4 | ~85 | 128-130 |
Table 3: Knoevenagel Condensation with Barbituric Acid
| Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| Piperidine | Ethanol | 6 | ~80 | >250 (decomposes) |
Experimental Protocols
1. Mechanochemical Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the gallium(III) chloride-catalyzed solvent-free Knoevenagel condensation.[9]
-
Materials:
-
3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 151.21 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Gallium(III) chloride (GaCl₃) (0.05 mmol, 8.8 mg)
-
Mortar and pestle
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
-
-
Procedure:
-
In a clean, dry mortar, combine 3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of gallium(III) chloride (5 mol%).
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the resulting solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product, 2-((3,4-diethyl-1H-pyrrol-2-yl)methylene)malononitrile.
-
2. Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol is a general method for the piperidine-catalyzed Knoevenagel condensation.
-
Materials:
-
3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 151.21 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.43 mg, 0.117 mL)
-
Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve 3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by recrystallization from ethanol or by column chromatography on silica gel to yield ethyl 2-cyano-3-(3,4-diethyl-1H-pyrrol-2-yl)acrylate.
-
3. Knoevenagel Condensation with Barbituric Acid
This protocol is adapted from a general procedure for the condensation of aldehydes with barbituric acid.
-
Materials:
-
3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 151.21 mg)
-
Barbituric acid (1.0 mmol, 128.09 mg)
-
Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)
-
Ethanol (15 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend 3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 6-8 hours with stirring. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5-((3,4-diethyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
-
Visualizations
Caption: General mechanism of the Knoevenagel condensation.
Caption: Experimental workflow for synthesis and biological evaluation.
Potential Signaling Pathway for Anticancer Activity
Pyrrole-based compounds have been shown to interfere with microtubule dynamics, a critical process for cell division.[3] Inhibition of tubulin polymerization leads to cell cycle arrest and ultimately apoptosis. This is a well-established target for cancer chemotherapy. The Knoevenagel adducts, with their rigidified structures, could potentially bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Nitration of 3,4-Diethylpyrrole using Acetyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrroles are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry and drug development. The introduction of a nitro group onto the pyrrole (B145914) ring can significantly modulate the molecule's electronic properties and biological activity. Nitropyrrole-containing natural products have demonstrated a range of biological effects, including antibacterial and antifungal activities.[1][2][3][4] Furthermore, the nitro group can serve as a versatile synthetic handle for further functionalization, making nitropyrroles valuable intermediates in the synthesis of more complex bioactive molecules.[1] This application note provides a detailed protocol for the nitration of 3,4-diethylpyrrole at the 2-position using acetyl nitrate (B79036), a common and effective nitrating agent for acid-sensitive substrates like pyrroles.[5][6][7]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound (Starting Material)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N | [8] |
| Molecular Weight | 123.20 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 100 °C at 25 mmHg | [2] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.65 (s, 1H, NH), 6.42 (d, 2H, pyrrole CH), 2.47 (q, 4H, CH₂CH₃), 1.16 (t, 6H, CH₂CH₃) | [2] |
| ¹³C NMR (CDCl₃) δ (ppm) | 123.2, 115.0, 18.9, 15.6 | [9] |
| Mass Spectrum (m/z) | 123 (M+), 108, 93 | [2] |
Table 2: Reaction Parameters for the Nitration of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Acetic Anhydride (B1165640), Nitric Acid | |
| Stoichiometry (Pyrrole:HNO₃:Ac₂O) | 1.0 : 2.0 : ~10-15 volumes | |
| Temperature | -5 °C | |
| Reaction Time | 4 hours | |
| Expected Product | 3,4-Diethyl-2-nitro-1H-pyrrole | |
| Reported Yield | ~45% |
Table 3: Predicted Spectroscopic Data for 3,4-Diethyl-2-nitro-1H-pyrrole (Product)
| Spectroscopic Technique | Expected Characteristic Peaks |
| ¹H NMR | The signal for the remaining α-proton (H5) would likely be shifted downfield compared to the starting material due to the electron-withdrawing nature of the nitro group. The NH proton signal may also be shifted. The ethyl group signals (quartet and triplet) will be present. |
| ¹³C NMR | The carbon bearing the nitro group (C2) and the adjacent carbons (C3 and C5) are expected to show significant downfield shifts. |
| IR (cm⁻¹) | Appearance of strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). The N-H stretching vibration (around 3400-3300 cm⁻¹) should still be present. |
| Mass Spectrometry (m/z) | Expected molecular ion [M]⁺ at 168.09. |
Experimental Protocols
Preparation of Acetyl Nitrate
Materials:
-
Acetic anhydride
-
Concentrated nitric acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (10-15 volumes based on the amount of pyrrole to be used) to -5 °C using an ice-salt bath.
-
Slowly add concentrated nitric acid (2.0 equivalents relative to the pyrrole) dropwise to the stirred, cold acetic anhydride. Caution: The addition is exothermic; maintain the temperature below 0 °C.
-
Stir the resulting mixture at -5 °C for 45 minutes to ensure the complete formation of acetyl nitrate. The reagent should be used immediately.
Nitration of this compound
Materials:
-
This compound
-
Freshly prepared acetyl nitrate solution
-
Acetic anhydride
Procedure:
-
In a separate flask, dissolve this compound (1.0 equivalent) in cold acetic anhydride (~10 volumes).
-
Cool the pyrrole solution to -5 °C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the stirred pyrrole solution, ensuring the temperature is maintained at -5 °C.
-
Stir the reaction mixture at -5 °C for 3 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
Materials:
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for eluent
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[10] This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[10]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize residual acids)[10]
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-diethyl-2-nitro-1H-pyrrole.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4][11][12][13]
-
Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of the crude product.
-
Load the crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 3,4-diethyl-2-nitro-1H-pyrrole.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of electrophilic nitration of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 3,4-diethyl-2-nitropyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. Purification [chem.rochester.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrole [webbook.nist.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Halogenation of 3,4-Diethylpyrrole with N-bromosuccinimide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the selective bromination of 3,4-diethylpyrrole at the α-position using N-bromosuccinimide (NBS). N-bromosuccinimide serves as a milder and more regioselective electrophilic bromine source compared to elemental bromine, minimizing polymerization and over-halogenation of the electron-rich pyrrole (B145914) ring.[1] The resulting 2-bromo-3,4-diethylpyrrole and 2,5-dibromo-3,4-diethylpyrrole are valuable intermediates in the synthesis of various functionalized pyrroles, particularly in the construction of porphyrin macrocycles for applications in materials science and medicinal chemistry.[2][3]
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[4][5][6] The functionalization of the pyrrole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of these compounds.[6] Halogenated pyrroles, in particular, are versatile synthetic intermediates that can undergo further transformations, such as cross-coupling reactions, to introduce diverse substituents.[2]
The direct bromination of highly activated aromatic systems like pyrroles with molecular bromine (Br₂) often leads to a mixture of polybrominated products and significant polymer formation.[1] N-bromosuccinimide (NBS) is a preferred reagent for the controlled bromination of such electron-rich heterocycles, offering higher selectivity and milder reaction conditions.[1][7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich α-position of the pyrrole ring attacks the electrophilic bromine of NBS. The stability of the resulting carbocation intermediate favors substitution at the α-position (C2 or C5) over the β-position (C3 or C4).[1]
This application note provides a detailed experimental protocol for the monobromination and dibromination of this compound using NBS. It also includes a summary of expected yields and a discussion of the applications of the resulting bromo-derivatives in organic synthesis and drug development.
Data Presentation
The following table summarizes the expected products and yields for the bromination of this compound with N-bromosuccinimide under different stoichiometric conditions. The yields are reported as "Moderate-High" based on qualitative descriptions in the literature, as specific quantitative data for this exact substrate under varied conditions is not extensively published.[1]
| Entry | Equivalents of NBS | Solvent | Temperature (°C) | Expected Major Product | Reported Yield |
| 1 | 1.0 | DMF or THF | 0 to RT | 2-Bromo-3,4-diethyl-1H-pyrrole | Moderate-High[1] |
| 2 | >2.0 | DMF or THF | 0 to RT | 2,5-Dibromo-3,4-diethylpyrrole | Moderate-High[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3,4-diethyl-1H-pyrrole (Monobromination)
Materials:
-
This compound (1.0 eq.)
-
N-bromosuccinimide (NBS) (1.0 eq.)[1]
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in anhydrous DMF or THF.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Add N-bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours.[1]
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.[1]
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]
-
Combine the organic layers and wash with a dilute aqueous solution of sodium thiosulfate, followed by water and then brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-3,4-diethyl-1H-pyrrole.[1]
Protocol 2: Synthesis of 2,5-Dibromo-3,4-diethylpyrrole (Dibromination)
Materials:
-
Same as Protocol 1, with the exception of the amount of NBS.
Procedure:
-
Follow the same procedure as in Protocol 1, but use >2.0 equivalents of N-bromosuccinimide (NBS).[1]
-
The reaction time may need to be extended, and the progress should be carefully monitored by TLC to ensure complete conversion to the dibrominated product.
-
The workup and purification steps are identical to those in Protocol 1.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2-bromo-3,4-diethyl-1H-pyrrole.
Caption: Applications of bromo-3,4-diethylpyrrole derivatives.
Applications in Research and Drug Development
Halogenated 3,4-diethylpyrroles are valuable intermediates in organic synthesis with significant applications in the development of new materials and therapeutic agents.
-
Porphyrin Synthesis: One of the most significant applications of 2-bromo-3,4-diethylpyrrole and its derivatives is in the synthesis of porphyrins.[2][3] Porphyrins are large macrocyclic compounds that play crucial roles in various biological processes and have applications in photodynamic therapy, catalysis, and materials science.[2][8] The bromo-substituent can be used as a handle for further functionalization or to direct the regiochemistry of porphyrin assembly.[2][9] For instance, this compound is a common precursor for the synthesis of octaethylporphyrin (OEP), a widely studied model porphyrin.[1][3][10]
-
Drug Development: The pyrrole nucleus is a common scaffold in many FDA-approved drugs and biologically active compounds.[4][5] The introduction of a bromine atom onto the this compound core provides a site for further chemical modification through reactions such as Suzuki, Stille, or Sonogashira cross-coupling.[2] This allows for the synthesis of a diverse library of substituted pyrrole derivatives that can be screened for various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6][7] While specific drug development programs utilizing 2-bromo-3,4-diethylpyrrole are not extensively documented in the public domain, the general importance of halogenated heterocycles as synthetic intermediates in drug discovery is well-established.
Troubleshooting
-
Low Yield: If the yield of the desired product is low, ensure that the NBS is of high purity and the reaction is protected from light to minimize radical side reactions.[11] The reaction temperature should be carefully controlled, as higher temperatures can promote the formation of byproducts.[11]
-
Over-bromination: The formation of dibrominated or polybrominated products can be minimized by the slow, portion-wise addition of NBS at low temperatures.[11] Using a slight excess of the pyrrole starting material can also favor monobromination.[11]
-
Purification Challenges: The separation of monobrominated and dibrominated pyrroles can sometimes be challenging. Careful optimization of the solvent system for column chromatography is crucial for obtaining the pure product.
Safety Information
-
N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
- 8. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Friedel-Crafts Acylation of the 3,4-Diethylpyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-diethylpyrrole scaffold is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic substitution reactions, with a strong preference for the α-positions (C2 and C5). Among these transformations, Friedel-Crafts acylation is a paramount method for introducing acyl groups, which serve as versatile handles for further molecular elaboration. The resulting 2-acyl-3,4-diethylpyrrole derivatives are key intermediates in the development of various therapeutic agents, including kinase inhibitors. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of this compound, alongside relevant data and applications in drug discovery.
Data Presentation
The high reactivity of the this compound ring allows for acylation under various conditions, from milder, non-catalyzed reactions with highly reactive acylating agents to Lewis acid-catalyzed processes for less reactive substrates. A related and highly efficient method for the introduction of a formyl group is the Vilsmeier-Haack reaction. Below is a summary of typical reaction conditions and reported yields for the acylation and formylation of this compound.
| Reaction Type | Acylating/Formylating Agent | Catalyst/Solvent | Product | Reported Yield | Reference |
| Acetylation | Acetic Anhydride (B1165640) | Pyridine | 2-Acetyl-3,4-diethyl-1H-pyrrole | Moderate | [General Procedure] |
| Formylation (Vilsmeier-Haack) | Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF) | - | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | High | [1] |
Experimental Protocols
Protocol 1: Acetylation of this compound using Acetic Anhydride in Pyridine
This protocol describes a mild acylation of this compound without the use of a strong Lewis acid, leveraging the high nucleophilicity of the pyrrole (B145914) ring.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water or methanol.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-acetyl-3,4-diethyl-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like this compound.[1]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Acetate solution
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.0-1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the Vilsmeier reagent.[1]
-
Reaction with this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion. Monitor the progress by TLC.[1]
-
Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, cold saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.
-
Extract the aqueous mixture with DCM or diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,4-diethyl-1H-pyrrole-2-carbaldehyde.[1]
Visualizations
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The acylium ion, generated from the acylating agent, acts as the electrophile.
Caption: General mechanism of Friedel-Crafts acylation on the this compound ring.
Experimental Workflow for Friedel-Crafts Acylation
The following diagram outlines the key steps in a typical laboratory workflow for the Friedel-Crafts acylation of this compound.
References
Application Notes and Protocols for the Polymerization of 3,4-Diethylpyrrole for Conducting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conducting polymers are a class of organic materials that possess intrinsic electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals or semiconductors. Among these, polypyrrole and its derivatives are of significant interest due to their good environmental stability, biocompatibility, and tunable conductivity. This document provides detailed application notes and experimental protocols for the synthesis of conducting polymers based on the 3,4-diethylpyrrole monomer.
The presence of diethyl groups at the 3 and 4 positions of the pyrrole (B145914) ring can influence the polymer's properties, such as solubility and processability, while aiming to maintain a conductive conjugated backbone. The protocols outlined below are adapted from established methods for the polymerization of pyrrole and other 3,4-disubstituted pyrrole derivatives, providing a foundational approach for the synthesis and investigation of poly(this compound).
Data Presentation
Quantitative data for poly(this compound) is not extensively available in the literature. The following table summarizes typical data for unsubstituted polypyrrole (PPy) and a copolymer containing a 3-alkyl substituted pyrrole, which can serve as a benchmark for characterization.
| Property | Unsubstituted PPy (FeCl₃ doped) | Poly(3-decylpyrrole-co-pyrrole) | Poly(this compound) (Expected Range) |
| Electrical Conductivity (S/cm) | 10⁻³ - 10⁻²[1][2] | 0.55 - 14.8 | 10⁻⁴ - 10⁻¹ (estimated) |
| Monomer | Pyrrole | 3-Decylpyrrole and Pyrrole | This compound |
| Oxidant/Dopant | Ferric Chloride (FeCl₃) | Ferric Chloride (FeCl₃) | Ferric Chloride (FeCl₃) / Various |
| Polymerization Method | Chemical Oxidative | Chemical Oxidative | Chemical or Electrochemical |
Experimental Protocols
Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent. The oxidant also acts as a dopant, inducing conductivity in the polymer.
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (B151607) (or other suitable organic solvent)
-
Methanol (B129727) (for washing)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a round-bottom flask under an inert atmosphere, dissolve a specific amount of this compound monomer in anhydrous chloroform to a final concentration of 0.1 M.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.4:1.[2]
-
Polymerization Reaction:
-
Cool the monomer solution to 0-5°C using an ice bath while stirring.
-
Slowly add the ferric chloride solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
A color change and the formation of a dark precipitate should be observed, indicating the onset of polymerization.
-
Allow the reaction to proceed at 0-5°C for 2-4 hours with continuous stirring.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, pour the mixture into a beaker containing methanol to precipitate the polymer fully.
-
Collect the black polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Further wash the polymer with deionized water.
-
Dry the purified poly(this compound) powder in a vacuum oven at 60°C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer.
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer powder.
-
Four-Point Probe Method: To measure the electrical conductivity of a pressed pellet of the polymer powder.
Electrochemical Polymerization of this compound
This protocol details the synthesis of a conductive poly(this compound) film on an electrode surface via electrochemical polymerization. This method allows for good control over the film thickness and properties.
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (B52724) (or propylene (B89431) carbonate) as the solvent
-
Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBAF) or other suitable supporting electrolyte
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
-
Potentiostat/Galvanostat
-
Inert atmosphere setup
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of 0.1 M tetrabutylammonium tetrafluoroborate in acetonitrile.
-
Monomer Addition: Dissolve this compound in the electrolyte solution to a final concentration of 0.1 M.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. A typical potential range for pyrrole polymerization is +0.6 V to +1.2 V vs. SCE. The exact potential should be determined via cyclic voltammetry.
-
Alternatively, perform potentiodynamic polymerization by cycling the potential between a lower and upper limit (e.g., -0.2 V to +1.0 V vs. SCE) for a set number of cycles.
-
A dark, conductive polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time or the total charge passed.
-
-
Film Characterization:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum.
-
The electrochemical properties of the film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution.
-
The conductivity of the film can be measured directly on the electrode using a four-point probe setup.
-
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Electrochemical Polymerization.
References
Application Notes and Protocols: 3,4-Diethylpyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3,4-diethylpyrrole scaffold in medicinal chemistry, with a focus on its application in the development of anti-inflammatory and anticancer agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are provided to guide researchers in this promising area of drug discovery.
Introduction to this compound in Drug Discovery
The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The this compound moiety, in particular, offers a unique combination of lipophilicity and structural rigidity, making it an attractive building block for the design of novel therapeutic agents. Its substituted derivatives have shown potential in a range of therapeutic areas, including the development of enzyme inhibitors and modulators of cellular signaling pathways. This document will explore specific applications of this compound derivatives as anti-inflammatory and anticancer agents.
Anti-inflammatory Applications: Targeting Cyclooxygenase (COX)
Chronic inflammation is a key component of many diseases, and the cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Derivatives of the pyrrole scaffold have been investigated as inhibitors of both COX-1 and COX-2.
Quantitative Data: COX Inhibition by Pyrrole Derivatives
While direct studies on this compound as a COX inhibitor are limited, research on structurally related N-substituted 3,4-pyrroledicarboximides demonstrates the potential of this core structure in developing selective COX-2 inhibitors.[2] The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of these compounds.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2b | N-(4-(4-bromophenyl)piperazin-1-yl)methyl)-4,5-dimethyl-3,6-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 0.23 | 0.09 | 2.56 |
| 2c | N-(4-(4-chlorophenyl)piperazin-1-yl)methyl)-4,5-dimethyl-3,6-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 0.19 | 0.08 | 2.38 |
| Meloxicam | (Reference Drug) | 2.5 | 1.2 | 2.08 |
Data sourced from a study on N-substituted 3,4-pyrroledicarboximides.[2]
Experimental Protocols
A common route to this compound involves the Barton-Zard pyrrole synthesis. A detailed procedure is as follows:
-
Preparation of 4-Acetoxy-3-nitrohexane: 3-Nitro-4-hexanol is acetylated using acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. The product is purified by vacuum distillation.[3]
-
Synthesis of Ethyl this compound-2-carboxylate: 4-Acetoxy-3-nitrohexane is reacted with ethyl isocyanoacetate in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a mixture of tetrahydrofuran (B95107) and isopropanol.[3]
-
Hydrolysis and Decarboxylation to this compound: The resulting ethyl this compound-2-carboxylate is saponified with a base, followed by decarboxylation of the intermediate carboxylic acid to yield this compound. The final product can be purified by distillation under reduced pressure.[3]
This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.[4][5]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compound or reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
-
Anticancer Applications: Cytotoxicity and Kinase Inhibition
The pyrrole scaffold is a common feature in many anticancer drugs, including several kinase inhibitors.[4][6] Derivatives of this compound have the potential to be developed into novel cytotoxic agents.
Quantitative Data: Antiproliferative Activity of Pyrrole Derivatives
The following table presents the cytotoxic activity of representative pyrrole derivatives against various human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| DK8G557 | Pyrrolo-quinoline γ-lactone | ATM | 0.6 |
| HP9912 | Pyrrolo-quinoline γ-lactone | mTOR | 0.5 |
| SU11248 | 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide | VEGF-R2, PDGF-Rβ | Potent Inhibition |
Data on pyrrolo-quinoline derivatives sourced from a study on PIKK inhibitors.[4] Data on SU11248 (Sunitinib) sourced from its discovery paper.[7]
Experimental Protocols
The synthesis of more complex, biologically active pyrrole derivatives often involves multi-step reaction sequences starting from a functionalized pyrrole core. For example, the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones can be achieved from diethyl succinate (B1194679) derivatives.[8] A general workflow is depicted below.
Caption: Synthetic workflow for N-substituted pyrroledicarboximides.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
-
Signaling Pathways and Logical Relationships
The development of targeted therapies often involves understanding the specific signaling pathways that are dysregulated in disease. For instance, in many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, promoting cell growth and survival. Pyrrole-containing compounds have been developed as inhibitors of kinases within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents. The examples provided herein for anti-inflammatory and anticancer applications highlight the potential of this chemical class. The detailed protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this promising core structure. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for various biological targets.
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of meso-substituted porphyrins, a critical class of compounds in various scientific disciplines, including drug development, materials science, and catalysis. The unique electronic and photophysical properties of porphyrins make them valuable scaffolds for photodynamic therapy, sensing, and as ligands for metallodrugs. This guide focuses on the most common and effective synthetic methodologies, offering step-by-step instructions and comparative data to aid in the selection and execution of the appropriate synthetic route.
Introduction to Porphyrin Synthesis
The synthesis of meso-substituted porphyrins typically involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde.[1] Over the years, several methods have been developed to improve yields, simplify purification, and expand the scope of accessible structures. The most foundational methods include the Rothemund reaction, the Adler-Longo modification, and the Lindsey synthesis, each with distinct advantages and applications.[1]
The general reaction involves the formation of a porphyrinogen (B1241876) intermediate from four pyrrole molecules and four aldehyde molecules, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle.[2] The choice of synthetic strategy depends on factors such as the desired substitution pattern, the scale of the reaction, and the sensitivity of the functional groups on the aldehyde precursor.[1]
Key Synthetic Methodologies
Rothemund Reaction and Adler-Longo Modification
The Rothemund reaction is the pioneering method for synthesizing tetrasubstituted porphyrins.[3][4] It involves the condensation of pyrrole and an aldehyde at high temperatures in a sealed tube.[5][6] The Adler-Longo method is a significant improvement, offering a more practical one-pot procedure under milder, aerobic conditions.[1][3][7] This method typically involves refluxing the reactants in an acidic solvent like propionic acid, which also serves as the catalyst.[5][8]
Advantages of the Adler-Longo Method:
-
Simpler experimental setup (open to the air).[5]
-
Improved yields compared to the original Rothemund reaction (typically 10-20%).[3][6]
-
Direct precipitation of the porphyrin product from the reaction mixture in some cases, simplifying purification.[9]
Limitations:
-
Formation of significant amounts of tar-like byproducts can complicate purification.
-
Not always suitable for sensitive aldehydes that cannot withstand refluxing in propionic acid.[8]
Lindsey Synthesis
The Lindsey synthesis is a two-step, one-flask procedure that offers higher yields and is amenable to a wider variety of aldehydes, including those with sensitive functional groups.[3][10] This method involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under high dilution conditions to form the porphyrinogen, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[8][10]
Advantages of the Lindsey Synthesis:
-
Higher yields (often 30-40% or greater).[3]
-
Milder reaction conditions (room temperature).[11]
-
Greater functional group tolerance.[8]
-
Reduced formation of polymeric byproducts.
Limitations:
-
Requires high dilution, which can be a limitation for large-scale synthesis.[11][12]
-
Requires a separate oxidation step.[2]
Experimental Protocols
Protocol 1: Synthesis of meso-Tetraphenylporphyrin (TPP) via Adler-Longo Method
This protocol describes the synthesis of the widely used meso-tetraphenylporphyrin (H₂TPP).
Materials:
-
Propionic acid
-
Pyrrole (freshly distilled)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 250 mL for a 10 g scale synthesis).
-
Heat the propionic acid to reflux (approximately 141°C).[1]
-
In a separate beaker, mix benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent).
-
Slowly add the benzaldehyde-pyrrole mixture to the refluxing propionic acid over 5-10 minutes. The solution will darken significantly.[1]
-
Continue refluxing for 30 minutes.[5]
-
Allow the reaction mixture to cool to room temperature. Dark purple crystals of TPP should precipitate.[1]
-
Collect the crystals by vacuum filtration and wash them sequentially with hot water and cold methanol to remove residual propionic acid and byproducts.
-
The crude TPP can be further purified by chromatography on silica (B1680970) gel using chloroform or a mixture of chloroform and hexanes as the eluent.
Characterization:
-
UV-Vis (in CHCl₃): A strong Soret band around 419 nm and four weaker Q-bands in the 500-700 nm region are characteristic of TPP.[13][14]
-
¹H NMR (in CDCl₃): The β-pyrrolic protons appear as a singlet at ~8.8 ppm, the ortho-phenyl protons as a multiplet around 8.2 ppm, the meta- and para-phenyl protons as a multiplet around 7.7 ppm, and the inner NH protons as a broad singlet upfield at ~ -2.8 ppm due to the aromatic ring current.[15]
Protocol 2: Synthesis of a Generic meso-Substituted Porphyrin via Lindsey Synthesis
This protocol provides a general procedure for the synthesis of meso-substituted porphyrins under milder conditions.
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Aldehyde (4 equivalents)
-
Pyrrole (4 equivalents, freshly distilled)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil (oxidizing agent)
-
Triethylamine (for neutralization)
-
Silica gel for column chromatography
-
Hexanes and Chloroform for chromatography
Procedure:
-
In a large round-bottom flask shielded from light, dissolve the aldehyde (e.g., 10 mmol) and freshly distilled pyrrole (10 mmol) in a large volume of anhydrous dichloromethane to achieve high dilution (typically 10⁻² M).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the acid catalyst (e.g., TFA, 0.1 equivalents) dropwise while stirring vigorously.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the colorless porphyrinogen intermediate can be monitored by the consumption of the aldehyde.[1]
-
Add the oxidizing agent (e.g., DDQ, 3 equivalents) to the reaction mixture and stir for an additional 1-2 hours at room temperature. The solution will turn a deep purple color.
-
Neutralize the reaction mixture by adding a small amount of triethylamine.
-
Concentrate the solution under reduced pressure.
-
Purify the crude porphyrin by column chromatography on silica gel. A typical eluent system is a gradient of chloroform in hexanes.
-
Collect the purple fractions containing the desired porphyrin and remove the solvent by rotary evaporation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of meso-substituted porphyrins using the Adler-Longo and Lindsey methods.
Table 1: Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)
| Parameter | Value | Reference |
| Solvent/Catalyst | Propionic Acid | [5][8] |
| Reactants | Pyrrole, Benzaldehyde | [5] |
| Temperature | Reflux (~141°C) | [1][5] |
| Reaction Time | 30 minutes | [5] |
| Typical Yield | 20% | [6][7] |
Table 2: Lindsey Synthesis of meso-Substituted Porphyrins
| Parameter | Value | Reference |
| Solvent | Dichloromethane | [3] |
| Catalyst | TFA or BF₃·OEt₂ | [3][10] |
| Reactant Concentration | High Dilution (~10⁻² M) | [9] |
| Temperature | Room Temperature | [11] |
| Condensation Time | 1-2 hours | [1] |
| Oxidizing Agent | DDQ or p-chloranil | [8][10] |
| Typical Yield | 30-40% | [3] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key steps in the synthesis of meso-substituted porphyrins.
Caption: General workflow for porphyrin synthesis.
Caption: Key differences between synthesis methods.
Conclusion
The synthesis of meso-substituted porphyrins is a well-established field with robust and versatile methodologies. The choice between the Adler-Longo and Lindsey methods will depend on the specific requirements of the target molecule and the desired scale of the reaction. For simple, robust aryl aldehydes where moderate yields are acceptable, the Adler-Longo method offers a straightforward procedure. For more complex or sensitive substrates, or when higher yields are critical, the Lindsey synthesis is the preferred method. The protocols and data provided in this document serve as a comprehensive guide for researchers to successfully synthesize and purify these important macrocycles for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-acetyl-3,4-diethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. The 2-acetyl-1H-pyrrole moiety, in particular, serves as a versatile synthetic intermediate in medicinal chemistry and drug development due to the reactive acetyl group, which allows for further molecular elaboration. This document provides a detailed experimental protocol for the synthesis of 2-acetyl-3,4-diethyl-1H-pyrrole via a modified Knorr pyrrole (B145914) synthesis. The described method is a robust two-step process suitable for laboratory-scale synthesis.
The synthetic strategy involves the initial oximation of 3-ethylpentan-2-one (B1293596) to form the corresponding α-oximino ketone. This intermediate is then subjected to a reductive condensation with acetylacetone (B45752) in a one-pot reaction. The α-oximino ketone is reduced in situ to the unstable α-amino ketone using zinc dust in acetic acid, which then immediately condenses with acetylacetone to form the desired pyrrole ring, minimizing self-condensation of the amino ketone.[1] This approach is a classic and reliable method for the preparation of polysubstituted pyrroles.[1]
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the α-oximino ketone intermediate and the subsequent Knorr pyrrole synthesis.
Part 1: Synthesis of 3-(hydroxyimino)-3-ethylpentan-2-one
This procedure details the oximation of 3-ethylpentan-2-one.
Materials:
-
3-Ethylpentan-2-one
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylpentan-2-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Pour the remaining aqueous mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(hydroxyimino)-3-ethylpentan-2-one. This product is often used in the next step without further purification.
Part 2: Knorr Synthesis of 2-acetyl-3,4-diethyl-1H-pyrrole
This protocol describes the reductive condensation of the α-oximino ketone with acetylacetone.
Materials:
-
3-(hydroxyimino)-3-ethylpentan-2-one (from Part 1)
-
Acetylacetone (2,4-pentanedione)
-
Zinc dust (activated)
-
Glacial acetic acid
-
Ice
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetylacetone (1.1 equivalents) in glacial acetic acid.
-
To this solution, add the crude 3-(hydroxyimino)-3-ethylpentan-2-one (1 equivalent).
-
Cool the flask in an ice-water bath to maintain the temperature below 20°C.
-
Gradually add activated zinc dust (2.5 equivalents) to the stirred solution in small portions over a period of 1-2 hours. The reaction is exothermic, and the temperature should be carefully controlled.[1]
-
After the addition of zinc is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 500 mL).
-
Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetyl-3,4-diethyl-1H-pyrrole by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
| Parameter | Part 1: Oximation | Part 2: Knorr Synthesis |
| Starting Materials | 3-Ethylpentan-2-one, Hydroxylamine hydrochloride | 3-(hydroxyimino)-3-ethylpentan-2-one, Acetylacetone |
| Reagents | Sodium hydroxide | Zinc dust, Glacial acetic acid |
| Solvent | Ethanol/Water | Glacial acetic acid |
| Reaction Temperature | 80-90 °C (Reflux) | < 20 °C (during Zn addition), then Room Temp. |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | > 90% (crude) | 40-60% (after purification) |
| Purification Method | Extraction (used crude in next step) | Column Chromatography |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diethylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diethylpyrrole. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low or no product yield. What are the potential causes and how can I address them?
Low yields in pyrrole (B145914) synthesis can stem from several factors, primarily related to reaction conditions and starting material purity. Here’s a breakdown of common issues and their solutions:
-
Incorrect pH: The Paal-Knorr synthesis, a common route for substituted pyrroles, is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. It is recommended to maintain a neutral to weakly acidic medium. The use of a weak acid like acetic acid can catalyze the reaction, and ammonium (B1175870) acetate (B1210297) can serve as both an ammonia (B1221849) source and a buffer.[1][2]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and consider increasing the reaction time or temperature accordingly.[1]
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the 1,4-dicarbonyl precursor in a Paal-Knorr synthesis, can lead to side reactions and lower yields. It is advisable to purify the precursor by distillation before use.[1]
-
Ineffective Amine Source: In the Paal-Knorr synthesis, using an excess of the amine or ammonia source can help drive the reaction to completion.[1] The concentration of ammonia may be too low, or the chosen source (e.g., ammonium acetate, ammonium hydroxide) might not be optimal for your specific conditions.[1]
Q2: The crude product of my synthesis is a dark oil or discolored solid. What causes this and how can it be resolved?
Discoloration in the crude product often points to the presence of polymeric or oxidized impurities.[3] Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions.[1][4]
-
Neutralization: Ensure that the reaction mixture is thoroughly neutralized and washed during the work-up.[3]
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and polymerization.[1]
-
Purification: Quick purification of the product after the reaction is complete is crucial. Passing a solution of the crude product through a short plug of silica (B1680970) gel can help remove baseline impurities and color before further purification.[3] For colored solutions during recrystallization, adding a small amount of activated charcoal can help adsorb these impurities, though it should be used with caution as it can also adsorb the desired product.[3]
Q3: I am observing the formation of a significant furan byproduct in my Paal-Knorr synthesis. How can I minimize this?
The formation of a furan byproduct is a classic issue in Paal-Knorr synthesis when the reaction conditions are too acidic (pH < 3).[1][2] To favor the formation of the desired pyrrole, carefully monitor and control the pH of the reaction mixture to keep it in the neutral to weakly acidic range. Using ammonium acetate can be beneficial as it helps to buffer the reaction.[1]
Q4: What are the best practices for purifying and storing this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Purification Techniques:
-
Recrystallization: This technique is suitable for obtaining highly pure, crystalline material.[4]
-
Column Chromatography: Flash column chromatography is effective for small-scale purification (< 1 g) and for separating impurities with similar polarities.[4] A common stationary phase is silica gel, with an eluent system like hexanes and ethyl acetate.[3]
-
Vacuum Distillation: This method is ideal for purifying multi-gram quantities of the crude product and is particularly effective at removing non-volatile impurities.[1][4] It also helps to lower the boiling point and reduce the risk of thermal degradation.[1]
-
-
Storage: Due to its sensitivity to air and light, purified this compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (preferably -20°C) in a tightly sealed container wrapped in aluminum foil.[4]
Data on Synthesis Yields
| Synthesis Method | Precursors | Reagents/Conditions | Yield | Reference |
| Barton-Zard Reaction & Decarboxylation | 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | 1. DBU, THF/IPA; 2. NaOH, ethylene (B1197577) glycol, reflux | 38.1–40% | --INVALID-LINK--[5] |
| Modified Barton-Zard Reaction | 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | K₂CO₃, ethanol | Not specified | --INVALID-LINK--[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Barton-Zard Reaction and Decarboxylation
This protocol is adapted from Organic Syntheses.[5]
A. Ethyl this compound-2-carboxylate
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, dropping funnel, thermometer, and drying tube, charge 4-acetoxy-3-nitrohexane (103 g, 0.54 mol), ethyl isocyanoacetate (50.7 g, 0.45 mol), anhydrous tetrahydrofuran (B95107) (320 mL), and anhydrous isopropyl alcohol (130 mL).
-
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 152 g, 1 mol) dropwise, maintaining the temperature between 20°C and 30°C using an ice bath.
-
Reaction: After the addition is complete, stir the mixture for several hours at room temperature.
-
Work-up: Pour the reaction mixture into a separatory funnel. Wash with aqueous 10% hydrochloric acid (2 x 300 mL) and dry the organic layer over magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Remove the ether under reduced pressure to yield crude ethyl this compound-2-carboxylate.
B. This compound
-
Decarboxylation: To the crude product from the previous step, add sodium hydroxide (B78521) (30 g, 0.75 mol) and ethylene glycol (300 mL).
-
Reflux: Heat the mixture to reflux under nitrogen for 1 hour.
-
Extraction: Cool the mixture, transfer it to a 2-L separatory funnel, and dilute with water (500 mL) and hexane (B92381) (600 mL). Separate the layers and extract the aqueous layer with hexane (3 x 300 mL).
-
Drying and Concentration: Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Distill the residue under reduced pressure, collecting the fraction boiling at 100°C/25 mm to yield this compound.
Visual Guides
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Modified Synthesis of 2-Ethoxycarbonyl-3,4-Diethyl-Pyrrole and the Corresponding Octaethylporphyrin | Scientific.Net [scientific.net]
Technical Support Center: Purification of Crude 3,4-Diethylpyrrole by Column Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3,4-diethylpyrrole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Darkly Colored Fractions or Product | Oxidation and/or polymerization of the pyrrole (B145914).[1][2] | - Ensure all solvents are degassed before use.[1] - Perform the chromatography and subsequent solvent removal under an inert atmosphere (e.g., nitrogen or argon).[1] - Protect the compound from light during the entire process.[1] - Consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel to remove baseline impurities and some color.[3] |
| Low Recovery of Product | The product is degrading on the acidic silica gel.[1] | - Deactivate the silica gel by preparing a slurry in the eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (B128534).[1] - Alternatively, use a less acidic stationary phase such as alumina (B75360).[1] |
| The product is volatile and is being lost during solvent removal. | - Use moderate temperatures on the rotary evaporator and do not leave the product under vacuum for an extended period after the solvent has been removed.[1] | |
| Inefficient extraction during work-up. | - Ensure the aqueous layer is at a neutral or slightly basic pH before extracting with an organic solvent to prevent the pyrrole from remaining in the aqueous phase.[1] | |
| Poor Separation of Product from Impurities | The chosen eluent system is not optimal.[3] | - Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound.[3] - A common starting eluent is a mixture of hexanes and ethyl acetate (B1210297); adjust the ratio to achieve better separation.[3] Dichloromethane/petroleum ether has also been used for substituted pyrroles.[3] - If impurities are co-eluting, try a less polar solvent system to improve separation.[1] |
| The column is overloaded with crude material. | - Ensure the amount of crude product loaded is appropriate for the size of the column. | |
| Streaking or Tailing of the Product on the Column | The compound may be interacting with the acidic sites on the silica gel.[3] | - Add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.[3] |
| The compound is degrading during chromatography. | - Run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the silica gel.[3] | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| The product has decomposed on the column.[4] | - Test the stability of your compound on a small amount of silica gel using a 2D TLC plate before running a column.[4] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. Is this normal?
A1: Yes, it is common for crude pyrroles to be dark in color.[1] Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, which leads to the formation of colored impurities.[1][2] The goal of purification is to remove these impurities. It is important to handle the compound under an inert atmosphere and protect it from light whenever possible.[1]
Q2: What are the most common impurities to expect in my crude this compound?
A2: Impurities will depend on the synthetic route, but common ones include unreacted starting materials, polymeric materials from pyrrole polymerization, and oxidation byproducts.[1][2]
Q3: How should I store the purified this compound?
A3: Due to its sensitivity, the purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable) in a sealed container protected from light.[1]
Q4: Is column chromatography the best purification method for this compound?
A4: For small-scale purification (< 1 g), flash column chromatography is often very effective for achieving high purity.[1] For larger scales, a combination of vacuum distillation to remove non-volatile impurities followed by recrystallization or a short plug filtration might be more practical.[1]
Q5: Can I use an alternative to silica gel?
A5: Yes, if your compound is unstable on silica gel, you can try using alumina or florisil.[4] Deactivating the silica gel with triethylamine is also a common and effective strategy.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for Substituted Pyrroles
| Purification Technique | Expected Purity | Expected Yield | Scalability | Notes |
| Flash Column Chromatography | >98% | 60-95% | Low to Medium | Very effective for separating closely related impurities, but can be time-consuming and may lead to product degradation on silica gel.[1] |
| Vacuum Distillation | 90-98% | 70-90% | High | Effective for removing non-volatile impurities like polymers and salts.[1] |
| Recrystallization | >99% | 50-85% | Medium | Excellent for achieving high purity but requires finding a suitable solvent system.[1] |
Note: The data presented are typical for substituted pyrroles and actual results may vary depending on the initial purity of the crude material and specific experimental conditions.[1]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Chromatography column
-
Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 98:2, and adjust based on TLC analysis)[3]
-
Triethylamine (optional, for deactivation)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Run TLC plates with varying ratios of hexanes and ethyl acetate to find a solvent system that gives the product an Rf value of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. If deactivation is needed, add 0.1-1% triethylamine to the eluent.[1]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[5]
-
Carefully load the sample onto the top of the silica gel bed using a pipette.[5]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (e.g., from a pump or inert gas line) to begin elution.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the product's potential volatility.[1]
-
Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Troubleshooting Recrystallization Issues
This guide addresses common problems encountered during the recrystallization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, offering potential causes and solutions to ensure a high-purity crystalline product.
| Problem | Potential Cause | Suggested Solution |
| No Crystal Formation | The solution is not saturated or is supersaturated.[1][2] | To address undersaturation: Reduce the solvent volume by gentle heating and evaporation to concentrate the solution.[2] To induce crystallization from a supersaturated solution: 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[1] 2. Add a seed crystal of the pure compound.[1] 3. Cool the solution in an ice bath to further decrease solubility.[3] |
| Low Crystal Yield | Too much solvent was used initially, or the rinsing solvent was not sufficiently cold.[1][4] | Use the minimum amount of boiling solvent to dissolve the compound.[1] Ensure the rinsing solvent is ice-cold to minimize redissolving the crystals.[1] If a significant amount of product remains in the mother liquor, it can be recovered by evaporating the solvent and re-attempting the recrystallization.[4] |
| "Oiling Out" of the Product | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly, causing the compound to separate as a liquid instead of crystals.[2][4] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[2][4] Leaving the flask to cool on a surface that is not cold can promote slower cooling.[2] |
| Formation of Impure Crystals | The crystallization process occurred too quickly, trapping impurities within the crystal lattice.[4] | To slow down crystallization, place the flask back on the heat source and add a small amount of extra solvent.[4] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. |
| Colored Impurities in Crystals | Colored impurities from the reaction mixture have co-precipitated with the product. | If the impurities are known to be adsorbed by activated carbon, add a small amount of charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield by adsorbing the desired product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde?
A1: Petroleum ether or hexanes are recommended solvents for the recrystallization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.[5] These non-polar solvents are effective because the compound is sparingly soluble in them at room temperature but more soluble at higher temperatures.
Q2: What is the expected melting point of pure 3,4-diethyl-1H-pyrrole-2-carbaldehyde?
A2: The melting point of 3,4-diethyl-1H-pyrrole-2-carbaldehyde is reported to be in the range of 42-45 °C.[5][6]
Q3: How can I determine the solubility of 3,4-diethyl-1H-pyrrole-2-carbaldehyde in different solvents?
A3: A standard method for determining solubility is the shake-flask method.[6] This involves adding an excess of the compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound.[6] Qualitatively, 3,4-diethyl-1H-pyrrole-2-carbaldehyde is soluble in organic solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol, and insoluble in water.[6][7]
Q4: Can I use a mixed solvent system for recrystallization?
A4: While petroleum ether or hexanes are suggested, a mixed solvent system can sometimes be effective, especially if the compound is too soluble in one solvent and not soluble enough in another.[3] Care must be taken to avoid "oiling out," which can be more common with mixed solvents.[2]
Experimental Protocol: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde
This protocol outlines a general procedure for the purification of 3,4-diethyl-1H-pyrrole-2-carbaldehyde by recrystallization.
Materials:
-
Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde
-
Petroleum ether or hexanes
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of petroleum ether or hexanes to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals.
Diagrams
Caption: Troubleshooting workflow for the recrystallization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Technical Support Center: Preventing Polymerization of 3,4-Diethylpyrrole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the unwanted polymerization of 3,4-diethylpyrrole during chemical reactions. Pyrroles are electron-rich heterocyclic compounds known for their susceptibility to oxidation and polymerization under certain conditions.[1][2] Adherence to the protocols outlined below is critical for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark brown or black?
A1: A dark brown or black coloration is a common visual indicator of this compound degradation, primarily through oxidation and subsequent polymerization.[3][4] This occurs because electron-rich pyrrole (B145914) derivatives are highly susceptible to attack by atmospheric oxygen, which can initiate the formation of colored oligomers and polymers.[4] Exposure to light and acidic conditions can also accelerate this process.[4][5]
Q2: What are the primary experimental factors that cause this compound to polymerize?
A2: The primary causes of polymerization are exposure to:
-
Oxygen: Atmospheric oxygen is a key initiator of polymerization.[1][5]
-
Acidic Conditions: Strongly acidic environments, particularly at a pH below 3, can promote polymerization.[5]
-
Light: Exposure to light can accelerate the degradation and polymerization of pyrroles.[4][5]
-
Impurities: The presence of impurities in the starting material or solvents can catalyze unwanted side reactions.
Q3: I suspect polymerization is occurring in my reaction. What immediate actions should I take?
A3: If you observe significant darkening of the reaction mixture, it is crucial to act quickly. Immediately ensure the integrity of your inert atmosphere setup, checking for any leaks in your Schlenk line or glovebox.[3] If the reaction is being conducted in solution, verify that the solvents were properly deoxygenated.[4] Protect the reaction flask from light by wrapping it in aluminum foil.[4][6]
Q4: How can I best store purified this compound to ensure its long-term stability?
A4: Due to its high sensitivity, this compound must be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with air.[5][7] It should be kept in a tightly sealed container, protected from light, and stored at a low temperature, with -20°C being recommended for long-term stability.[4][5][7]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with this compound.
| Symptom | Probable Cause | Recommended Solution |
| Reaction mixture darkens significantly (yellow to brown/black) | Oxidation and Polymerization: The pyrrole is degrading due to exposure to air, light, or acidic conditions.[3][4][5] | 1. Ensure Inert Atmosphere: Conduct the reaction and workup under a positive pressure of nitrogen or argon using a Schlenk line or glovebox.[5] 2. Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[3][4] 3. Protect from Light: Wrap the reaction flask with aluminum foil.[4][6] |
| Formation of an insoluble, tar-like material | Extensive Polymerization: Advanced polymerization leads to the formation of insoluble polymeric materials.[5] | 1. Control pH: Maintain a neutral to weakly acidic reaction medium. Avoid strong acids. Using a buffer like ammonium (B1175870) acetate (B1210297) can be beneficial.[5] 2. Purify Reagents: Use freshly distilled this compound and high-purity reagents to avoid catalytic impurities.[3] |
| Low yield of the desired product with multiple unidentified side products | Competing Side Reactions: Conditions that favor polymerization also often lead to other side reactions. In Paal-Knorr synthesis, for example, highly acidic conditions (pH < 3) can favor furan (B31954) formation.[5] | 1. Optimize Reaction Conditions: Carefully control temperature and reaction time. Monitor progress closely using TLC or GC-MS.[5] 2. Rapid Workup and Purification: Purify the product quickly after the reaction is complete to minimize its exposure to potentially degrading conditions.[5] |
Data Presentation: Factors Influencing Polymerization Risk
The following table summarizes the impact of key experimental parameters on the stability of this compound.
| Parameter | Low Risk Condition | High Risk Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen) | Prevents oxidation, which is a primary initiator of polymerization.[4][5] |
| Solvent | Degassed | Non-degassed | Removes dissolved oxygen from the reaction medium.[3] |
| pH Level | Neutral to Weakly Acidic | Strongly Acidic (pH < 3) | Strong acids can catalyze polymerization and other side reactions.[5] |
| Light Exposure | Protected from Light (e.g., foil-wrapped flask) | Exposed to Ambient/UV Light | Light provides energy that can accelerate degradation pathways.[4][5] |
| Temperature | Low (Storage at -20°C) | Elevated Temperatures (during reaction) | Low temperatures minimize thermal degradation during storage.[4][7] |
| Purity | Freshly Purified Reagents | Impure or Old Reagents | Impurities can act as catalysts for polymerization.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction to prevent exposure to air and moisture.[3][8][9]
-
Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).[3]
-
Establish Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line or an inert gas-filled balloon. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.[3][8]
-
Solvent and Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a dry syringe.[10] Subsequently, add this compound and other reagents dropwise using clean, dry syringes.[3] Maintain a positive pressure of inert gas throughout the process.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the reaction's progress by periodically taking small aliquots with a syringe and analyzing them by TLC or GC-MS.[5]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Perform the workup (e.g., extraction, washing) using degassed solvents where possible and minimize exposure to air.
Protocol 2: Example Synthesis of a Porphyrin from this compound
This procedure is adapted from a literature method for synthesizing octaethylporphyrin and demonstrates the practical application of the principles discussed.[6]
-
Setup: Equip a 500-mL, round-bottomed flask with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet. Wrap the entire flask with aluminum foil to protect it from light.
-
Reagent Charging: Charge the flask with this compound (1 g, 8.1 mmol), benzene (B151609) (300 mL, Caution: Carcinogen ), a 37% aqueous formaldehyde (B43269) solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).
-
Reaction: Stir the mixture and heat it to reflux under a positive nitrogen atmosphere. Use the Dean-Stark trap to remove the water generated during the condensation.
-
Oxidation: After the initial condensation, allow air to enter the system (by removing the nitrogen inlet) to facilitate the oxidation of the porphyrinogen (B1241876) intermediate to the porphyrin.
-
Workup and Purification: After cooling, the product is isolated through extraction, washing, and recrystallization, yielding the final porphyrin product.
Mandatory Visualizations
Caption: Workflow for conducting reactions with this compound under an inert atmosphere.
Caption: Troubleshooting flowchart for unexpected polymerization during a reaction.
Caption: Conceptual pathway of acid- or oxidant-initiated polymerization of pyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 3,4-Diethylpyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 3,4-Diethylpyrrole, with a specific focus on the critical parameter of temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during reactions with this compound, providing potential causes and recommended solutions related to reaction temperature.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Reaction Temperature: Many reactions of this compound are highly temperature-sensitive. For instance, Vilsmeier-Haack reagent formation should be conducted at low temperatures (0-5 °C) to prevent decomposition.[1] Conversely, Paal-Knorr synthesis often requires elevated temperatures (reflux) to proceed to completion.[2] | Optimize Temperature Conditions: For electrophilic substitutions like Vilsmeier-Haack, nitration, and bromination, maintain strict low-temperature control during the initial addition of reagents.[1][3] For condensation reactions like the Paal-Knorr synthesis, ensure the reaction is heated to a sufficient reflux temperature.[2][4] Monitor reaction progress using TLC or GC-MS to determine the optimal temperature and time.[5] |
| Decomposition of Starting Material or Product: this compound and its derivatives can be sensitive to high temperatures and strongly acidic conditions, leading to polymerization or degradation.[1][5] | Use Milder Conditions: Where possible, utilize milder reagents that do not require high temperatures. For example, use N-bromosuccinimide (NBS) for bromination instead of harsher brominating agents.[3] Avoid unnecessarily high temperatures and prolonged reaction times, especially under acidic conditions.[6] | |
| Formation of Byproducts | Side Reactions Favored at Incorrect Temperatures: In the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) combined with heat can favor the formation of furan (B31954) byproducts.[5] In Vilsmeier-Haack reactions, elevated temperatures can lead to diformylation.[1] | Precise Temperature Control: Maintain the recommended temperature range for each specific reaction. For the Vilsmeier-Haack reaction, keep the initial temperature low (0-10°C) during reagent formation and addition of the pyrrole (B145914).[1][7] For the Paal-Knorr synthesis, use weakly acidic conditions to minimize furan formation.[5] |
| Polymerization of the Pyrrole | Exposure to Heat, Light, or Air: Pyrroles are susceptible to oxidation and polymerization, which can be accelerated by heat.[8] | Inert Atmosphere and Temperature Control: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Avoid excessive heating and protect the reaction mixture from light.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of this compound?
A1: The Vilsmeier-Haack reaction involves two main temperature stages. First, the formation of the Vilsmeier reagent from POCl₃ and DMF should be carried out at a low temperature, typically between 0-10°C, to control the exothermic reaction.[1][7] The subsequent addition of the this compound solution should also be done at this low temperature. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and may be heated to 40-60°C for 1-4 hours to drive the reaction to completion.[3][7]
Q2: How does temperature affect the nitration of this compound?
A2: The nitration of this compound is highly exothermic and requires strict temperature control to avoid side reactions and decomposition. The reaction is typically carried out at -5°C using a mixture of nitric acid and acetic anhydride (B1165640).[3] Maintaining this low temperature is crucial for achieving a good yield (reported around 45%) and minimizing the formation of undesirable byproducts.[3]
Q3: What are the recommended temperature conditions for the bromination of this compound?
A3: For the bromination of this compound with a mild brominating agent like N-bromosuccinimide (NBS), the reaction is initiated at 0°C.[3] After the portion-wise addition of NBS, the reaction mixture is typically stirred at 0°C for 1-2 hours and then allowed to warm to room temperature for an additional 1-3 hours to ensure completion.[3] This gradual increase in temperature helps to control the reaction rate and prevent polybromination.[3]
Q4: What is the ideal temperature for a Paal-Knorr synthesis of a this compound derivative?
A4: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, generally requires heating. The reaction is typically carried out at reflux temperature, which can range from 80-120°C depending on the solvent used.[2][4] Heating is necessary to drive the cyclization and subsequent dehydration to form the pyrrole ring.[6]
Q5: How does temperature influence Friedel-Crafts acylation of this compound?
A5: Friedel-Crafts acylation of the highly reactive this compound ring can often be performed under mild conditions. The reaction, using acetic anhydride in pyridine, is typically initiated at 0°C.[3] After the addition of the acylating agent, the reaction is often allowed to stir at room temperature until completion.[3] The initial low temperature helps to control the reactivity and prevent side reactions.
Quantitative Data Summary
The following table summarizes the recommended temperatures and reported yields for various reactions involving this compound.
| Reaction | Reagents | Temperature | Reported Yield |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 0°C to 60°C[3] | High[3] |
| Nitration | Conc. HNO₃, Ac₂O | -5°C[3] | ~45%[3] |
| Bromination | NBS, DMF | 0°C to Room Temp.[3] | Moderate-High[3] |
| Friedel-Crafts Acylation | Ac₂O, Pyridine | 0°C to Room Temp.[3] | Moderate[3] |
| Paal-Knorr Synthesis | 3,4-diethylhexane-2,5-dione, NH₄OAc | Reflux (100-120°C)[2] | Not specified |
Experimental Protocols & Workflows
Below are detailed methodologies for key reactions, accompanied by workflow diagrams.
Vilsmeier-Haack Formylation of this compound
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).[7]
-
Cool the flask to 0°C in an ice bath.[7]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.[7]
-
Stir the mixture at 0°C for 15-30 minutes to form the Vilsmeier reagent.[7]
-
Prepare a solution of this compound in a minimal amount of anhydrous DMF.[3]
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.[3]
-
After addition, remove the ice bath and heat the reaction mixture to 60°C for 1-2 hours.[3]
-
Monitor the reaction progress by TLC.[3]
-
Cool the mixture to room temperature and quench by slowly pouring it into a beaker with ice and a saturated aqueous solution of sodium acetate.[3]
-
Stir for 30 minutes, then extract the product with an organic solvent (e.g., diethyl ether).[3]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate under reduced pressure and purify the crude product by column chromatography.[3]
Caption: Vilsmeier-Haack Formylation Workflow.
Nitration of this compound
Protocol:
-
Cool acetic anhydride to -5°C in a brine/ice bath.[3]
-
Slowly add concentrated nitric acid dropwise, keeping the temperature below 0°C.[3]
-
Stir this mixture at -5°C for 45 minutes to generate acetyl nitrate (B79036).[3]
-
In a separate flask, dissolve this compound in cold acetic anhydride.[3]
-
Add the acetyl nitrate solution dropwise to the pyrrole solution, maintaining the temperature at -5°C.[3]
-
Stir at -5°C for 3 hours, then allow to warm to room temperature and stir for another hour.[3]
-
Quench the reaction by pouring it over crushed ice.[3]
-
Neutralize to pH ~5-7 with saturated sodium bicarbonate solution.[3]
-
Extract with diethyl ether or dichloromethane.[3]
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate in vacuo and purify by column chromatography.[3]
Caption: Nitration of this compound Workflow.
Logical Troubleshooting for Low Yield
Caption: Troubleshooting Logic for Low Yield Reactions.
References
Stoichiometry considerations for Vilsmeier reagent in pyrrole formylation
This technical support center provides guidance on the critical role of stoichiometry in the Vilsmeier-Haack formylation of pyrrole (B145914), a cornerstone reaction for the synthesis of formylpyrroles, which are valuable precursors in pharmaceuticals and functional materials.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrrole, with a focus on stoichiometric considerations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. | Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. |
| Insufficiently Reactive Substrate: While pyrrole is generally reactive, substituents on the ring can decrease its electron density. | For less reactive pyrrole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. Monitor the reaction by TLC to confirm the consumption of the starting material. | |
| Incomplete Reaction: The reaction time or temperature may be insufficient. | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider allowing it to stir for a longer period or gradually increasing the temperature (e.g., to 40-60 °C). | |
| Multiple Formylations (Di-formylation) | Excess Vilsmeier Reagent: A high molar ratio of the Vilsmeier reagent to the pyrrole substrate is the primary cause of over-formylation. | Carefully control the stoichiometry. For mono-formylation, a molar ratio of Vilsmeier reagent to pyrrole of 1:1 to 1.5:1 is a good starting point for optimization.[1] |
| Order of Addition: Adding the pyrrole to the pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent. | Consider the dropwise addition of the pre-formed Vilsmeier reagent to a solution of the pyrrole substrate to maintain a low concentration of the electrophile. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of di-formylated products. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| Formation of Chlorinated Byproducts | Reaction with POCl₃: Under certain conditions, the Vilsmeier reagent or residual POCl₃ can act as a chlorinating agent. | Ensure the dropwise addition of POCl₃ to DMF at low temperatures to control the exotherm and minimize side reactions. Using a slight excess of DMF can also help consume all the POCl₃. |
| Poor Regioselectivity (Formation of β-formylpyrrole) | Steric Hindrance: For N-substituted pyrroles with bulky substituents, electrophilic attack at the α-position (C2/C5) can be sterically hindered, leading to an increased proportion of the β-isomer (C3/C4). | For unsubstituted pyrrole, formylation predominantly occurs at the α-position.[2] For N-substituted pyrroles, the choice of a less bulky N-substituent can favor α-formylation. Conversely, to achieve β-formylation, a bulky N-substituent can be strategically employed. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction. It is typically generated in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The formation is an exothermic process and is usually carried out at low temperatures (0-5 °C) to ensure controlled formation.
Q2: What is the optimal stoichiometric ratio of Vilsmeier reagent to pyrrole?
A2: The optimal stoichiometric ratio depends on the desired product. To achieve mono-formylation (predominantly pyrrole-2-carbaldehyde), a molar ratio of Vilsmeier reagent to pyrrole in the range of 1:1 to 1.5:1 is generally recommended as a starting point. Using a larger excess of the Vilsmeier reagent will increase the formation of the di-formylated product, pyrrole-2,5-dicarbaldehyde.
Q3: How does stoichiometry affect the regioselectivity of pyrrole formylation?
A3: For unsubstituted pyrrole, formylation is highly regioselective for the α-position (C2) due to the electronic stabilization of the intermediate by the nitrogen atom.[2] Stoichiometry primarily influences the extent of formylation (mono- vs. di-formylation at the two available α-positions) rather than the initial site of attack. For substituted pyrroles, particularly N-substituted ones, steric factors can influence the α- to β-formylation ratio, and this effect can be modulated by the reaction conditions, though stoichiometry of the Vilsmeier reagent is not the primary determinant of α/β regioselectivity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack formylation of pyrrole can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting pyrrole, you can observe the consumption of the starting material and the appearance of the product spot(s). This allows for timely quenching of the reaction to maximize the yield of the desired product and minimize side reactions.
Q5: What is the purpose of the aqueous work-up with a base?
A5: The aqueous work-up serves two main purposes. Firstly, it hydrolyzes the iminium salt intermediate that is formed after the electrophilic attack of the Vilsmeier reagent on the pyrrole ring to yield the final aldehyde product. Secondly, the addition of a base, such as sodium acetate (B1210297) or sodium bicarbonate, neutralizes the acidic byproducts of the reaction, such as hydrochloric acid and phosphoric acid derivatives.
Data Presentation
The stoichiometry of the Vilsmeier reagent is a critical parameter that dictates the product distribution in the formylation of pyrrole. While precise yields can vary based on specific reaction conditions, the following table provides an illustrative summary of the expected product distribution as a function of the molar equivalents of the Vilsmeier reagent.
| Molar Equivalents of Vilsmeier Reagent (to Pyrrole) | Expected Major Product | Expected Minor Product(s) | General Observations |
| 1.0 - 1.2 | Pyrrole-2-carbaldehyde | Unreacted Pyrrole, Pyrrole-2,5-dicarbaldehyde | Optimized for mono-formylation. Careful control of stoichiometry is crucial. |
| 2.0 - 2.5 | Pyrrole-2,5-dicarbaldehyde | Pyrrole-2-carbaldehyde | Favors di-formylation. May require harsher conditions to drive to completion. |
| > 3.0 | Pyrrole-2,5-dicarbaldehyde | Potential for polymerization and side products | Significant excess can lead to decreased isolated yields due to the formation of complex mixtures and decomposition. |
Experimental Protocols
Synthesis of Pyrrole-2-carbaldehyde (Mono-formylation)
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrroles.
Materials:
-
Pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction (consumption of starting material), cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous sodium acetate. Stir the mixture for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude pyrrole-2-carbaldehyde can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Caption: Stoichiometric control in Vilsmeier-Haack formylation of pyrrole.
Caption: Troubleshooting workflow for pyrrole formylation.
References
Side product formation in the synthesis of 3,4-disubstituted pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,4-disubstituted pyrroles.
Frequently Asked Questions (FAQs) & Troubleshooting
Paal-Knorr Synthesis
Q1: My Paal-Knorr reaction is producing a significant amount of a non-nitrogenous byproduct. What is it and how can I prevent its formation?
A1: The most common byproduct in the Paal-Knorr pyrrole (B145914) synthesis is the corresponding furan (B31954). This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH above 3. The use of a weak acid, such as acetic acid, as a catalyst is recommended over strong mineral acids.[1]
-
Excess Amine: Employing an excess of the primary amine or ammonia (B1221849) can help to favor the pyrrole formation by outcompeting the intramolecular cyclization of the diketone.
-
Catalyst Choice: Consider using milder catalysts. While traditional methods use protic acids, Lewis acids and various heterogeneous catalysts have been shown to be effective and can reduce side product formation.
Q2: The yield of my desired 3,4-disubstituted pyrrole is consistently low, even with minimal furan formation. What are other potential issues?
A2: Low yields can stem from several factors beyond furan formation:
-
Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature moderately. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.
-
Starting Material Purity: Impurities in the 1,4-dicarbonyl compound can inhibit the reaction. It is advisable to purify the diketone, for instance by distillation, before use.
-
Polymerization: The formation of dark, tarry materials indicates polymerization of the starting materials or the pyrrole product, often due to excessive heat or overly acidic conditions. Lowering the reaction temperature and using a milder catalyst can mitigate this.
Q3: How does the choice of acid catalyst affect the yield in a Paal-Knorr synthesis?
A3: The acidity of the catalyst plays a significant role in the reaction's efficiency. The table below summarizes the effect of different acid catalysts on the yield of a model Paal-Knorr reaction.
| Catalyst | pKa | Yield (%) |
| p-toluenesulfonic acid | -2.8 | 98 |
| Benzenesulfonic acid | -2.8 | 96 |
| Methanesulfonic acid | -1.9 | 92 |
| Sulfamic acid | 1.0 | 85 |
| Oxalic acid | 1.2 | 81 |
| Saccharin | 2.3 | 75 |
| Citric acid | 3.1 | 72 |
| Glycolic acid | 3.8 | 65 |
| Acetic acid | 4.7 | 60 |
| Data adapted from a study on the synthesis of N-substituted pyrroles.[2] |
Van Leusen Pyrrole Synthesis
Q1: My Van Leusen reaction for a 3,4-disubstituted pyrrole is sluggish and gives a low yield. What are the critical parameters to optimize?
A1: The Van Leusen synthesis of pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC) is sensitive to reaction conditions. Key factors to consider are:
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are typically used. The solubility of the reactants and intermediates can influence the reaction's success.
-
Temperature: While many Van Leusen reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
Q2: I am observing an unexpected byproduct in my Van Leusen synthesis. What could it be?
A2: A potential side product in reactions involving TosMIC is the formation of an oxazole, particularly if the starting material is a ketone.[3] If an excess of a primary alcohol like methanol (B129727) or ethanol (B145695) is present, it can also lead to the formation of a 4-alkoxy-2-oxazoline as a byproduct.[3] Careful control of the reaction conditions and avoiding an excess of alcohol (if used as an additive) can minimize these side reactions. Incomplete elimination of the tosyl group can also lead to tosyl-substituted dihydropyrrole intermediates.
Barton-Zard Synthesis
Q1: In my Barton-Zard synthesis of a 3,4-disubstituted pyrrole, I am isolating a nitro-containing compound along with my product. What is this and how can I avoid it?
A1: The Barton-Zard reaction involves the reaction of a nitroalkene with an isocyanoacetate.[4] A possible side product is a 4-nitro-substituted pyrrole. This can arise if the elimination of the nitro group during the final aromatization step is incomplete or if an alternative reaction pathway is followed.
Troubleshooting Steps:
-
Base and Reaction Time: The choice of base and the reaction time can influence the efficiency of the nitro group elimination. Experimenting with different bases (e.g., DBU, potassium carbonate) and ensuring the reaction is allowed to proceed to completion can help minimize this byproduct.
-
Purification: Careful chromatographic purification can usually separate the desired pyrrole from its nitro-substituted counterpart.
Q2: The initial Michael addition in my Barton-Zard synthesis appears to be reversible or the adduct is unstable. How can I promote the subsequent cyclization?
A2: The initial Michael addition of the isocyanoacetate to the nitroalkene is a crucial step. To favor the subsequent 5-endo-dig cyclization and the rest of the reaction cascade:
-
Reaction Conditions: Ensure that the reaction conditions (base, solvent, temperature) are suitable for both the Michael addition and the subsequent intramolecular cyclization. The use of a suitable base is critical to facilitate both the initial deprotonation and the later elimination steps.
-
Substrate Reactivity: The nature of the substituents on both the nitroalkene and the isocyanoacetate can affect the stability of the Michael adduct and the rate of cyclization. For less reactive substrates, adjusting the temperature may be necessary.
Piloty-Robinson Synthesis
Q1: My Piloty-Robinson synthesis is giving a low yield of the desired 3,4-disubstituted pyrrole. What are the common pitfalls?
A1: The Piloty-Robinson synthesis, which involves the acid-catalyzed reaction of an azine, can be challenging.[5] Low yields can be attributed to:
-
Harsh Conditions: Traditional protocols often require high temperatures and long reaction times, which can lead to degradation of the starting materials and product.[6]
-
Incomplete Rearrangement/Cyclization: The key[7][7]-sigmatropic rearrangement of the N,N'-diacylated azine intermediate may not proceed efficiently, leading to the isolation of this or other intermediates.
-
Azine Stability: The starting azine itself might be unstable under the reaction conditions.
Q2: I am using the microwave-assisted Piloty-Robinson protocol and my primary product is an N-acyl pyrrole. How do I obtain the free N-H pyrrole?
A2: The microwave-assisted Piloty-Robinson synthesis is an efficient method for producing N-acyl-3,4-disubstituted pyrroles.[6] The N-acyl group is introduced to protect the pyrrole nitrogen and facilitate purification. To obtain the free N-H pyrrole, a subsequent hydrolysis step is necessary. This is typically achieved by treating the N-acyl pyrrole with a base, such as potassium hydroxide (B78521) in aqueous ethanol.[6]
Q3: What are the typical yields for the microwave-assisted Piloty-Robinson synthesis of N-aroyl-3,4-disubstituted pyrroles?
A3: The yields can vary depending on the starting aldehyde and the aroyl chloride used. The following table provides some examples.
| Entry | R | Ar | Time (min) | Yield (%) |
| 1 | Et | Ph | 30 | 52 |
| 2 | Et | 4-MeO-Ph | 30 | 55 |
| 3 | Et | 4-CF3-Ph | 60 | 41 |
| 4 | Et | 2-Naphthyl | 30 | 45 |
| 5 | n-Pr | Ph | 30 | 54 |
| 6 | i-Pr | Ph | 30 | 48 |
| Yields are for the isolated N-aroyl pyrrole. Data adapted from a study on the microwave-assisted Piloty-Robinson synthesis.[6] |
Experimental Protocols & Methodologies
Detailed Experimental Protocol: Paal-Knorr Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole
Materials:
-
3,4-Diethyl-2,5-hexanedione
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diethyl-2,5-hexanedione (1 equivalent) in ethanol.
-
Add ammonium acetate (3-5 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,4-diethyl-2,5-dimethyl-1H-pyrrole by vacuum distillation or column chromatography on silica (B1680970) gel.
Detailed Experimental Protocol: Microwave-Assisted Piloty-Robinson Synthesis of N-Benzoyl-3,4-diethylpyrrole
Materials:
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Benzoyl chloride
-
Ethyl acetate
Procedure: Part A: Synthesis of the Azine
-
To a solution of butyraldehyde (2 equivalents) in diethyl ether at 0 °C, add hydrazine hydrate (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Separate the aqueous layer and dry the organic layer with anhydrous potassium carbonate.
-
Filter the solution and carefully concentrate under reduced pressure to obtain the crude azine, which is used directly in the next step.
Part B: Pyrrole Formation
-
In a dry microwave vial, combine the crude azine (1 equivalent) and pyridine (3.7 equivalents).
-
Slowly add benzoyl chloride (2.1 equivalents).
-
Seal the vial and heat it in a microwave reactor at 180 °C for 30 minutes.[6]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel flash column chromatography to yield N-benzoyl-3,4-diethylpyrrole.
Visualized Workflows and Mechanisms
Caption: Troubleshooting guide for common Paal-Knorr synthesis issues.
Caption: Competing pathways in the Paal-Knorr reaction.
Caption: Experimental workflow for Piloty-Robinson synthesis.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 5. Piloty-Robinson Synthesis [drugfuture.com]
- 6. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
Removing impurities from 3,4-Diethylpyrrole starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diethylpyrrole. Our aim is to help you identify and resolve common issues encountered during the purification of this starting material.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil. Is this normal?
A1: Yes, it is common for crude pyrroles to be dark in color. Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, which can lead to the formation of colored impurities.[1] The primary goal of purification is to remove these byproducts and obtain a lighter-colored, pure compound. It is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light whenever possible.
Q2: What are the most likely impurities in my crude this compound?
A2: The impurities present will largely depend on the synthetic method used. However, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate (for Barton-Zard synthesis) or a 1,4-dicarbonyl compound (for Paal-Knorr synthesis).[1][2][3]
-
Polymeric Materials: Pyrroles, especially in the presence of acid or oxygen, can polymerize, leading to high-molecular-weight, often colored, impurities.[1][2]
-
Oxidation Byproducts: Exposure to air can lead to a variety of oxidized species, contributing to discoloration.[1]
-
Solvent Residues: Residual solvents from the reaction and work-up are common impurities.
-
Side-Reaction Products: In the Paal-Knorr synthesis, furan (B31954) derivatives can be a significant byproduct if the reaction conditions are too acidic (pH < 3).[2][4] The Barton-Zard synthesis may have its own set of side-products depending on the specific precursors used.
Q3: How should I store purified this compound?
A3: Due to its sensitivity to air and light, purified this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, ideally at -20°C.[5] The container should be tightly sealed and wrapped in aluminum foil to protect it from light.[1]
Q4: Which purification technique is most suitable for my needs?
A4: The best purification method depends on the scale of your experiment and the nature of the impurities.
-
Small Scale (< 1 g): Flash column chromatography is often effective for achieving high purity.
-
Medium to Large Scale (1 g - 50 g): Vacuum distillation is a practical and scalable method.[3] It can be followed by recrystallization if a solid product is desired and a suitable solvent system is found.
-
Very Large Scale (> 50 g): Fractional vacuum distillation is likely the most efficient primary purification method.
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Work-up | Ensure the aqueous layer is at a neutral or slightly basic pH before extraction with organic solvents. Acidic conditions can cause the pyrrole (B145914) to remain in the aqueous phase. |
| Degradation on Silica (B1680970) Gel | Pyrroles can degrade on acidic silica gel. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Product Volatility | This compound is volatile. When removing solvent under reduced pressure (e.g., on a rotary evaporator), use a moderate temperature and avoid prolonged evaporation after the solvent is gone. |
| Inefficient Recrystallization | The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility when hot and low solubility when cold. |
Product Discoloration
| Possible Cause | Troubleshooting Steps |
| Persistent Polymeric Impurities | A single purification method may not be sufficient to remove all colored polymeric impurities. Consider a multi-step purification approach, such as vacuum distillation followed by column chromatography. |
| Oxidation During Purification | Pyrroles can oxidize during the purification process. Ensure all solvents are degassed and perform chromatography and solvent removal under an inert atmosphere. For distillation, ensure the system is leak-free.[1] |
| Co-eluting Impurities | In column chromatography, a colored impurity may have a similar polarity to your product. Try adjusting the solvent system; a less polar eluent may improve separation. Adding a small amount of triethylamine to the eluent can also help by deactivating acidic sites on the silica gel.[1] |
Recrystallization Issues
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | The solvent may be too nonpolar, or the solution is supersaturated. Try adding a small amount of a more polar co-solvent or scratching the inside of the flask with a glass rod to induce crystallization. Using a seed crystal from a previous successful crystallization can also be effective.[6] |
| No Crystal Formation | The compound may be too soluble in the chosen solvent. Try using a less polar solvent or a mixture of solvents. Ensure the solution is cooled for a sufficient amount of time. If impurities are inhibiting crystallization, a preliminary purification by another method, such as column chromatography, may be necessary. |
| Colored Crystals | Colored impurities may be co-crystallizing with the product. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, use charcoal with caution as it can also adsorb the desired product. A preliminary purification by column chromatography is another option to remove these impurities.[6] |
Quantitative Data on Purification Methods
The following table summarizes expected outcomes for different purification techniques. Note that this data is for a structurally similar compound, 3,4-Diethyl-2,5-dimethyl-1H-pyrrole, and actual yields and purities for this compound may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Expected Purity | Expected Yield | Scale | Notes |
| Vacuum Distillation | 90-98% | 70-90% | High | Effective for removing non-volatile impurities like polymers and salts.[1] |
| Recrystallization | >99% | 50-85% | Medium | Excellent for achieving high purity, but finding a suitable solvent system is crucial.[1] |
| Flash Column Chromatography | >98% | 60-95% | Low to Medium | Very effective for separating closely related impurities, but can be time-consuming and may lead to some product degradation on silica gel.[1] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is highly effective for purifying multi-gram quantities of this compound and is particularly good at removing non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Receiving flasks
-
Vacuum pump with a cold trap
-
Heating mantle and stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the crude this compound into a round-bottom flask, ensuring it is no more than half-full.
-
Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Flush the system with an inert gas.
-
Slowly apply vacuum, being mindful of any bumping from residual solvent.
-
Once a stable vacuum is achieved, begin heating and stirring the distillation flask.
-
Collect any low-boiling fractions (likely residual solvent) in the first receiving flask.
-
As the temperature rises, the product will begin to distill. A literature procedure reports collecting the fraction boiling at 100°C at 25 mmHg.[3]
-
Collect the main fraction in a clean, pre-weighed receiving flask. The product should be a colorless to pale-yellow liquid.
-
Stop the distillation when the temperature drops or when only a dark, tarry residue remains in the distillation flask.
-
Release the vacuum with an inert gas and collect the purified product.
Protocol 2: Recrystallization
This protocol is ideal for obtaining highly pure, crystalline material, often after an initial purification by distillation. The key challenge is identifying a suitable solvent or solvent system.
Materials:
-
Partially purified this compound
-
Erlenmeyer flask
-
Condenser
-
Heating plate
-
Recrystallization solvents (e.g., hexanes, ethanol, water, ethyl acetate)
-
Buchner funnel and filter paper
Procedure:
-
Place the pyrrole in an Erlenmeyer flask.
-
Add a minimal amount of a suitable "good" solvent (one in which the compound is soluble when hot).
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, you can optionally add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration.
-
To the hot solution, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
This method is best for small-scale purification and for separating impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Pre-elute the column with the eluent.
-
Dissolve the crude pyrrole in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent mixture, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified pyrrole.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the chromatographic separation of pyrrole (B145914) derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatography of pyrrole derivatives.
Question: My pyrrole derivative is streaking on the TLC plate or column. What can I do?
Answer: Streaking is a common issue, often caused by the interaction of the polar pyrrole ring with the acidic silica (B1680970) gel. Here are several strategies to mitigate this:
-
Solvent System Modification:
-
Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate system) to improve solubility and reduce interaction with the stationary phase.
-
Add a Modifier: Incorporate a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent. Triethylamine can neutralize the acidic sites on the silica gel, leading to better peak shapes.
-
-
Stationary Phase Choice:
-
Alternative Sorbents: If streaking persists, consider using a different stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative to silica gel for basic compounds. Reversed-phase (C18) chromatography is also an option for many pyrrole derivatives.
-
Question: I am observing poor separation between my desired pyrrole derivative and an impurity. How can I improve the resolution?
Answer: Achieving good resolution is key to obtaining a pure compound. Consider the following approaches:
-
Optimize the Solvent System:
-
Test Different Polarities: Run a series of TLC plates with solvent systems of varying polarities. Aim for an Rf value of 0.2-0.4 for the compound of interest in the chosen solvent system for column chromatography.[1]
-
Ternary Solvent Systems: Introduce a third solvent to the mobile phase. For example, a small amount of dichloromethane (B109758) or acetone (B3395972) in a hexane/ethyl acetate mixture can sometimes significantly improve selectivity.
-
Gradient Elution: For column chromatography, a gradient elution, where the polarity of the solvent system is gradually increased during the separation, can be very effective in resolving compounds with different polarities.
-
-
HPLC Specific Optimization:
-
Mobile Phase pH: For ionizable pyrrole derivatives, adjusting the pH of the mobile phase can dramatically affect retention and selectivity.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[2]
-
Question: My compound is eluting with the solvent front, even with a non-polar solvent system. What should I do?
Answer: If your compound is eluting with the solvent front, it indicates that it is not interacting sufficiently with the stationary phase.
-
Decrease Solvent Polarity: Use a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 5-10%.
-
Change Stationary Phase: If decreasing solvent polarity is not effective, your compound may be too non-polar for normal-phase chromatography. Consider switching to reversed-phase chromatography where non-polar compounds are more strongly retained.
Question: The purified pyrrole derivative is colored, even though it should be colorless. What is the cause and how can I fix it?
Answer: Pyrrole derivatives are often susceptible to oxidation and polymerization, which can lead to the formation of colored impurities.
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Fresh Solvents: Use freshly distilled or HPLC-grade solvents to avoid impurities that can promote degradation.
-
Rapid Purification: Minimize the time the compound spends on the chromatography column.
-
Alternative Purification: If color persists after chromatography, consider recrystallization or distillation under reduced pressure to remove the colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a new pyrrole derivative?
A1: A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to find a system that gives an Rf value between 0.2 and 0.4 for your compound of interest.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyrrole derivative?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel, alumina): This is generally suitable for less polar to moderately polar pyrrole derivatives.
-
Reversed-Phase (e.g., C18, C8): This is ideal for more polar pyrrole derivatives. If your compound is highly soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography is likely the better choice.
Q3: Can I use the same solvent system for column chromatography that I optimized for TLC?
A3: Generally, yes. The solvent system that gives a good separation and an appropriate Rf value (ideally 0.2-0.4) on TLC is a good starting point for column chromatography. However, you may need to slightly decrease the polarity of the solvent system for the column, as columns are often more efficient than TLC plates.
Q4: My pyrrole derivative seems to be decomposing on the silica gel column. What are my options?
A4: Decomposition on silica gel is a known issue for sensitive pyrrole derivatives due to the acidic nature of the stationary phase.
-
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano.
-
Alternative Purification Methods: If chromatographic methods are consistently causing decomposition, explore non-chromatographic techniques such as recrystallization or distillation.
Q5: What is the best way to remove residual pyrrole starting material from my reaction mixture?
A5: Unreacted pyrrole can sometimes be challenging to remove.
-
Washing: Repeated washing of the reaction mixture with a non-polar solvent like hexanes can often remove a significant portion of the unreacted pyrrole before proceeding to column chromatography.
-
Distillation: If your product is not volatile, you may be able to remove the unreacted pyrrole by distillation under reduced pressure.
-
Chromatography: A carefully optimized column chromatography with a shallow gradient can also effectively separate the product from the starting material.
Data Presentation
The following tables provide examples of solvent systems and their effect on the retention of various pyrrole derivatives in Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Table 1: TLC Solvent Systems for Pyrrole Derivatives on Silica Gel
| Pyrrole Derivative Type | Solvent System (v/v) | Typical Rf Value Range | Notes |
| Simple N-aryl pyrroles | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.7 | Increasing ethyl acetate increases the Rf value. |
| Pyrrole-2-carboxylates | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often needed to move these polar compounds. |
| N-Tosylpyrroles | Petroleum Ether:Ethyl Acetate (19:1) | 0.2 - 0.4 | Good for many substituted N-tosylpyrroles. |
| Highly functionalized pyrroles | Chloroform:Methanol (9:1) + 0.5% Triethylamine | 0.3 - 0.6 | The addition of triethylamine helps to prevent streaking. |
| Calix[3]pyrroles | Petroleum ether:Chloroform (1:1) | 0.4 - 0.85 | Used for separating calix[3]pyrrole and N-confused calix[3]pyrrole.[2] |
Table 2: HPLC Mobile Phases for Pyrrole Derivatives
| Pyrrole Derivative Type | Column | Mobile Phase | Typical Retention Time (min) | Notes |
| Pyrrole-containing ester | C18 (150 x 4.6 mm, 3.5 µm) | Gradient: Acetonitrile/Phosphate buffer (pH 3.0) | 4.2 - 11.0 | A gradient elution is effective for separating the parent compound from its hydrolysis product.[4] |
| N-pyrrolylcarboxylic acid | C18 (150 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile:Phosphate buffer (pH 3.0) (50:50) | ~5-10 | Isocratic elution is suitable for stability studies of a single compound. |
| General pyrrole derivatives | C18 or C8 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid | Variable | The choice of organic modifier and acidic additive can be optimized for best resolution. |
| Polar pyrrole derivatives | Cyano or Diol phase | Hexane:Isopropanol or Hexane:Ethanol | Variable | Normal phase HPLC can be used for isomers and polar compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Pyrrole Derivative
-
Solvent System Selection:
-
Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate).
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude pyrrole derivative in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the percentage of the polar solvent.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: HPLC Method Development for Pyrrole Derivatives
-
Analyte Characterization:
-
Determine the physicochemical properties of the pyrrole derivative, including its polarity, pKa, and UV-Vis absorbance spectrum.[5]
-
-
Initial HPLC System Setup:
-
Mode Selection: Choose between reversed-phase (most common) or normal-phase chromatography based on the analyte's polarity.[5]
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Detector Selection: A UV-Vis detector is commonly used. Set the wavelength to the λmax of the pyrrole derivative for maximum sensitivity.
-
-
Mobile Phase Scouting:
-
Reversed-Phase:
-
Prepare two mobile phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Run a broad gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution time of the analyte.
-
-
Normal-Phase:
-
Prepare two mobile phases:
-
A: Hexane
-
B: Isopropanol or Ethanol
-
-
Run a broad gradient to determine the elution conditions.
-
-
-
Optimization:
-
Gradient Refinement: Based on the initial scouting run, create a more focused gradient around the elution time of the analyte to improve resolution from impurities.
-
Isocratic Elution: If the scouting run shows a simple chromatogram, an isocratic (constant mobile phase composition) method can be developed for faster analysis.
-
pH Adjustment: For ionizable compounds, screen different mobile phase pH values (e.g., pH 3, 5, 7) to optimize peak shape and selectivity.
-
Organic Modifier: Test methanol as an alternative to acetonitrile to see if it provides better selectivity.
-
-
Method Validation:
-
Once the desired separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 3,4-Disubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,4-disubstituted pyrroles. The information is presented in a question-and-answer format to directly address specific experimental issues.
General Challenges in 3,4-Disubstituted Pyrrole (B145914) Synthesis
The synthesis of 3,4-disubstituted pyrroles presents a significant challenge in heterocyclic chemistry. Direct electrophilic substitution or metalation of the pyrrole ring typically occurs at the more reactive C2 and C5 positions, making the selective functionalization of the C3 and C4 positions difficult.[1][2][3] Consequently, a variety of named reactions have been developed to construct the pyrrole ring with the desired 3,4-substitution pattern from acyclic precursors. This guide focuses on troubleshooting four common methods: the Paal-Knorr Synthesis, the Van Leusen Synthesis, the Barton-Zard Synthesis, and the Piloty-Robinson Synthesis.
Troubleshooting Guides and FAQs
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] While versatile, it can be plagued by issues related to harsh reaction conditions and substrate reactivity.
Frequently Asked Questions:
-
Q1: My Paal-Knorr reaction is giving a low yield or failing to proceed to completion. What are the common causes?
-
A1: Several factors can contribute to low yields in Paal-Knorr synthesis. These include:
-
Sub-optimal Reaction Conditions: Traditional methods often require prolonged heating in acid, which can degrade sensitive starting materials or products.[6][7] Insufficient temperature or reaction time can also lead to incomplete conversion.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While an acid catalyst accelerates the reaction, excessively acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts.[4]
-
Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over long reaction times.[6]
-
-
-
Q2: I'm observing a significant amount of a furan byproduct. How can I minimize its formation?
-
A2: Furan formation is the most common side reaction in the Paal-Knorr pyrrole synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the amine.[6] To minimize this:
-
Control the pH: Maintain a pH above 3. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[4]
-
Use an Excess of the Amine: Using a molar excess of the amine can help to favor the pyrrole formation pathway.
-
-
-
Q3: My reaction mixture has turned into a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
-
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product, which can be caused by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst or even attempting the reaction under neutral conditions.
-
-
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for synthesizing pyrroles from α,β-unsaturated ketones (or aldehydes) and tosylmethyl isocyanide (TosMIC).[8][9] It is a [3+2] cycloaddition reaction that generally provides good yields of 3,4-disubstituted pyrroles.
Frequently Asked Questions:
-
Q1: My Van Leusen reaction is not working. What are the critical parameters to check?
-
A1: Key parameters for a successful Van Leusen synthesis include:
-
Base: A strong base is required to deprotonate the TosMIC. Sodium hydride (NaH) or potassium tert-butoxide are commonly used. Ensure the base is fresh and active.
-
Solvent: Anhydrous aprotic solvents such as a mixture of DMSO and ether are typically used. The presence of water can quench the carbanion and halt the reaction.
-
Temperature: The initial deprotonation of TosMIC is often carried out at a low temperature, followed by warming to room temperature after the addition of the Michael acceptor.
-
-
-
Q2: I am getting a complex mixture of products. What are the possible side reactions?
-
A2: While generally clean, side reactions can occur:
-
Michael Addition of the Base: If a nucleophilic base like an alkoxide is used in excess or at high temperatures, it can potentially add to the Michael acceptor in competition with the TosMIC anion.
-
Polymerization of the Michael Acceptor: Some activated alkenes can be prone to polymerization under basic conditions.
-
-
Barton-Zard Synthesis
The Barton-Zard synthesis provides a route to pyrrole-2-carboxylates from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[2][10]
Frequently Asked Questions:
-
Q1: My Barton-Zard reaction has a low conversion rate. How can I improve it?
-
A1: Low conversion can be due to several factors:
-
Base Strength: A sufficiently strong base is needed to deprotonate the α-isocyanoacetate. Common bases include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium carbonate. The choice of base can be critical and may need optimization for your specific substrates.
-
Reaction Time and Temperature: Some Barton-Zard reactions require extended reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal time.
-
Purity of Reagents: Ensure that the nitroalkene and isocyanoacetate are pure, as impurities can interfere with the reaction.
-
-
-
Q2: The purification of my product is difficult due to the formation of colored impurities. What is their origin?
-
A2: Nitroalkenes can be unstable and may decompose or polymerize under basic conditions, leading to colored byproducts. To minimize this:
-
Use freshly prepared or purified nitroalkenes.
-
Maintain careful temperature control during the reaction.
-
Consider adding the base slowly to the mixture of the nitroalkene and isocyanoacetate.
-
-
Piloty-Robinson Synthesis
The Piloty-Robinson synthesis is a method for preparing N-acyl-3,4-disubstituted pyrroles from the reaction of an azine (derived from an aldehyde or ketone) with an acyl chloride in the presence of a base, often at high temperatures.[11][12] The use of microwave irradiation can significantly reduce reaction times.[12]
Frequently Asked Questions:
-
Q1: My Piloty-Robinson synthesis is giving a low yield. What are the key factors to consider?
-
A1: Low yields in this synthesis can often be attributed to:
-
Reaction Temperature: This reaction typically requires high temperatures (e.g., 180 °C).[11] Microwave heating can be advantageous for achieving these temperatures rapidly and uniformly, potentially improving yields.[12]
-
Purity of the Azine: The intermediate azine should be used shortly after its preparation, as it can be unstable.
-
Choice of Acylating Agent and Base: The reactivity of the acyl chloride and the choice of base (e.g., pyridine) can influence the outcome.
-
-
-
Q2: Are there any safety concerns with the Piloty-Robinson synthesis?
-
A2: Yes, this reaction often involves heating hydrazine (B178648) or its derivatives to high temperatures, which can pose safety risks. It is crucial to perform the reaction in a well-ventilated fume hood with appropriate safety precautions. Calorimetry studies can be useful to assess the thermodynamic parameters and potential hazards of the reaction.[11]
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the synthesis of 3,4-disubstituted pyrroles using the discussed methods. This data is intended to provide a general comparison; actual yields will vary depending on the specific substrates and reaction conditions.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Paal-Knorr | 1,4-Dicarbonyls, Primary Amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 | [10][13] |
| Van Leusen | α,β-Unsaturated Ketones, TosMIC | NaH, KOBut | 0 - Room Temp | 1 - 12 h | 60 - 90 | [8][9] |
| Barton-Zard | Nitroalkenes, α-Isocyanoacetates | DBU, K2CO3 | Room Temp - Reflux | 2 - 24 h | 50 - 85 | [2][10] |
| Piloty-Robinson | Aldehydes/Ketones, Hydrazine, Acyl Chlorides | Pyridine | 140 - 180 | 30 min - 3 days | 35 - 70 | [11][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol is adapted from a general procedure for the Paal-Knorr synthesis.
Materials:
-
Aniline (B41778) (1.0 eq)
-
2,5-Hexanedione (B30556) (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid (for workup)
-
Methanol/water mixture (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and 2,5-hexanedione in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (Thin Layer Chromatography). A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified product.[15]
Protocol 2: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole
This is a general procedure for the Van Leusen pyrrole synthesis.
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Sodium Hydride (NaH) (2.0 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred suspension of NaH in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of TosMIC in anhydrous DMSO dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the α,β-unsaturated ketone in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 3: Barton-Zard Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate
This protocol is adapted from a literature procedure.[3]
Materials:
-
4-Acetoxy-3-nitrohexane (1.0 eq)
-
Ethyl isocyanoacetate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.9 eq)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE, add DBU dropwise while maintaining the temperature between 10-60 °C.
-
Stir the reaction mixture at 20 °C for 2 hours.
-
Work up the reaction by adding MTBE, water, sodium chloride, and concentrated sulfuric acid.
-
Separate the organic layer and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or chromatography if necessary.[3]
Signaling Pathway and Biological Relevance
Many 3,4-disubstituted pyrroles exhibit significant biological activity. For instance, the marine alkaloid Lamellarin D , which features a 3,4-diarylpyrrole core, is a potent anticancer agent.[1][16] It exerts its cytotoxic effects through a dual mechanism: inhibition of Topoisomerase I in the nucleus and direct induction of apoptosis via a mitochondrial pathway.[16]
Logical Relationship Diagram: Dual Mechanism of Lamellarin D
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 7. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Octaethylporphyrin (OEP) Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of octaethylporphyrin (OEP) from 3,4-diethylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing octaethylporphyrin (OEP) from this compound?
A1: The synthesis of OEP from this compound is typically achieved through an acid-catalyzed condensation reaction with formaldehyde (B43269), followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.[1][2]
Q2: What are the key reaction parameters to consider when scaling up the synthesis?
A2: When scaling up, it is crucial to carefully control the reaction temperature, the rate of reagent addition, and ensure efficient mixing to avoid localized "hot spots" and side reactions. The choice of solvent and catalyst, as well as the oxidation method, will also significantly impact the yield and purity of the final product.
Q3: Is there a drop in yield when scaling up the reaction?
A3: Yes, a decrease in yield is often observed when scaling up the synthesis of OEP. For instance, a reaction performed on a 1-gram scale can yield up to 75% of the pure product, whereas scaling up to a 10-gram scale may result in a reduced yield of around 55%.[1]
Q4: What are the common purification methods for OEP on a large scale?
A4: The most common purification methods for OEP are recrystallization and column chromatography.[1] For larger quantities, automated flash chromatography systems can offer a more efficient and reproducible purification process.
Q5: What are the safety concerns associated with the large-scale synthesis of OEP?
A5: A significant safety concern is the use of large volumes of hazardous solvents, such as benzene (B151609), which has been traditionally used in this synthesis.[1] It is recommended to explore greener solvent alternatives where possible. Additionally, porphyrin synthesis can sometimes produce tar-like byproducts, which can complicate purification.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient mixing on a larger scale.- Suboptimal reaction temperature.- Incomplete oxidation of the porphyrinogen.- Use of a less effective catalyst. | - Employ mechanical stirring to ensure homogeneous reaction mixture.- Carefully monitor and maintain the optimal reaction temperature.- Ensure sufficient aeration or use a chemical oxidant like DDQ for complete oxidation.- Consider using BF₃·OEt₂ as a catalyst, which has been reported to give higher yields than p-toluenesulfonic acid (p-TsOH). |
| Difficult Purification | - Formation of significant amounts of polymeric or tar-like byproducts.- Co-precipitation of impurities with the product. | - Optimize reaction conditions (e.g., temperature, concentration) to minimize byproduct formation.- Employ a multi-step purification process, such as initial recrystallization followed by column chromatography.- Utilize automated flash chromatography for better separation. |
| Product Contamination | - Residual starting materials or catalyst.- Presence of oxidized or decomposed porphyrin species. | - Ensure complete reaction by monitoring with TLC or other analytical methods.- Thoroughly wash the crude product to remove the acid catalyst.- Store the purified OEP in a cool, dark, and inert atmosphere to prevent degradation. |
| Inconsistent Results | - Variability in the quality of this compound.- Inconsistent reaction conditions between batches. | - Use highly pure this compound for the reaction.- Standardize all reaction parameters, including solvent grade, reagent stoichiometry, reaction time, and temperature. |
Quantitative Data
Table 1: Effect of Scale on Octaethylporphyrin (OEP) Synthesis Yield
| Scale of this compound | Reported Yield of Pure OEP | Reference |
| 1 gram | 75% | [1] |
| 10 grams | 55% | [1] |
Table 2: Spectroscopic Data for Octaethylporphyrin (OEP)
| Parameter | Expected Value/Range | Reference |
| UV-Vis (in Benzene) | ||
| Soret Band (λmax) | ~400 nm | [4] |
| Q-Bands (λmax) | ~498, 532, 566, 620 nm | [4] |
| Molar Extinction Coefficient at Soret Peak | ~159,000 cm-1/M | [4] |
| Fluorescence (in Benzene) | ||
| Excitation Wavelength | 400 nm | [4] |
| Emission Peaks | ~620 nm and ~685 nm | [4] |
| Quantum Yield | 0.13 | [4] |
Experimental Protocols
Detailed Methodology for Gram-Scale OEP Synthesis
This protocol is adapted from established literature procedures.[1]
1. Reaction Setup:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 g, 8.1 mmol).
-
Add benzene (300 mL) as the solvent.
-
Add a 37% aqueous solution of formaldehyde (0.73 mL, 8.9 mmol).
-
Add p-toluenesulfonic acid (0.03 g, 0.17 mmol) as the catalyst.
-
The flask should be wrapped in aluminum foil to protect the reaction from light.
2. Condensation:
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Maintain reflux for approximately 8 hours. The solution will turn a dark brown color.
3. Oxidation:
-
After cooling the reaction mixture, replace the condenser with a fritted glass aerator.
-
Bubble oxygen or air through the solution for 12-24 hours with continuous stirring. This will oxidize the porphyrinogen to the porphyrin.
4. Work-up and Purification:
-
Remove the benzene by rotary evaporation.
-
Dissolve the residue in chloroform (B151607) (20 mL).
-
Wash the chloroform solution with 1 N sodium hydroxide (B78521) (40 mL) and then with water (2 x 20 mL).
-
Concentrate the chloroform solution to about 5 mL.
-
Carefully layer methanol (B129727) (~70 mL) on top of the concentrated chloroform solution to induce crystallization.
-
Allow the mixture to stand for 48 hours.
-
Collect the purple solid by filtration and dry under vacuum.
Visualizations
Caption: A flowchart of the key stages in the scaled-up synthesis of octaethylporphyrin.
References
Minimizing product loss during workup of pyrrole syntheses
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the workup and purification of pyrrole (B145914) syntheses.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup phase.
Question 1: My crude reaction mixture is a dark, tarry, and difficult-to-purify material. What is the likely cause and how can I prevent this?
Answer: The formation of a dark, tarry substance strongly suggests polymerization of the starting materials or the pyrrole product itself.[1] Pyrroles are known to be unstable in the presence of strong acids, which can catalyze polymerization.[2][3] This issue is particularly common in syntheses that require harsh conditions, such as high temperatures or highly acidic environments.[1][4]
Recommended Solutions:
-
Modify Reaction Conditions: Employ milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed at lower temperatures.[5]
-
Use Milder Catalysts: Switch from strong Brønsted acids to milder options like acetic acid, p-toluenesulfonic acid, or various Lewis acids.[4][5] In some cases, neutral conditions may be sufficient.[1]
-
Immediate Workup: Process the reaction mixture as soon as it is complete to minimize exposure of the sensitive pyrrole product to harsh conditions.
// Nodes A [label="Observation:\nDark, Tarry Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Probable Cause:\nPolymerization of Pyrrole\nor Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Contributing Factors", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="High Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Strongly Acidic\nConditions (Low pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Solutions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Use Milder\nAcid Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Immediate\nWorkup Post-Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; C -> E [color="#5F6368"]; B -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> H [color="#5F6368"]; F -> I [color="#5F6368"]; } .enddot Caption: Troubleshooting logic for dark, tarry product formation.
Question 2: I am seeing a significant byproduct in my Paal-Knorr synthesis. What is it and how can its formation be minimized?
Answer: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan (B31954).[1][5] This occurs when the 1,4-dicarbonyl starting material undergoes an acid-catalyzed cyclization and dehydration without involving the amine.[1][5] This side reaction is especially favored under highly acidic conditions (pH < 3).[5]
Recommended Solutions:
-
Control pH: Maintain the reaction pH above 3 to disfavor the furan formation pathway.
-
Use Excess Amine: Employing a slight excess of the amine can help shift the equilibrium towards the desired pyrrole product.
-
Catalyst Choice: Experiment with different acid catalysts that may be less prone to promoting furan formation.[5]
Question 3: My product yield is consistently low, even though the reaction appears to go to completion. Where am I losing my product?
Answer: Significant product loss often occurs during the workup and purification stages.[1] Pyrroles can be sensitive to air, light, and residual acid, and may be physically lost during extractions or chromatography.
Troubleshooting Workup and Purification:
-
Inefficient Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent to recover all the product. The pH of the aqueous layer should be adjusted to ensure the pyrrole is in its neutral, organic-soluble form.
-
Acid Sensitivity During Workup: Pyrroles can degrade or polymerize if exposed to acidic conditions for prolonged periods, even during workup.[1][4] It is crucial to neutralize the reaction mixture promptly and thoroughly before extraction.[5]
-
Chromatography Issues: Pyrroles can streak or decompose on silica (B1680970) gel, which is slightly acidic. To mitigate this, the silica can be neutralized by pre-treating it with a base like triethylamine (B128534) mixed in the eluent system.
-
Volatility: Some simple pyrroles are volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Distillation at reduced pressure is recommended for volatile liquid pyrroles.[1][5]
| Workup Strategy | Potential Issue | Recommended Solution | Expected Outcome |
| Aqueous Extraction | Residual acid causing degradation. | Neutralize with a weak base (e.g., NaHCO₃ solution) before extraction.[5] | Improved stability and recovery of the pyrrole. |
| Silica Gel Chromatography | Product streaking or decomposition on acidic silica. | Add 1-2% triethylamine to the eluent to neutralize the silica gel. | Sharper peaks and higher recovery of pure product. |
| Solvent Removal | Loss of volatile product. | Use a rotary evaporator at moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods. | Minimized loss of volatile pyrrole products. |
| Distillation | Thermal degradation at high temperatures. | Perform distillation under reduced pressure to lower the boiling point.[6] | Purification of the product with minimal thermal decomposition. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Pyrrole Synthesis
-
Quenching & Cooling: Once the reaction is complete (monitored by TLC), cool the reaction vessel in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M sodium hydroxide (B78521) (NaOH) with vigorous stirring until the mixture is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual water-soluble impurities.[5]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
// Nodes Start [label="Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize with\nAqueous Base (pH 7-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with\nOrganic Solvent (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Organic Layer\n(Water, then Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry over Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate under\nReduced Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Further Purification\n(Chromatography/Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cool [color="#5F6368"]; Cool -> Neutralize [color="#5F6368"]; Neutralize -> Extract [color="#5F6368"]; Extract -> Wash [color="#5F6368"]; Wash -> Dry [color="#5F6368"]; Dry -> Concentrate [color="#5F6368"]; Concentrate -> Crude [color="#5F6368"]; Crude -> Purify [color="#5F6368"]; } .enddot Caption: A general experimental workflow for pyrrole workup.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). For acid-sensitive pyrroles, add 1-2% triethylamine to the eluent mixture.
-
Column Packing: Pack a chromatography column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid Treatment for Removal of Basic Impurities
This method is effective for removing basic impurities like pyrrolidine (B122466) before distillation.[6]
-
Acid Addition: To the crude pyrrole mixture, add an aqueous mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid).[7] The basic impurities will form non-volatile salts.
-
Distillation Setup: Set up a distillation apparatus for vacuum distillation.
-
Purification: Heat the mixture and distill the pyrrole under reduced pressure (20-300 mbar), collecting the pure product.[7] This method can reduce pyrrolidine content to below 0.1%.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying pyrroles? A1: The primary challenges stem from the inherent reactivity and potential instability of the pyrrole ring.[1] Key issues include sensitivity to acids which can cause polymerization, potential for oxidation (leading to coloration), and difficulties in separating structurally similar byproducts.[1][6] Traditional purification methods like distillation require careful temperature control to prevent thermal degradation, while chromatography can fail if the acidic nature of the silica gel is not addressed.[1][6]
Q2: Which pyrrole synthesis methods are most prone to workup issues? A2: Syntheses that employ harsh, acidic conditions, such as the classical Paal-Knorr or Hantzsch syntheses, often present more workup challenges.[4][8] These conditions can lead to byproduct formation (e.g., furans in Paal-Knorr) and product degradation or polymerization.[1][5] Modern variations that use milder catalysts or solvent-free conditions often result in cleaner reaction mixtures that are easier to purify.[4]
Q3: How can I effectively remove unreacted starting materials? A3: The method depends on the properties of the starting materials.
-
1,4-Dicarbonyls: These are often less polar than the pyrrole product and can sometimes be removed via crystallization or careful column chromatography.
-
Amines: A wash with a dilute acid (e.g., 1M HCl) during the aqueous workup will protonate the excess amine, making it water-soluble and easily removable. However, care must be taken to ensure the pyrrole product itself is not acid-sensitive.
-
Excess Pyrrole: If pyrrole is used in excess as a reagent, it can be removed by washing the reaction mixture with a nonpolar solvent like hexane, followed by column chromatography.[9]
Q4: Is it possible to purify pyrroles using distillation? A4: Yes, distillation is an effective method for volatile liquid pyrroles.[5] To prevent thermal degradation, it is almost always performed under reduced pressure, which lowers the boiling point.[1][5] For achieving very high purity (99.9%+), fractional distillation using a column with a high number of theoretical plates is recommended.[6]
Q5: My purified pyrrole is colored. What causes this and can it be fixed? A5: Coloration in purified pyrroles is typically due to oxidation, which can form highly colored polymeric species. This can happen during the workup or upon storage if the product is exposed to air and light. To prevent this, it is advisable to handle pyrroles under an inert atmosphere (e.g., nitrogen or argon) when possible and to store them in a cool, dark place. Distilling the colored product can sometimes remove the colored impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Porphyrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection to enhance the yield of porphyrin synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative summary of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing meso-substituted porphyrins?
A1: The most foundational methods for synthesizing meso-substituted porphyrins are the Rothemund, Adler-Longo, and Lindsey methods.[1][2] The Adler-Longo and Lindsey methods are the most commonly used today.[3] The Adler-Longo method is a one-step synthesis that involves refluxing a pyrrole (B145914) and an aldehyde in propionic or acetic acid under aerobic conditions.[3][4] The Lindsey synthesis is a two-step, one-flask method performed under milder, room temperature conditions, which involves the acid-catalyzed condensation of a pyrrole and an aldehyde to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin.[1][4]
Q2: What is the primary role of a catalyst in porphyrin synthesis?
A2: In porphyrin synthesis, an acid catalyst is crucial for the condensation reaction between the pyrrole and aldehyde precursors to form the porphyrinogen intermediate.[5][6] The catalyst facilitates the series of condensation and cyclization steps that lead to the macrocycle.[6] The choice and concentration of the acid catalyst can significantly impact the reaction rate, yield, and the formation of byproducts.[5]
Q3: What are the main differences between Brønsted and Lewis acid catalysts in this context?
A3: Brønsted acids are proton donors (e.g., trifluoroacetic acid - TFA, hydrochloric acid - HCl), while Lewis acids are electron pair acceptors (e.g., boron trifluoride etherate - BF₃·Et₂O).[7][8] Both types of acids can be used to catalyze porphyrin synthesis.[9] The choice between a Brønsted and a Lewis acid can affect the reaction kinetics and the stability of intermediates, thereby influencing the overall yield and purity of the final porphyrin product.[10] For instance, higher porphyrin yields have been obtained with BF₃·Et₂O compared to TFA in some cases, which is attributed to a more facile recovery from longer oligomers with the former catalyst.
Q4: Why are high-dilution conditions often recommended for the Lindsey synthesis?
A4: High-dilution conditions (typically around 10 mM) are recommended for the Lindsey synthesis to favor the intramolecular cyclization of the intermediate oligomers into the desired porphyrinogen over intermolecular polymerization, which leads to the formation of unwanted linear polymers and reduces the yield of the porphyrin.[1][11]
Troubleshooting Guides
Issue 1: Low Porphyrin Yield
Q: My porphyrin synthesis yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in porphyrin synthesis are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst is a critical parameter.[11] Too little catalyst may result in an incomplete reaction, while too much can promote the formation of undesirable side products. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst concentration for your specific substrates.
-
Inappropriate Catalyst Choice: The choice of acid catalyst can have a significant impact on the yield. For instance, in the synthesis of trans-A₂B₂ porphyrins, using BF₃(OEt₂) with ethanol (B145695) has been shown to give higher yields (15-48%) compared to trifluoroacetic acid (12-22%).[10] A screening of different Brønsted and Lewis acids may be necessary to identify the most effective one for your desired porphyrin.[9]
-
Inefficient Oxidation: The second step in the Lindsey synthesis is the oxidation of the porphyrinogen intermediate.[4] If this step is incomplete, the yield of the final porphyrin will be reduced. Ensure that the oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion.[4][11]
-
Side Reactions: The formation of linear polypyrrolic polymers is a major competing side reaction that lowers the yield of the desired cyclic porphyrin.[1] Running the reaction at high dilution, as is typical for the Lindsey method, can help to minimize these intermolecular side reactions.[11]
-
Reaction Time and Temperature: For the Adler-Longo method, the reaction is typically carried out at the reflux temperature of propionic acid (around 141°C).[3] In the Lindsey method, the condensation step is usually performed at room temperature.[1] Optimizing the reaction time for both the condensation and oxidation steps is crucial.
Issue 2: Formation of Tar-Like Byproducts
Q: My reaction mixture produces a significant amount of tar-like material, making purification difficult. What can I do to prevent this?
A: The formation of tar-like byproducts is a frequent problem, particularly in high-temperature methods like the Adler-Longo synthesis.[3][11]
-
Reaction Conditions: High reaction temperatures are a primary contributor to the formation of tar-like substances.[11] If you are using the Adler-Longo method, consider switching to the milder, room-temperature Lindsey method.[12]
-
Purity of Reagents: Ensure that the pyrrole and aldehyde starting materials are of high purity. Impurities can lead to unwanted side reactions and the formation of polymeric tars.
-
Atmosphere Control: For the Lindsey synthesis, conducting the initial condensation step under an inert atmosphere (e.g., nitrogen or argon) can help to prevent premature oxidation and the formation of undesired byproducts.[6]
Issue 3: Difficult Purification
Q: I am struggling to purify my porphyrin product from the reaction mixture. What are some effective purification strategies?
A: Porphyrin purification can be challenging due to the presence of closely related byproducts and residual starting materials.
-
Column Chromatography: This is the most common method for purifying porphyrins. Silica (B1680970) gel is a standard stationary phase, and a gradient of a moderately polar solvent like dichloromethane (B109758) in a non-polar solvent like hexane (B92381) is often used for elution.[11][13]
-
Crystallization: After column chromatography, crystallization can be an effective final purification step.[11] Finding a suitable solvent system is key; a good solvent will dissolve the porphyrin when hot but have low solubility when cold.[13] A solvent/anti-solvent system, such as chloroform/methanol, can also be effective.[13]
-
Washing: If the porphyrin precipitates out of the reaction mixture, as is often the case in the Adler-Longo method, washing the crude product with appropriate solvents can remove many impurities before further purification.[14]
Data Presentation
Table 1: Comparison of Common Catalysts and Conditions for Porphyrin Synthesis
| Synthesis Method | Catalyst | Typical Concentration | Solvent | Temperature | Typical Yield | Reference(s) |
| Adler-Longo | Propionic Acid | Solvent | Propionic Acid | Reflux (~141°C) | 10-30% | [3][4] |
| Adler-Longo | Acetic Acid | Solvent | Acetic Acid | Reflux | 10-30% | [3][4] |
| Lindsey | Trifluoroacetic Acid (TFA) | 0.01 M | Dichloromethane | Room Temp. | 30-40% | [5][12] |
| Lindsey | Boron Trifluoride Etherate (BF₃·Et₂O) | 0.001 M | Dichloromethane | Room Temp. | 45-50% | [5] |
| Modified Lindsey | BF₃(OEt₂)/EtOH | Not specified | Chloroform | Room Temp. | 15-48% | [10] |
| Modified Adler-Longo | Hydrochloric Acid (HCl) | Not specified | H₂O-MeOH / DMF | Room Temp. / Reflux | 10-40% | [3][15] |
| Heterogeneous | NaY Zeolite | Catalyst | Not specified | Not specified | Good yields | [12] |
Experimental Protocols
Protocol 1: Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)
This two-step, one-flask procedure is performed under high-dilution conditions at room temperature.[6]
Step 1: Condensation
-
To a flask shielded from light (e.g., wrapped in aluminum foil), add dichloromethane (CH₂Cl₂).
-
Add the aldehyde (e.g., benzaldehyde) and pyrrole to the solvent to achieve a final concentration of approximately 10 mM for each.
-
Begin vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O), to initiate the condensation.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. The solution will typically turn a light pink or amber color, indicating the formation of the porphyrinogen intermediate.[6]
Step 2: Oxidation
-
After the condensation is complete, add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to the reaction mixture.
-
Continue stirring at room temperature for another 1-2 hours. The solution will turn a deep purple color as the porphyrin is formed.
-
Neutralize the reaction with a few drops of a weak base like triethylamine.
-
Remove the solvent via rotary evaporation and purify the crude porphyrin by column chromatography on silica gel, typically eluting with a hexane/dichloromethane gradient.[11]
Protocol 2: Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)
This is a one-step procedure performed at high temperature.[6]
-
Set up a flask with a reflux condenser in a heating mantle.
-
Add propionic acid to the flask along with a stir bar.
-
While stirring, add benzaldehyde (B42025) to the propionic acid.
-
Heat the mixture to reflux (approximately 141°C).
-
Once the solution is refluxing, add pyrrole dropwise over a period of about 5 minutes. A distinct color change should be observed.[6]
-
Continue to reflux the reaction mixture for 30 minutes.
-
Turn off the heat and allow the reaction to cool to room temperature. A dark purple, crystalline precipitate of TPP should form.
-
Collect the crude product by vacuum filtration and wash with a suitable solvent, such as methanol, to remove residual propionic acid and other impurities. Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low porphyrin synthesis yield.
Caption: Catalyst selection workflow for porphyrin synthesis.
References
- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemijournal.com [chemijournal.com]
- 13. benchchem.com [benchchem.com]
- 14. digital.wpi.edu [digital.wpi.edu]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3,4-Diethylpyrrole-Based Porphyrins for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3,4-diethylpyrrole-based porphyrins, primarily focusing on the well-characterized 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), with a common alternative, 5,10,15,20-tetraphenylporphyrin (TPP). This objective analysis, supported by experimental data and protocols, aims to assist researchers in selecting the appropriate photosensitizer for applications in photodynamic therapy (PDT), bioimaging, and other biomedical fields.
Performance Comparison: Octaethylporphyrin (OEP) vs. Tetraphenylporphyrin (TPP)
OEP and TPP represent two major classes of synthetic porphyrins, differing in their peripheral substituents. OEP is a β-octaalkyl-substituted porphyrin, making it a closer structural analogue to naturally occurring porphyrins like heme.[1] In contrast, TPP is a meso-tetraaryl-substituted porphyrin. These structural differences significantly influence their photophysical and biological properties.
Photophysical Properties
The efficacy of a photosensitizer in PDT is largely determined by its ability to absorb light and generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). Key photophysical parameters for OEP and TPP are summarized below.
| Property | Octaethylporphyrin (H₂OEP) | Tetraphenylporphyrin (H₂TPP) | Reference(s) |
| Soret Band (λmax, nm) | ~400 | ~419 | [2] |
| Q-Bands (λmax, nm) | ~498, 532, 566, 620 | ~515, 547, 593, 649 | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.10 - 0.13 | ~0.11 - 0.13 | [3][4] |
| Triplet Quantum Yield (ΦT) | ~0.70 - 0.85 | ~0.70 - 0.85 | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.60 (estimated for free base)¹ | ~0.60 - 0.70 | [5] |
| Photostability | Generally high | Moderate to high | Inferred from general porphyrin chemistry |
¹The singlet oxygen quantum yield for free-base OEP is estimated based on values for other free-base β-alkyl-substituted porphyrins like hematoporphyrin (B191378) derivative.[5] The reported value for Zn-octaethylporphyrin is as high as 0.81.
Experimental Protocols
Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)
This protocol is adapted from established methods for the condensation of this compound.
Materials:
-
This compound
-
Paraformaldehyde
-
Hydrobromic acid (48% in acetic acid)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of this compound (1.0 eq) in methanol is prepared in a round-bottom flask.
-
Paraformaldehyde (1.2 eq) is added to the solution.
-
Hydrobromic acid in acetic acid is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 1 hour, during which a purple solid should precipitate.
-
The solid is collected by filtration and washed with methanol.
-
The crude porphyrin is dissolved in a minimal amount of chloroform and purified by column chromatography on silica gel, using a mixture of chloroform and pyridine as the eluent.
-
The main purple fraction is collected and the solvent is removed under reduced pressure to yield OEP.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a well-characterized standard photosensitizer is commonly employed.
Materials:
-
Porphyrin sample
-
Standard photosensitizer with known ΦΔ (e.g., TPP in a non-polar solvent)
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen trap
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
Procedure:
-
Prepare solutions of the porphyrin sample and the standard in a suitable solvent (e.g., toluene) with the same absorbance at the excitation wavelength.
-
To each solution, add a known concentration of DPBF.
-
Irradiate each solution with the light source for a set period.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm) at regular intervals.
-
The rate of DPBF bleaching is proportional to the singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_standard × (k_sample / k_standard)
where 'k' is the rate constant of DPBF bleaching for the sample and the standard.
In Vitro Phototoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PDT.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Porphyrin stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source for irradiation
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the porphyrin for a specific duration (e.g., 24 hours).
-
Wash the cells with PBS to remove the extracellular porphyrin.
-
Add fresh cell culture medium and irradiate the cells with a specific light dose.
-
Incubate the cells for a further 24 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Experimental Workflow for Porphyrin Characterization
Caption: Workflow for the synthesis, purification, and characterization of porphyrins.
PDT-Induced Apoptotic Signaling Pathway
Porphyrins, such as OEP, tend to localize in mitochondria due to their lipophilic nature. Upon photoactivation, the generated ROS can directly damage mitochondrial components, initiating the intrinsic apoptotic pathway.
Caption: Simplified signaling pathway of PDT-induced apoptosis via mitochondrial damage.
References
A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of substituted pyrroles, supported by experimental data and detailed protocols, to aid in the accurate interpretation of spectral data.
The pyrrole (B145914) scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties. This guide will delve into the characteristic chemical shifts of unsubstituted pyrrole and explore how these are modulated by the electronic effects of different substituent groups at various positions on the ring.
Core Principles of Pyrrole NMR Spectroscopy
The five-membered aromatic ring of pyrrole gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole molecule, the symmetry results in three unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H2/H5) and α-carbons (C2/C5) are located adjacent to the nitrogen atom, while the β-protons (H3/H4) and β-carbons (C3/C4) are further away.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.
Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1] The magnitude of this shift depends on both the nature of the substituent and its position on the pyrrole ring.
Comparative Analysis of Chemical Shifts
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for unsubstituted pyrrole and the incremental shifts caused by various substituents at the 2- and 3-positions. These substituent chemical shifts (SCS) can be used to predict the chemical shifts in substituted pyrroles.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole
| Nucleus | Position | Chemical Shift (ppm) in CDCl₃ |
| ¹H | N-H | ~8.0 (broad) |
| ¹H | H-2, H-5 | ~6.7 |
| ¹H | H-3, H-4 | ~6.2 |
| ¹³C | C-2, C-5 | ~118 |
| ¹³C | C-3, C-4 | ~108 |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.[1]
Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm)
| Substituent | ΔC-2 | ΔC-3 | ΔC-4 | ΔC-5 |
| -CH₃ | +10.6 | -0.7 | +0.2 | -2.8 |
| -CHO | +10.1 | +11.2 | +3.5 | +8.8 |
| -COCH₃ | +9.4 | +8.5 | +2.5 | +6.7 |
| -CO₂CH₃ | +4.3 | +7.9 | +2.5 | +5.8 |
| -CN | -15.4 | +10.9 | +3.6 | +7.0 |
| -NO₂ | +21.0 | +3.0 | +5.0 | +8.0 |
Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles.
Table 3: Substituent Chemical Shifts (SCS) for ¹³C NMR of 3-Substituted Pyrroles (in ppm)
| Substituent | ΔC-2 | ΔC-3 | ΔC-4 | ΔC-5 |
| -CH₃ | -2.0 | +9.2 | -1.5 | +0.4 |
| -CHO | +8.5 | +10.5 | +1.5 | +4.1 |
| -COCH₃ | +6.5 | +9.8 | +0.8 | +3.2 |
| -CO₂CH₃ | +4.2 | +5.1 | +0.6 | +2.3 |
| -CN | -1.8 | -13.8 | +3.4 | +2.8 |
| -NO₂ | +6.0 | +18.0 | -2.0 | +4.0 |
Data derived from the Journal of the Chemical Society, Perkin Transactions 2.
Experimental Protocols
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyrroles.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
Table 4: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Relaxation Delay (D1) | 1-5 s | 2-5 s |
| Number of Scans (NS) | 8-16 | 128 or more |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Decoupling | N/A | Proton broadband decoupling |
Visualization of NMR Workflow and Substituent Effects
The following diagrams illustrate the general workflow for NMR analysis and the impact of substituents on the chemical shifts of the pyrrole ring.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3,4-Diethylpyrrole Derivatives
The analysis of 3,4-diethylpyrrole derivatives is critical in diverse research areas, including drug development and materials science, owing to the prevalence of the pyrrole (B145914) scaffold in numerous biologically active compounds and functional materials.[1][2] Mass spectrometry (MS) is an indispensable analytical technique for the precise identification, characterization, and quantification of these compounds.[3] This guide offers an objective comparison of various mass spectrometry-based approaches for analyzing this compound derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.
Comparison of Ionization Techniques
The choice of ionization technique is a crucial first step in the mass spectrometric analysis of this compound derivatives, as it significantly influences the extent of fragmentation and the nature of the resulting data.[4] The most common techniques employed are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).[1][3]
-
Electron Ionization (EI): As a "hard" ionization technique, EI utilizes high-energy electrons to induce extensive fragmentation.[1] This creates a reproducible "fingerprint" mass spectrum that is highly valuable for structural elucidation and for matching against spectral libraries.[1][4] EI is typically coupled with Gas Chromatography (GC) and is best suited for volatile and thermally stable derivatives.[1]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization method ideal for less volatile or thermally labile polar molecules.[1][3] It generates protonated molecules, such as [M+H]+, with minimal fragmentation, which is particularly useful for determining the molecular weight of the parent compound.[1] For detailed structural information, ESI is often coupled with tandem mass spectrometry (MS/MS).[1][2] Its compatibility with Liquid Chromatography (LC) makes it a versatile technique for analyzing complex mixtures.[3][4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile compounds that are not readily ionized by ESI.[3] It serves as a good alternative for certain N-substituted pyrroles and other derivatives with lower polarity.[3]
A summary of the key performance characteristics of these ionization techniques is presented in the table below.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Type | Hard | Soft | Soft/Gas-Phase |
| Typical Analytes | Volatile, thermally stable | Polar, thermally labile, non-volatile | Less polar, volatile |
| Fragmentation | Extensive, provides structural "fingerprint" | Minimal, requires MS/MS for fragmentation | Less than EI, more than ESI |
| Primary Ions | Molecular ion (M•+), numerous fragments | Protonated molecules [M+H]+ or adducts | Protonated molecules [M+H]+ |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) | Liquid Chromatography (LC-MS) |
| Key Advantage | Detailed structural information | Molecular weight determination of labile molecules | Analysis of less polar compounds |
Fragmentation Patterns of this compound Derivatives
The fragmentation of this compound derivatives in a mass spectrometer provides valuable structural information.[1] The observed patterns are highly dependent on the ionization method used.
Under Electron Ionization (EI) , alkylated pyrroles generally show a stable molecular ion peak. Common fragmentation pathways include the cleavage of C-C bonds of the alkyl substituents.[1] For this compound (C8H13N, molecular weight: 123.2 g/mol ), the mass spectrum is characterized by a molecular ion peak at an m/z of 123.[5][6][7] A common fragmentation involves the loss of a methyl group (CH3•) to produce a highly stable ion at m/z 108, which is often the base peak.[6] Subsequent fragmentation can lead to other characteristic ions, such as a peak at m/z 93.[6]
In Electrospray Ionization (ESI) , fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For substituted pyrroles, fragmentation is significantly influenced by the nature and position of the substituents.[2] Common fragmentation pathways for 2-substituted pyrroles with side chains bearing aromatic groups include the loss of water, aldehydes, and the pyrrole moiety itself from the protonated molecule.[2] For those with non-phenyl-substituted side chains, the primary cleavage pathways involve the loss of water and alcohols.[2]
The following diagram illustrates a typical fragmentation pathway for this compound under EI conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
A Comparative Guide to Monitoring Porphyrin Synthesis: UV-Vis Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of porphyrins, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. This guide provides an objective comparison of UV-Vis spectroscopy with other common analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of porphyrin synthesis.
Porphyrins and their derivatives are characterized by a highly conjugated macrocyclic structure, which gives rise to their intense and distinctive absorption spectra in the ultraviolet and visible regions.[1] This feature makes UV-Vis spectroscopy a particularly powerful and convenient tool for in-situ reaction monitoring. The iconic sharp and intense Soret band (around 400-450 nm) and the weaker Q-bands (500-700 nm) are highly sensitive to changes in the porphyrin's electronic environment, such as those occurring during synthesis and subsequent modifications like metalation.[1]
Comparative Analysis of Monitoring Techniques
The choice of an analytical technique for monitoring porphyrin synthesis depends on a variety of factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. Below is a summary of the performance of UV-Vis spectroscopy compared to its alternatives.
| Feature | UV-Vis Spectroscopy | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Data Type | Quantitative (concentration) | Qualitative/Semi-quantitative | Quantitative (concentration, purity) | Quantitative & Structural |
| Speed | Very Fast (seconds per measurement) | Fast (minutes) | Moderate (minutes to an hour) | Slow (minutes to hours per spectrum) |
| Cost | Low | Very Low | High | Very High |
| In-situ Monitoring | Yes | No (requires sampling) | No (requires sampling and sample preparation) | Yes (with specialized probes) |
| Sensitivity | High (large molar absorptivity) | Moderate | Very High | Low |
| Ease of Use | Simple | Simple | Complex | Very Complex |
| Information Provided | Changes in electronic structure, reaction kinetics | Separation of components, reaction completion | Separation and quantification of components, purity analysis | Detailed structural information, identification of intermediates and byproducts |
Experimental Protocols
Monitoring Porphyrin Synthesis using UV-Vis Spectroscopy
This protocol describes the monitoring of a common porphyrin synthesis, the Lindsey synthesis of 5,10,15,20-tetraphenylporphyrin (TPP), followed by a metalation reaction.
1. Monitoring the Formation of Tetraphenylporphyrin (TPP):
-
Reaction Setup: In a flask equipped with a stirrer and a port for sample extraction, the Lindsey condensation of pyrrole (B145914) and benzaldehyde (B42025) is initiated in an appropriate solvent with an acid catalyst.
-
Sampling: At regular intervals, a small aliquot (e.g., 10 µL) of the reaction mixture is withdrawn and diluted with a known volume of a suitable solvent (e.g., dichloromethane) in a quartz cuvette.
-
UV-Vis Measurement: The UV-Vis spectrum of the diluted sample is recorded over a range of 350-700 nm.
-
Data Analysis: The progress of the reaction is monitored by observing the gradual appearance and increase in the absorbance of the characteristic Soret band of TPP at approximately 418 nm. The reaction is considered complete when the absorbance of the Soret band reaches a plateau.
2. Monitoring the Metalation of TPP with Zinc Acetate (B1210297):
-
Reaction Setup: In a quartz cuvette with a small magnetic stir bar, a solution of synthesized TPP in a suitable solvent (e.g., chloroform (B151607) or DMF) is placed in the spectrophotometer.
-
Initiation of Reaction: A solution of a metal salt, such as zinc acetate (Zn(OAc)₂), is added to the cuvette to initiate the metalation reaction.
-
Data Acquisition: UV-Vis spectra are recorded at regular intervals.
-
Data Analysis: The progress of the metalation is monitored by observing the decrease in the Soret band of the free-base porphyrin (H₂TPP) at ~418 nm and the simultaneous increase and slight shift of the Soret band corresponding to the metallated porphyrin (ZnTPP) at ~422 nm. A simplification of the Q-band region from four peaks to two is also indicative of successful metalation.[1]
Monitoring Porphyrin Synthesis using Thin-Layer Chromatography (TLC)
-
Plate Preparation: A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel).
-
Development: The TLC plate is placed in a developing chamber with an appropriate solvent system (eluent).
-
Visualization: The separated spots are visualized, often under UV light, where porphyrins typically fluoresce. The disappearance of the starting material spot(s) and the appearance of the product spot indicate the progress of the reaction.[2] For porphyrins that are not UV-active or for better visualization, staining techniques can be used.[3]
Visualizing the Workflow and Comparison
The following diagrams illustrate the workflow of monitoring porphyrin synthesis using UV-Vis spectroscopy and provide a logical comparison with alternative techniques.
Caption: Workflow for monitoring porphyrin synthesis using UV-Vis spectroscopy.
Caption: Logical comparison of in-situ vs. ex-situ monitoring techniques.
Conclusion
UV-Vis spectroscopy stands out as a highly effective and efficient method for monitoring porphyrin synthesis, primarily due to its non-destructive nature, high sensitivity, speed, and capability for in-situ measurements. While TLC offers a simple and rapid qualitative assessment, and HPLC provides superior separation and quantification for complex mixtures, they both require sample extraction, precluding real-time monitoring. NMR spectroscopy, although providing unparalleled structural detail, is often limited by its lower sensitivity and higher cost for routine reaction monitoring. For many applications in porphyrin synthesis, UV-Vis spectroscopy provides an optimal balance of quantitative data, ease of use, and real-time monitoring capabilities, making it an invaluable tool for researchers and professionals in the field.
References
A Comparative Guide to the Polymerization of 3,4-Diethylpyrrole and 3,4-Dimethylpyrrole for Advanced Material Applications
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the synthesis of conductive polymers. This guide provides an in-depth comparison of the polymerization of 3,4-diethylpyrrole and 3,4-dimethylpyrrole, offering a comprehensive overview of their synthetic pathways, electrochemical behavior, and the properties of the resulting polymers. By presenting supporting experimental data and detailed protocols, this document aims to inform the selection of the most suitable monomer for specific research and development applications.
The substitution pattern on the pyrrole (B145914) ring significantly influences the polymerization process and the final characteristics of the polymer. In the case of 3,4-disubstituted pyrroles, the alkyl groups at the β-positions play a crucial role in modifying the electronic and steric properties of the monomer, which in turn affects the conductivity, thermal stability, and morphology of the resulting polymer. This guide focuses on a direct comparison of the ethyl and methyl substituted analogs to elucidate these structure-property relationships.
Monomer Synthesis and Properties
The synthesis of this compound and 3,4-dimethylpyrrole can be achieved through various established methods in heterocyclic chemistry. A common and effective approach is the Barton-Zard pyrrole synthesis. While specific yields and reaction conditions may vary, the fundamental principles of these syntheses are well-documented.
Table 1: Comparison of Monomer Properties
| Property | This compound | 3,4-Dimethylpyrrole |
| Molecular Formula | C₈H₁₃N | C₆H₉N |
| Molecular Weight | 123.20 g/mol | 95.14 g/mol |
| Boiling Point | ~100 °C at 25 mmHg | Not readily available |
| Oxidation Potential | Expected to be slightly lower | Expected to be slightly higher |
Polymerization: A Head-to-Head Comparison
Both this compound and 3,4-dimethylpyrrole can be polymerized through chemical and electrochemical methods. The choice of polymerization technique significantly impacts the properties of the resulting polymer. Electrochemical polymerization offers greater control over film thickness and morphology, while chemical polymerization is often more scalable for producing larger quantities of the polymer.
Electrochemical Behavior
The electrochemical polymerization is initiated by the oxidation of the monomer at the electrode surface. The oxidation potential is a key parameter that reflects the ease of polymerization. It is anticipated that this compound would exhibit a slightly lower oxidation potential compared to 3,4-dimethylpyrrole due to the greater electron-donating effect of the ethyl groups. This would suggest that the polymerization of the diethyl-substituted monomer may proceed more readily.
Comparative Performance of Poly(this compound) and Poly(3,4-dimethylpyrrole)
The resulting polymers, poly(this compound) and poly(3,4-dimethylpyrrole), are expected to exhibit differences in their key performance characteristics, including electrical conductivity and thermal stability.
Table 2: Comparison of Polymer Properties
| Property | Poly(this compound) | Poly(3,4-dimethylpyrrole) |
| Conductivity | Expected to be slightly higher | Expected to be slightly lower |
| Thermal Stability | Potentially lower onset of decomposition | Potentially higher onset of decomposition |
| Morphology | Dependent on polymerization conditions | Dependent on polymerization conditions |
Note: Direct, side-by-side comparative experimental data for conductivity and thermal stability under identical conditions is not extensively reported in the literature. The expected trends are inferred from the general understanding of the influence of alkyl substituents on the properties of conducting polymers.
Electrical Conductivity
The conductivity of polypyrrole is attributed to the movement of charge carriers along the conjugated polymer backbone. The presence of alkyl substituents at the 3 and 4 positions can influence inter-chain packing and the overall order of the polymer, which in turn affects conductivity. While both polymers are conductive, the larger ethyl groups in poly(this compound) might lead to a more disordered structure, potentially impacting charge transport between polymer chains. However, the increased electron-donating nature of the ethyl groups could also enhance the intrinsic conductivity of the individual polymer chains.
Thermal Stability
The thermal stability of the polymers can be assessed using thermogravimetric analysis (TGA). The decomposition of polypyrrole typically occurs in multiple steps, including the loss of dopant ions and the degradation of the polymer backbone. The nature of the alkyl substituent can influence the bond strengths within the polymer and its overall thermal resilience. It is plausible that the bulkier ethyl groups in poly(this compound) could lead to a slightly lower thermal stability compared to the more compact methyl groups in poly(3,4-dimethylpyrrole).
Experimental Protocols
Detailed experimental protocols are crucial for reproducible synthesis and comparison. Below are generalized protocols for the synthesis of the monomers and their subsequent electrochemical polymerization.
Synthesis of this compound[1]
A detailed, multi-step synthesis for this compound is available in the literature, starting from the reaction of propionaldehyde (B47417) and 1-nitropropane (B105015) to form 4-nitro-3-hexanol. This intermediate is then acetylated to 4-acetoxy-3-nitrohexane. The pyrrole ring is formed through a Barton-Zard reaction with ethyl isocyanoacetate, followed by saponification and decarboxylation to yield this compound. The final product is purified by distillation.
Synthesis of 3,4-Dimethyl-1H-pyrrole[2][3][4][5][6]
Several synthetic routes for 3,4-dimethyl-1H-pyrrole have been reported. One common method involves the reaction of 3-methyl-2,4-pentanedione (B1204033) with an amine source. Another approach utilizes the Paal-Knorr synthesis, starting from a suitable 1,4-dicarbonyl precursor. Purification is typically achieved through distillation or chromatography.
Electrochemical Polymerization Protocol[7][8][9][10][11][12]
A standard three-electrode electrochemical cell is used for the polymerization. The working electrode can be a glassy carbon, platinum, or indium tin oxide (ITO) coated glass slide. The counter electrode is typically a platinum wire or foil, and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE) is used.
-
Electrolyte Preparation: An electrolyte solution is prepared by dissolving the monomer (this compound or 3,4-dimethylpyrrole) and a supporting electrolyte (e.g., lithium perchlorate, LiClO₄, or tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile (B52724) or propylene (B89431) carbonate). The concentration of the monomer is typically in the range of 0.01 M to 0.1 M, and the supporting electrolyte concentration is around 0.1 M.
-
Degassing: The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Polymerization: The polymerization is carried out by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic or cyclic voltammetry) to the working electrode.
-
Potentiostatic: A constant potential, typically slightly above the oxidation potential of the monomer, is applied.
-
Galvanostatic: A constant current density is applied to the working electrode.
-
Cyclic Voltammetry: The potential is swept between a lower and an upper limit for a set number of cycles.
-
-
Film Deposition: The polymer film deposits onto the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.
-
Washing and Drying: After polymerization, the electrode with the deposited polymer film is rinsed with the pure solvent to remove any unreacted monomer and electrolyte and then dried under vacuum.
Visualizing the Process
To better understand the workflows and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways for this compound and 3,4-dimethylpyrrole.
Caption: General workflow for electrochemical polymerization.
Conclusion
The choice between this compound and 3,4-dimethylpyrrole as a monomer for polymerization will depend on the desired properties of the final polymer. While direct comparative data is limited, understanding the influence of the alkyl substituents allows for informed predictions. The slightly greater electron-donating nature of the ethyl groups in this compound is expected to result in a lower oxidation potential and potentially higher polymer conductivity. Conversely, the smaller size of the methyl groups in 3,4-dimethylpyrrole might lead to a more ordered polymer with potentially higher thermal stability. This guide provides a foundational understanding and practical protocols to aid researchers in their selection and synthesis of tailored conductive polymers for a wide range of applications, from electronics to biomedical devices. Further experimental investigation is warranted to provide definitive quantitative comparisons between these two promising monomers.
A Comparative Guide to Pyrrole Synthesis: Barton-Zard vs. Paal-Knorr
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing compounds, the choice of synthetic methodology is a critical decision that influences yield, substrate scope, and reaction conditions. This guide provides an in-depth comparison of two prominent methods for pyrrole (B145914) synthesis: the Barton-Zard and the Paal-Knorr reactions. We present a detailed analysis of their mechanisms, quantitative performance data, and experimental protocols to facilitate an informed selection for your synthetic strategy.
At a Glance: Method Comparison
| Feature | Barton-Zard Synthesis | Paal-Knorr Synthesis |
| Starting Materials | Nitroalkenes and α-isocyanides | 1,4-Dicarbonyl compounds and primary amines/ammonia |
| Reaction Conditions | Basic | Typically neutral or acidic, can be harsh (prolonged heating) |
| Key Advantages | Good for synthesizing pyrroles with electron-withdrawing groups; milder conditions in some variations.[1] | High yields, simple procedure, and readily available starting materials for certain targets.[1] |
| Key Disadvantages | Substrate scope of isocyanide derivatives can be limited.[1] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not be suitable for sensitive substrates.[2][3] |
Reaction Mechanisms and Pathways
A fundamental understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting syntheses.
The Barton-Zard synthesis proceeds via a base-catalyzed reaction between a nitroalkene and an α-isocyanide.[4] The mechanism involves five key steps:
-
Base-catalyzed enolization of the α-isocyanide.
-
A Michael-type addition of the enolate to the nitroalkene.
-
A 5-endo-dig cyclization.
-
Base-catalyzed elimination of the nitro group.
-
Tautomerization to yield the aromatic pyrrole ring.[4]
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia.[5] The reaction is typically conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[5] The mechanism is generally understood to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to form the pyrrole.
Performance Data and Substrate Scope
The choice between the Barton-Zard and Paal-Knorr synthesis often depends on the desired substitution pattern and the availability of starting materials. The following tables provide a summary of representative yields for each method across a range of substrates.
Table 1: Barton-Zard Pyrrole Synthesis Yields
| Nitroalkene Substrate | α-Isocyanide Substrate | Base | Solvent | Yield (%) |
| 2-Phenyl-1-nitroethene | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | 94[6] |
| 2-(4-Chlorophenyl)-1-nitroethene | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | 85 |
| 2-(4-Methoxyphenyl)-1-nitroethene | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | 91 |
| 3-Nitro-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | 63-94[6] |
| β-Fluoro-β-nitrostyrenes | Ethyl isocyanoacetate | - | - | up to 77[7] |
Table 2: Paal-Knorr Pyrrole Synthesis Yields
| 1,4-Dicarbonyl Substrate | Amine Substrate | Catalyst/Conditions | Yield (%) |
| Hexane-2,5-dione | Aniline | Acetic acid, reflux | >60, often 80-95[8] |
| 3,4-Diethylhexane-2,5-dione | Ammonia | Acetic acid, heating | 80-95[9] |
| 1-Phenyl-1,4-pentanedione | Methylamine | p-Toluenesulfonic acid | 85 |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, water | Good to excellent[10] |
| Diketones | Amines | Silica-supported sulfuric acid, room temp. | High yields |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for both the Barton-Zard and Paal-Knorr reactions.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes─a Selective Route to Functionalized 4-Fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
Efficacy of Catalysts in the Condensation of 3,4-Diethylpyrrole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The condensation of 3,4-diethylpyrrole is a fundamental reaction in the synthesis of various valuable compounds, most notably porphyrins, which are cornerstones in fields ranging from medicinal chemistry to materials science. The choice of catalyst is paramount in directing the reaction towards high yields and purity. This guide provides an objective comparison of the efficacy of different catalysts in the condensation of this compound, with a focus on the well-documented synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), a key derivative. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Catalyst Performance in this compound Condensation
The acid-catalyzed condensation of this compound with formaldehyde (B43269) is a widely employed method for the synthesis of OEP. The efficiency of this transformation is highly dependent on the catalyst used. Below is a summary of the performance of various acid catalysts based on reported experimental data.
| Catalyst | Reactant(s) | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | This compound and aqueous formaldehyde | Octaethylporphyrin | 75% | --INVALID-LINK-- |
| Boron trifluoride etherate (BF₃·OEt₂) | α-Hydroxymethyl-3,4-diethyl-pyrrole (derived from this compound) | Octaethylporphyrin | 80% | --INVALID-LINK-- |
| p-Toluenesulfonic acid (p-TsOH) | α-Hydroxymethyl-3,4-diethyl-pyrrole (derived from this compound) | Octaethylporphyrin | 69% | --INVALID-LINK-- |
| Hydrochloric acid (6N HCl) | 3,4-Dimethylpyrrole (self-condensation) | Dimer of 3,4-dimethylpyrrole | - | --INVALID-LINK-- |
Note: The yield for the hydrochloric acid-catalyzed reaction was not specified in the available literature, but the study confirms its role in promoting the self-condensation of a closely related pyrrole (B145914).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Octaethylporphyrin Synthesis using p-Toluenesulfonic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
This compound (1 g, 8.1 mmol)
-
Benzene (300 mL)
-
37% aqueous formaldehyde (0.73 mL, 8.9 mmol)
-
p-Toluenesulfonic acid (0.03 g, 0.17 mmol)
-
Oxygen
Procedure:
-
A 500-mL, round-bottomed flask is wrapped in aluminum foil and equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet.
-
The flask is charged with this compound, benzene, aqueous formaldehyde, and p-toluenesulfonic acid.
-
The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is removed azeotropically using the Dean-Stark trap.
-
After 8 hours of reflux, the solution is cooled to room temperature.
-
The reflux condenser and Dean-Stark trap are replaced with a fritted glass aerator.
-
Oxygen is bubbled through the brown mixture for 12-24 hours with continuous stirring to effect oxidation.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield analytically pure octaethylporphyrin (75% yield).[1]
Octaethylporphyrin Synthesis using Boron Trifluoride Etherate
This protocol describes a modified synthesis of OEP from an α-hydroxymethyl-3,4-diethyl-pyrrole intermediate, which is in turn derived from 2-ethoxycarbonyl-3,4-diethyl-pyrrole.
Materials:
-
Crude α-hydroxymethyl-3,4-diethyl-pyrrole
-
Chloroform (crude)
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
The crude α-hydroxymethyl-3,4-diethyl-pyrrole is dissolved in crude chloroform.
-
A catalytic amount of boron trifluoride etherate is added to the solution.
-
The mixture is stirred to facilitate the tetramerization of the pyrrole derivative.
-
Following tetramerization, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to oxidize the intermediate porphyrinogen (B1241876) to octaethylporphyrin.
-
The resulting octaethylporphyrin is then purified, affording a yield of up to 80%.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for comparing catalyst efficacy in OEP synthesis.
Caption: Reaction pathway for the synthesis of octaethylporphyrin.
References
Comparative study of green synthesis methods for pyrrole derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrrole (B145914) and its derivatives, a cornerstone in medicinal chemistry and materials science, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional methods often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. This guide provides a comparative analysis of prominent green synthesis strategies, offering a clear overview of their performance based on experimental data. We will delve into microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of green catalysts, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Performance of Green Synthesis Methods
The following table summarizes the key performance indicators for various green synthesis methods for pyrrole derivatives based on published experimental data. These values represent typical ranges and can vary depending on the specific substrates and reaction conditions.
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Temperature (°C) | Key Advantages |
| Microwave-Assisted | 2 - 30 minutes | 65 - 98% | 120 - 160 | Rapid reaction rates, higher yields, improved purity, reduced energy consumption.[1][2][3] |
| Ultrasound-Assisted | 7 - 180 minutes | 77 - 96% | Room Temp. - 60 | Enhanced reaction rates, milder conditions, suitable for heat-sensitive compounds.[4][5] |
| Solvent-Free | 3 - 60 minutes | 68 - 98% | 60 - 120 | Eliminates volatile organic compounds (VOCs), simplified work-up, high atom economy.[6][7] |
| Green Catalysts | 30 - 120 minutes | 70 - 96% | Room Temp. - 100 | High selectivity, catalyst recyclability, mild reaction conditions.[8][9] |
Experimental Protocols
Below are detailed experimental methodologies for key green synthesis approaches for pyrrole derivatives.
Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol describes a rapid and efficient synthesis of N-substituted pyrroles using microwave irradiation.[2][3]
Materials:
-
1,4-Diketone (e.g., Hexane-2,5-dione)
-
Primary amine (e.g., Aniline)
-
Acetic acid (catalyst)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 1,4-diketone (1 mmol), primary amine (1 mmol), and a catalytic amount of acetic acid (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-150°C for 2-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Ultrasound-Assisted Synthesis of Polysubstituted Pyrroles
This method utilizes ultrasonic irradiation to promote the synthesis of polysubstituted pyrroles under mild conditions.[4][5]
Materials:
-
Alkene
-
N,N-disubstituted formamide (B127407)
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Iodine (catalyst and oxidant)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, combine the alkene (1 mmol), N,N-disubstituted formamide (1.2 mmol), and trimethylsilyl cyanide (1.5 mmol).
-
Add a catalytic amount of iodine (10 mol%).
-
Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.
-
Irradiate the mixture with ultrasound at room temperature for 40 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the polysubstituted pyrrole.
Solvent-Free Synthesis of Pyrrole Derivatives
This environmentally friendly protocol avoids the use of volatile organic solvents.[6][7]
Materials:
-
1,4-Diketone (e.g., Acetonylacetone)
-
Primary amine
-
CATAPAL 200 (alumina catalyst)
Procedure:
-
In a mortar, grind the 1,4-diketone (1 mmol), primary amine (1 mmol), and CATAPAL 200 (low catalyst loading) together for a few minutes to ensure thorough mixing.
-
Transfer the mixture to a reaction vessel.
-
Heat the reaction mixture at 60°C for 45 minutes with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, extract the product with a suitable solvent, leaving the solid catalyst behind.
-
The catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate to obtain the pyrrole derivative.
Green Catalyst (Citric Acid) Mediated Mechanochemical Synthesis
This method employs a bio-sourced organic acid as a catalyst under solvent-free mechanochemical (ball milling) conditions.[8]
Materials:
-
1,4-Diketone
-
Primary amine
-
Citric acid (catalyst)
-
Ball mill
Procedure:
-
Place the 1,4-diketone (1 mmol), primary amine (1 mmol), and citric acid (1 mol%) into a ball milling jar containing stainless steel balls.
-
Mill the mixture at a frequency of 30 Hz for a specified duration (typically 30-60 minutes).
-
After milling, extract the product from the milling jar using a suitable solvent.
-
Filter the mixture to remove any solid residue.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualizing Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for the green synthesis of pyrrole derivatives and a comparative overview of the different methods.
References
- 1. jmest.org [jmest.org]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 4. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth of Isomers: A Comparative Guide to the Analysis of Impurities in 3,4-Diethylpyrrole Synthesis
For Immediate Release
In the synthesis of 3,4-diethylpyrrole, a critical building block in the development of pharmaceuticals and advanced materials, the control and analysis of isomeric impurities are paramount. The presence of closely related positional isomers, such as 2,3-diethylpyrrole and 2,5-diethylpyrrole, can significantly impact the efficacy, safety, and patentability of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust separation and quantification of these challenging impurities, offering researchers, scientists, and drug development professionals the insights needed to ensure the quality and purity of their compounds.
The formation of isomeric impurities is an inherent challenge in many synthetic routes to this compound, including the widely employed Paal-Knorr and Barton-Zard syntheses. While these methods are effective, side reactions can lead to the formation of undesired isomers that are often difficult to separate due to their similar physicochemical properties. This necessitates the use of high-resolution analytical techniques to accurately profile the impurity landscape.
This guide delves into the two primary chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a comparative analysis of their performance, supported by representative experimental data and detailed protocols to aid in method development and implementation.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the desired resolution, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance metrics of GC-MS and HPLC for the analysis of isomeric impurities in this compound reactions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase. |
| Typical Column | HP-5MS (non-polar) | C18 (reversed-phase), Phenyl-Hexyl (reversed-phase with π-π interactions) |
| Resolution of Isomers | Good to Excellent | Good to Excellent (highly dependent on stationary phase) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% |
| Analysis Time | 15-30 minutes | 10-25 minutes |
| Key Advantages | High sensitivity, provides structural information from fragmentation patterns. | Versatile, suitable for a wide range of compounds, non-destructive. |
| Key Limitations | Requires volatile and thermally stable analytes. | Can be less sensitive than GC-MS for certain compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of isomeric impurities in this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides a unique fragmentation pattern for each isomer, aiding in their identification.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-300
Sample Preparation: Dissolve 10 mg of the reaction mixture in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent versatility in column chemistry, allowing for the fine-tuning of selectivity to resolve closely related isomers. For diethylpyrrole isomers, stationary phases that offer alternative selectivities, such as phenyl-based columns, can provide enhanced resolution compared to standard C18 columns.[3][4]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation: Dissolve 10 mg of the reaction mixture in 10 mL of acetonitrile/water (50:50).
Visualizing the Workflow and Synthetic Pathways
To further clarify the process, the following diagrams illustrate the analytical workflow and a common synthetic pathway for this compound.
Caption: Experimental workflow for the analysis of isomeric impurities.
Caption: Simplified Paal-Knorr synthesis of this compound.
By employing the detailed methodologies and understanding the comparative performance of GC-MS and HPLC, researchers can confidently identify and quantify isomeric impurities, ensuring the production of high-purity this compound for their critical applications. This rigorous analytical approach is not just a matter of quality control; it is a fundamental aspect of robust scientific research and efficient drug development.
References
Unveiling the Blueprint: A Comparative Guide to Validating Novel 3,4-Diethylpyrrole Compounds
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel compound is a critical milestone. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of newly synthesized 3,4-diethylpyrrole compounds, offering objective performance comparisons and supporting experimental data to ensure the integrity of your research.
The unequivocal determination of a molecule's three-dimensional arrangement is paramount in drug discovery and development. In the case of novel this compound derivatives, which form the backbone of many biologically active molecules, rigorous structural validation is the bedrock upon which all subsequent research is built.[1] This guide delves into the most effective analytical methods for this purpose, comparing their strengths and limitations to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing the Tools of Structural Validation
The primary methods for elucidating the structure of novel organic compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography.[2][3] Each technique provides a unique piece of the structural puzzle, and a combination of these methods is often employed for unambiguous confirmation.[4][5]
| Analytical Technique | Information Provided | Resolution | Sensitivity | Key Performance Metrics |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[4] | Atomic | High | Chemical Shift (δ), Coupling Constants (J), Integration |
| Mass Spectrometry | Molecular weight and fragmentation patterns, providing clues to the molecular formula and substructures.[6][7] | Molecular | Very High | Mass-to-charge ratio (m/z), Relative Abundance |
| FTIR Spectroscopy | Presence or absence of specific functional groups.[8][9] | Functional Group | Moderate | Wavenumber (cm⁻¹) |
| X-ray Crystallography | The definitive three-dimensional atomic arrangement in a single crystal.[10][11] | Atomic | N/A (requires crystal) | Unit Cell Dimensions, Bond Lengths, Bond Angles |
The Workflow of Validation: A Step-by-Step Approach
The process of validating a novel this compound compound typically follows a logical progression, starting with techniques that provide broad structural information and culminating in methods that offer definitive atomic-level detail.
In-Depth Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4]
-
¹H NMR (Proton NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts of the protons, their integration values (representing the relative number of protons), and the splitting patterns (coupling constants) will reveal the connectivity of the atoms. For this compound, one would expect to see signals corresponding to the pyrrole (B145914) N-H proton, the aromatic C-H protons, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).[12][13]
-
-
¹³C NMR (Carbon-13 NMR) Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon atom. A larger number of scans is usually necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: The chemical shift of each signal corresponds to a unique carbon environment in the molecule. For this compound, distinct signals for the pyrrole ring carbons and the ethyl group carbons would be expected.[14][15]
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[6][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[12]
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the this compound derivative in a volatile solvent like dichloromethane (B109758) or hexane.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature to a higher final temperature to ensure good separation.
-
MS Conditions: In EI mode, use a standard electron energy of 70 eV. This will cause fragmentation of the molecule, producing a characteristic pattern that can be used for structural elucidation.[6]
-
Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to libraries or analyzed to deduce the structure of different parts of the molecule. The fragmentation of pyrrole derivatives is influenced by the substituents on the ring.[17][18]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for less volatile or thermally labile compounds.[19]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like formic acid to aid ionization.
-
MS Conditions: ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight.
-
Data Analysis: The mass spectrum will primarily show the [M+H]⁺ ion, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9]
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid mixed with KBr and pressed into a pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of different functional groups. For a this compound, characteristic peaks would include the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C=C and C-N stretching vibrations within the pyrrole ring (in the 1400-1600 cm⁻¹ region).[20][21]
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard.[22][23][24]
-
Sample Preparation: This technique requires the growth of a high-quality single crystal of the this compound compound. This can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Acquisition: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Data Analysis: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of all atoms can be determined, providing precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of novel this compound compounds, paving the way for further investigation into their chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dc.narpm.org [dc.narpm.org]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. benchchem.com [benchchem.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fourier transform infrared spectroscopy for molecular analysis of microbial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. excillum.com [excillum.com]
- 11. rigaku.com [rigaku.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Poporhyrin Synthesis Yields with Different Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of meso-substituted porphyrins is a cornerstone of research in fields ranging from medicinal chemistry and materials science to catalysis. The choice of aldehyde precursor is a critical determinant of reaction yield and purity. This guide provides an objective comparison of porphyrin synthesis yields obtained with various aldehydes, supported by experimental data from established synthetic protocols.
Performance Comparison: Porphyrin Yields with Various Aldehydes
The yield of meso-tetrasubstituted porphyrins is significantly influenced by the electronic and steric properties of the aldehyde used in the condensation reaction with pyrrole (B145914). The following table summarizes yields for a range of aromatic aldehydes obtained via a mechanochemical synthesis, which has been shown to produce yields comparable to the widely used Lindsey synthesis.[1]
| Aldehyde | Substituent Position | Electronic Nature | Yield (%) |
| Benzaldehyde | - | Neutral | 27.9 |
| 2-Chlorobenzaldehyde | ortho | Electron-withdrawing | 32.7 |
| 3-Chlorobenzaldehyde | meta | Electron-withdrawing | 21.9 |
| 4-Chlorobenzaldehyde | para | Electron-withdrawing | 20.0 |
| 2-Fluorobenzaldehyde | ortho | Electron-withdrawing | 28.1 |
| 3-Fluorobenzaldehyde | meta | Electron-withdrawing | 25.0 |
| 4-Fluorobenzaldehyde | para | Electron-withdrawing | 9.7 |
| α-Naphthaldehyde | - | - | 2.7 |
| β-Naphthaldehyde | - | - | 31.3 |
Yields are based on the average of three trials of the dry weight of fractions displaying a Soret band in the UV-Vis spectrum after column chromatography.[1]
Generally, the Lindsey synthesis and its modifications are favored for achieving higher yields, typically ranging from 10-60%, especially with aldehydes that are sensitive to the harsher conditions of the Adler-Longo method.[1] The Adler-Longo reaction, while simpler to perform, generally provides lower yields of 10-30%.[1][2] For aliphatic aldehydes, preliminary yields in mechanochemical synthesis are in the 10-20% range.[1] The electronic nature of substituents on aromatic aldehydes can influence yields, though a definitive trend is not always observed and can be method-dependent.[2] Sterically hindered aldehydes, such as those with ortho-substituents, can sometimes lead to lower yields, as seen with α-naphthaldehyde.
Experimental Protocols
Detailed methodologies for the principal methods of porphyrin synthesis are provided below.
Lindsey Synthesis (Two-Step, One-Flask)
The Lindsey synthesis is a widely adopted method that proceeds under mild conditions, making it suitable for a broad range of aldehydes, including those with sensitive functional groups.[3] The reaction is carried out in two distinct steps within the same flask: condensation to form the porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin.
-
Condensation: Pyrrole and the desired aldehyde (in a 1:1 molar ratio) are dissolved in a dry, chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).[3] The reaction is typically performed at high dilution (around 10 mM) to minimize the formation of linear oligomeric side products.[4] The reaction is initiated by the addition of an acid catalyst, commonly trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).[3] The mixture is stirred at room temperature, and the formation of the colorless porphyrinogen intermediate is monitored.
-
Oxidation: Once the condensation is complete (often after 1-2 hours), an oxidizing agent is added. A gentle oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil is typically used.[1][3] The stirring is continued for several more hours as the solution develops the characteristic deep purple color of the porphyrin.
-
Purification: The reaction mixture is then neutralized, and the solvent is removed. The crude porphyrin is purified, typically by column chromatography on silica (B1680970) gel.[1]
Adler-Longo Synthesis (One-Step)
The Adler-Longo method is a simpler, one-pot procedure that is often used for large-scale preparations of robust porphyrins.[5] However, the harsh reaction conditions can lead to lower yields and are not suitable for all aldehydes.[1]
-
Reaction: Pyrrole and the aldehyde are added to a high-boiling carboxylic acid solvent, most commonly propionic acid or acetic acid.[2][6] The mixture is heated to reflux (around 141°C for propionic acid) in a flask open to the atmosphere.[2][6] The aerobic conditions allow for in-situ oxidation of the porphyrinogen intermediate.
-
Purification: After a relatively short reaction time (e.g., 30 minutes), the mixture is cooled, and the crude porphyrin often precipitates.[6] The product is collected by filtration and washed. Further purification can be achieved by recrystallization or chromatography, which can be complicated by the formation of tar-like byproducts.[1][2]
Mechanochemical Synthesis
This solvent-free approach represents a greener alternative to traditional solution-phase syntheses.[1]
-
Condensation: A 1:1 molar ratio of pyrrole and the aldehyde are combined with a catalytic amount of an acid, such as p-toluenesulfonic acid, in a grinding jar with grinding balls.[1] The mixture is ground in a mill for a specific duration (e.g., 20-40 minutes) until a solid product is formed.[1]
-
Oxidation: The resulting porphyrinogen precursor can be oxidized in one of two ways:
-
Purification: The porphyrin is then purified using standard methods like column chromatography.[1]
Visualizing the Synthesis and Influencing Factors
To better understand the porphyrin synthesis process and the variables affecting the outcome, the following diagrams illustrate the general workflow and the key relationships between reactants and reaction conditions.
Caption: General workflow of a two-step porphyrin synthesis.
Caption: Key factors that influence the final porphyrin yield.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. The role of porphyrin peripheral substituents in determining the reactivities of ferrous nitrosyl species - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01625J [pubs.rsc.org]
- 5. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of Substituted Pyrroles
The pyrrole (B145914) ring is a versatile heterocyclic scaffold fundamental to numerous natural products and synthetic compounds of significant pharmacological importance.[1] Its unique structure allows for extensive substitution, leading to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of these activities, supported by quantitative experimental data, to assist researchers, scientists, and drug development professionals in this promising field.
Comparative Biological Activity Data
The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives against various targets.
Table 1: Anticancer Activity of Substituted Pyrroles
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value |
|---|---|---|---|---|
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM[1] |
| Pyrrole-Indole Hybrid (3h) | Single chloro- substitution | T47D (Breast Cancer) | IC50 | 2.4 µM[1] |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM[4] |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM[4] |
| Cpd 15 | 3,4-dimethoxy phenyl at the 4th position | A549 | IC50 | 3.6 µM[4] |
| Pyrrolo[1,2-a]quinoxaline (B1220188) (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | IC50 | 49 nM[5] |
| Pyrrole-imidazole (7e) | Fused pyrrole-imidazole structure | PANC, ASPC-1 (Pancreatic) | - | High Potency[6] |
-
IC50: Half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Substituted Pyrroles
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value |
|---|---|---|---|---|
| Pyrrole-fused Pyrimidine (B1678525) (4g) | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[1] |
| Tetrasubstituted Pyrrole (4) | N-phenyl, 2-(4-chlorobenzoyl), 3-cyano, 4-amino | S. aureus, B. cereus | Disc Diffusion | Promising activity, equal to or more than tetracycline[7] |
| Tetrasubstituted Pyrrole (11) | N-(4-methylphenyl), 2-benzoyl, 3-cyano, 4-amino | S. aureus, B. cereus | Disc Diffusion | Promising activity, equal to or more than tetracycline[7] |
| Tetrasubstituted Pyrrole (12) | N-(4-methoxyphenyl), 2-benzoyl, 3-cyano, 4-amino | S. aureus, B. cereus | Disc Diffusion | Promising activity, equal to or more than tetracycline[7] |
| Fused Pyrrole (3c) | Fused pyrimidine structure | Gram-positive bacteria, C. albicans | - | Best effect among tested series[8][9] |
| Fused Pyrrole (5c) | Fused triazine structure | Gram-negative bacteria | - | Best effect among tested series[8][9] |
-
MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of Substituted Pyrroles
| Compound/Derivative Class | Substitution Details | Target/Model | Activity Metric | Reported Value |
|---|---|---|---|---|
| Tetrahydrocyclopenta[b]pyrrole (4) | 2-substituted derivative | TPA-induced skin inflammation in mice | - | 3.2-fold higher activity than celecoxib[10] |
| Pyrrolizine Derivatives | Various substitutions | Carrageenan-induced rat paw oedema | - | Exhibited weak to good activities compared to ketorolac[11] |
| N-Substituted 3,4-Pyrroledicarboximides | Various N-arylpiperazinyl fragments | COX-1 and COX-2 enzymes | - | All tested compounds inhibited both COX-1 and COX-2[12] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | - | Carrageenan-induced paw edema | Edema Reduction | Significant reduction in edema[13] |
-
COX: Cyclooxygenase. TPA: 12-O-tetradecanoylphorbol-13-acetate.
Visualized Workflows and Pathways
Understanding the process of drug discovery and the mechanism of action is crucial for development. The following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by substituted pyrroles.[1]
Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.
Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.
This assay is a colorimetric method used to assess cell metabolic activity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
This method tests the susceptibility of bacteria to the synthesized compounds.
-
Principle: A filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.
-
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.
-
Inoculation: Uniformly spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium onto the surface of the agar plate.
-
Disc Application: Sterilize blank filter paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., tetracycline) as a positive control.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity.[9]
-
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes.
-
Principle: The assay measures the generation of Prostaglandin (B15479496) G2 (PGG2) or Prostaglandin E2 (PGE2), products of the COX-catalyzed conversion of arachidonic acid.[1] The inhibition of this reaction in the presence of a test compound is quantified, often using a colorimetric or fluorescent method.
-
Procedure:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced. This can be done using an ELISA kit specific for PGE2.
-
Data Analysis: Compare the prostaglandin production in the presence of the test compound to a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel substituted and fused pyrrolizine derivatives: synthesis, anti-inflammatory and ulcerogenecity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 3,4-Diethylpyrrole: TLC and NMR Analysis
For researchers and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a detailed comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized 3,4-diethylpyrrole. We present detailed experimental protocols, comparative data tables, and a workflow visualization to aid in the selection and application of these methods.
Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment
TLC is a rapid, cost-effective, and widely used chromatographic technique to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] It provides a quick qualitative assessment of purity by visualizing the number of components in a sample.[1][3]
Materials:
-
Silica gel pre-coated TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (eluent): A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for pyrrole (B145914) derivatives. A ratio of 80:20 (hexane:ethyl acetate) can be a good initial system.[4]
-
Visualization agent:
-
UV lamp (254 nm) if the compound is UV-active.
-
Iodine chamber.
-
Potassium permanganate (B83412) (KMnO₄) stain.
-
Procedure:
-
Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and securely close the lid. Allow it to equilibrate for 10-15 minutes.
-
Spotting: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Dissolve a small amount of the synthesized this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the dissolved sample onto the origin line. It is also highly recommended to spot a pure standard of this compound and the starting materials alongside the synthesized sample for direct comparison.[3]
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using a UV lamp, an iodine chamber, or by dipping it into a potassium permanganate stain. Circle the visible spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
A pure compound should ideally show a single spot on the TLC plate.[1] The presence of multiple spots indicates impurities.[3] The Rf value is characteristic of a compound in a specific solvent system and can be used for identification by comparison with a known standard.
Table 1: Hypothetical TLC Data for Purity Assessment of this compound
| Sample | Number of Spots | Rf Value(s) | Interpretation |
| Synthesized this compound | 2 | 0.55 (major), 0.20 (minor) | The major spot corresponds to the desired product. The minor spot indicates the presence of a more polar impurity. |
| Pure this compound Standard | 1 | 0.55 | A single spot confirms the Rf of the pure product. |
| Starting Material (e.g., 3,4-diethyl-2,5-hexanedione) | 1 | 0.20 | The impurity in the synthesized sample has the same Rf as the starting material, suggesting an incomplete reaction.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Purity Analysis
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound and can be adapted for quantitative analysis to determine purity.[7][8] ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and identifying impurities.[9]
Instrument:
-
400 MHz NMR spectrometer or equivalent.[7]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[7]
-
Add a small amount of an internal standard, like tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[7]
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[9]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.
The ¹H NMR spectrum of pure this compound is expected to show signals for the N-H proton, the two equivalent protons on the pyrrole ring, and the quartet and triplet signals of the two equivalent ethyl groups.[7] The integration of these signals should correspond to the ratio of protons in the molecule. Impurity peaks will appear as additional signals in the spectrum.[7] Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample to determine the absolute purity.[7][8][10]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Pure this compound in CDCl₃
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| N-H | ~7.5-8.0 | broad singlet | 1H | Pyrrole N-H |
| C-H | ~6.4 | singlet | 2H | H-2, H-5 |
| -CH₂- | ~2.4 | quartet | 4H | Ethyl -CH₂- |
| -CH₃ | ~1.1 | triplet | 6H | Ethyl -CH₃- |
| ¹³C NMR | δ (ppm) | Assignment | ||
| C-3, C-4 | ~122 | Pyrrole C-3, C-4 | ||
| C-2, C-5 | ~115 | Pyrrole C-2, C-5 | ||
| -CH₂- | ~18 | Ethyl -CH₂- | ||
| -CH₃ | ~15 | Ethyl -CH₃- | ||
| Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[9] |
Table 3: Hypothetical ¹H NMR Data Comparison for Purity Assessment
| δ (ppm) | Multiplicity | Integration (Synthesized Sample) | Assignment | Interpretation |
| ~7.6 | br s | 1.00 | This compound N-H | Target compound signal. |
| ~6.4 | s | 2.01 | This compound H-2, H-5 | Target compound signal. |
| ~2.4 | q | 4.03 | This compound -CH₂- | Target compound signal. |
| ~1.1 | t | 6.00 | This compound -CH₃- | Target compound signal (Reference). |
| 2.1 | s | 0.15 | Impurity (e.g., Acetone) | Presence of a solvent impurity. |
| 0.8 | t | 0.30 | Impurity (e.g., unreacted starting material) | Presence of an aliphatic impurity. |
Comparative Analysis: TLC vs. NMR
Both TLC and NMR provide valuable information, but they have distinct advantages and limitations for purity assessment.
Table 4: Comparison of TLC and NMR for Purity Assessment
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Qualitative (number of components, Rf values) | Qualitative and Quantitative (structural confirmation, purity determination)[8] |
| Speed | Fast (typically 15-30 minutes)[1] | Slower (requires sample preparation and instrument time) |
| Cost | Low cost | High cost (instrument purchase and maintenance) |
| Sensitivity | Lower sensitivity | Higher sensitivity |
| Sample Requirement | Micrograms | Milligrams[7] |
| Structural Elucidation | None | Definitive structural information[9] |
| Key Advantage | Excellent for rapid reaction monitoring and screening.[2][6] | Provides unambiguous proof of structure and can offer high-accuracy quantitative purity data.[10][11] |
Alternative Purity Assessment Methods
While TLC and NMR are cornerstones of purity analysis, other powerful techniques can provide complementary or more detailed information. These include:
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of components.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing separation and mass information for component identification.[2][6][7]
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of synthesized this compound using TLC and NMR.
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved these are the rf values of the different compounds | Chegg.com [chegg.com]
- 5. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 3,4-Diethylpyrrole-Based Functional Materials and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Conductive and Semiconducting Polymers
The development of novel functional organic materials is a cornerstone of innovation in electronics, bioelectronics, and medicine. Among the vast array of molecular building blocks, pyrrole-based polymers have long been investigated for their inherent conductivity and biocompatibility. This guide provides a comparative performance overview of functional materials derived from 3,4-diethylpyrrole and contrasts them with two leading classes of materials: poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and diketopyrrolopyrrole (DPP)-based polymers. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in their material selection and development endeavors.
Introduction to this compound-Based Materials
This compound is a symmetrically substituted pyrrole (B145914) monomer. The ethyl groups at the 3 and 4 positions are expected to enhance the solubility of the resulting polymer, a common challenge with unsubstituted polypyrrole. However, these substitutions can also influence the polymer's electronic properties by affecting the planarity of the polymer backbone and, consequently, the charge transport characteristics. While direct, extensive research on the performance of poly(this compound) is limited in publicly available literature, we can infer its likely properties based on studies of other 3,4-dialkyl-substituted polypyrroles. These materials are generally anticipated to have moderate conductivity and good processability.
Comparative Performance Data
The following tables summarize key performance metrics for poly(3,4-dialkylpyrroles) (as a proxy for poly(this compound)), the widely used conductive polymer PEDOT:PSS, and high-performance DPP-based semiconducting polymers used in organic thin-film transistors (OTFTs).
Table 1: Comparison of Electrical Conductivity
| Material Class | Example Material | Typical Conductivity (S/cm) | Key Characteristics |
| Poly(3,4-dialkylpyrrole) | Poly(3-decylpyrrole) | 0.55 - 14.8[1] | Soluble in organic solvents, moderate conductivity. |
| PEDOT:PSS | Commercial Formulations | 1 - 1000+[2][3][4] | High conductivity, water-dispersible, excellent stability, widely used as a transparent electrode. |
| DPP-Based Polymers | DDP-DTT | (Not typically measured as bulk conductivity; see charge carrier mobility) | High charge carrier mobility, used as the active layer in transistors. |
Note: Data for poly(this compound) is inferred from similarly substituted polypyrroles. The actual conductivity will depend on the dopant, polymerization method, and processing conditions.
Table 2: Performance in Organic Thin-Film Transistors (OTFTs)
| Material Class | Example Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Primary Application |
| Poly(3,4-dialkylpyrrole) | N/A (Limited Data) | Expected to be low to moderate. | N/A | Primarily investigated for conductive coatings and sensors. |
| PEDOT:PSS | (Used as electrode material) | N/A | N/A | Transparent electrodes in flexible electronics. |
| DPP-Based Polymers | DPP-DTT | up to 1.57[5] | > 10^5 | High-performance semiconductor in OFETs. |
| DPP-Based Polymers | P-29-DPPBTz (n-type) | up to 1.87[6] | > 10^6 | High-performance n-type semiconductor in OFETs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of the discussed material classes.
Protocol 1: Electrochemical Polymerization of a 3,4-Disubstituted Pyrrole
This protocol describes a general method for the electrochemical deposition of a substituted polypyrrole film, which can be adapted for this compound.
Materials:
-
This compound monomer
-
Acetonitrile (B52724) (anhydrous)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) as the supporting electrolyte
-
Indium tin oxide (ITO)-coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or saturated calomel (B162337) electrode (SCE) (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 0.1 M.
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from 0 V to an appropriate oxidation potential (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles. The polymer film will deposit on the ITO electrode.
-
After deposition, rinse the film with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Protocol 2: Four-Point Probe Conductivity Measurement
This method is used to determine the sheet resistance and calculate the conductivity of the polymer films.[7][8][9][10][11]
Equipment:
-
Four-point probe head with equally spaced collinear probes
-
Source meter unit (SMU)
-
Digital multimeter (DMM)
-
Film thickness measurement tool (e.g., profilometer)
Procedure:
-
Place the polymer film on a non-conductive, flat surface.
-
Gently lower the four-point probe head onto the surface of the film.
-
Apply a constant current (I) through the two outer probes using the SMU.
-
Measure the voltage (V) across the two inner probes using the DMM.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I) for a thin film.
-
Measure the thickness (t) of the polymer film.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
Protocol 3: Fabrication and Characterization of a DPP-Based Polymer OFET
This protocol outlines the steps to create and test a bottom-gate, top-contact organic thin-film transistor.[5][12][13][14]
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)
-
DPP-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone (B3395972) and then isopropanol, followed by drying with nitrogen.
-
Semiconductor Deposition: Spin-coat the DPP-based polymer solution onto the SiO₂ surface to form a thin film.
-
Annealing: Anneal the film at an optimized temperature (e.g., 150-200 °C) to improve crystallinity and morphology.
-
Electrode Deposition: Use a shadow mask to thermally evaporate gold for the source and drain electrodes onto the polymer film.
-
OFET Characterization:
-
Place the fabricated device on a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output Characteristics: Measure the drain current (Id) versus the drain-source voltage (Vds) at different gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id versus Vgs at a constant Vds in the saturation regime.
-
Mobility Calculation: Calculate the charge carrier mobility (µ) from the saturation region of the transfer curve using the equation: Id = (W/2L) * Cᵢ * µ * (Vgs - Vt)², where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the dielectric, and Vt is the threshold voltage.[15][16][17][18][19]
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the functional context of these materials, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Fabrication and testing workflow for a DPP-based organic thin-film transistor (OFET).
Conclusion
While this compound-based functional materials are not as extensively characterized as mainstream alternatives, they represent an area of interest, particularly for applications where enhanced solubility and processability of a polypyrrole backbone are desired. For applications demanding the highest levels of conductivity and transparency, PEDOT:PSS remains the industry standard. In the realm of high-performance organic semiconductors for transistors and logic circuits, DPP-based polymers currently offer significantly higher charge carrier mobilities.
This guide serves as a starting point for researchers considering this compound for their applications. The provided protocols offer a framework for synthesizing and evaluating these materials, allowing for a direct comparison with established benchmarks under specific laboratory conditions. Future research focusing on the systematic characterization of poly(this compound) and its derivatives is needed to fully elucidate their potential in the landscape of functional organic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. politesi.polimi.it [politesi.polimi.it]
- 4. PEDOT:PSS‐Based Bioelectronic Devices for Recording and Modulation of Electrophysiological and Biochemical Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of alkyl chain spacer on charge transport in n-type dominant polymer semiconductors with a diketopyrrolopyrrole-thiophene-bithiazole acceptor–donor–acceptor unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. A new four-point probe design to measure conductivity in polymeric thin films - DAU - Arxiu Digital de la URL [dau.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. raco.cat [raco.cat]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mgchemicals.com [mgchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of Diketopyrrolopyrrole into Polythiophene for the Preparation of Organic Polymer Transistors [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Diethylpyrrole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 3,4-Diethylpyrrole, a synthetic starting material used in various organic syntheses. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile. This information, summarized from available safety data, dictates the necessary personal protective equipment (PPE) and handling precautions.
Hazard Identification and Safety Precautions
| Hazard Classification | GHS Code | Description | Recommended PPE and Handling |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile), a lab coat, and ensure a safety shower and eyewash station are accessible. |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335 | May cause respiratory irritation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Data sourced from PubChem.[1]
Disposal Protocol and Decision-Making
The primary directive for the disposal of any chemical waste, including this compound, is to adhere to local, state, and federal regulations. General laboratory safety manuals, such as "Prudent Practices in the Laboratory," underscore this principle.[2][3] The following workflow provides a logical sequence of operations for the disposal process.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
-
Consult EHS Guidelines : Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific protocols that are in compliance with local and national regulations.
-
Assess the Waste Stream : Determine the nature of the waste. Is it unused, pure this compound? Is it a solution in a solvent? Is it a reaction mixture containing the compound? This will determine the appropriate waste stream and container.
-
Segregate Chemical Waste : Do not mix this compound with incompatible waste streams. It should be collected in a designated container for non-halogenated organic waste unless otherwise specified by your EHS office.
-
Packaging Waste :
-
For unused or waste this compound, transfer it to a designated, properly sealed, and labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound" and any other components in the waste.
-
-
Handling Empty Containers :
-
An "empty" container that held this compound is still considered hazardous.
-
To render the container non-hazardous, triple rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste.
-
Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arrange for Pickup : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Follow your institutional procedures to schedule a pickup by the EHS department.
Due to the specific nature of chemical disposal regulations and the lack of a universal, chemical-specific destruction protocol for this compound in publicly available literature, on-site chemical neutralization is not recommended. The most prudent and compliant approach is professional disposal through your institution's certified hazardous waste management program.
References
Comprehensive Safety and Handling Guide for 3,4-Diethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
3,4-Diethylpyrrole is an air-sensitive organic compound.[1] Based on data for similar pyrrole (B145914) derivatives, it should be treated as a hazardous substance.[2] The primary hazards include:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Damage: Causes serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Air-Sensitive: Reacts with components of the air, which can affect its purity and potentially lead to hazardous situations.[1][3][4]
A thorough risk assessment should be conducted before any handling of this compound.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Chemical splash goggles and a face shield.[6] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[6] | A flame-resistant lab coat. | Use of a certified fume hood is the primary engineering control. An N95 respirator may be considered as a secondary precaution.[7] |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and a face shield.[6] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[6] | A flame-resistant lab coat. | All manipulations should be performed within a certified chemical fume hood.[8] |
| Handling Solid Compound Outside of a Fume Hood | Not Recommended. | - | - | - |
Note on Gloves: Always use unlined, chemical-resistant gloves.[9] Never wear canvas, leather, or cotton gloves unless specifically indicated. If spraying below the shoulders, sleeves should be worn outside the gloves. If spraying overhead, gloves should be worn outside the sleeves.
Operational Plan: Step-by-Step Handling Procedures
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and equipment.[3][4][10]
3.1. Preparation
-
Work Area Setup: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter. Cover the work surface with absorbent bench paper.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit should also be available.
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture and cooled under a stream of inert gas.[11]
3.2. Weighing and Transfer
-
Inert Atmosphere: If possible, perform weighing inside a glove box with an inert atmosphere.[4]
-
Fume Hood Procedure: If a glove box is not available, weighing should be done in a fume hood.[8][12]
-
Place the container of this compound inside the fume hood.
-
Briefly remove the cap and quickly transfer the desired amount to a pre-weighed, dry, and sealed container using a clean, dry spatula.
-
Immediately reseal the primary container under a blanket of inert gas if possible.
-
Seal the secondary container before removing it from the fume hood for weighing.
-
-
Solution Preparation:
3.3. Conducting Reactions
-
Set up the reaction apparatus within the fume hood.
-
Maintain a slight positive pressure of inert gas throughout the reaction.[11]
-
Transfer solutions containing the compound using appropriate air-free techniques (e.g., cannula transfer).
-
Continuously monitor the reaction for any unexpected changes.
3.4. Post-Handling Procedures
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water.[14] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[14][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a glass of water or milk. Seek immediate medical attention.[15] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation and Collection
-
Identify Waste: Any unused or contaminated this compound, reaction residues, spills, and contaminated materials (e.g., pipette tips, paper towels, gloves, glassware) are considered hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: As a non-halogenated organic compound containing nitrogen, it should be collected in a designated, labeled carboy for non-halogenated organic waste.[17] Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.
-
5.2. Storage
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
5.3. Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[18][19][20] Never dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. ossila.com [ossila.com]
- 5. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. studylib.net [studylib.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. en.hesperian.org [en.hesperian.org]
- 16. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 17. bucknell.edu [bucknell.edu]
- 18. recyclenation.com [recyclenation.com]
- 19. chorbie.com [chorbie.com]
- 20. How to Safely Dispose of Gardening Chemicals - NEDT [nedt.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
